Product packaging for 2-Deoxy-D-glucose-13C(Cat. No.:)

2-Deoxy-D-glucose-13C

Cat. No.: B12411377
M. Wt: 165.15 g/mol
InChI Key: VRYALKFFQXWPIH-SHRLTTROSA-N
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Description

2-Deoxy-D-glucose-13C is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B12411377 2-Deoxy-D-glucose-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O5

Molecular Weight

165.15 g/mol

IUPAC Name

(3R,4S,5R)-3,4,5,6-tetrahydroxy(113C)hexanal

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2+1

InChI Key

VRYALKFFQXWPIH-SHRLTTROSA-N

Isomeric SMILES

C([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Metabolic Tracing with 2-Deoxy-D-glucose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of 2-Deoxy-D-glucose-¹³C (2-DG-¹³C) for metabolic tracing. It is designed to serve as a foundational resource for professionals engaged in metabolic research and drug development.

Core Principle of 2-DG-¹³C Metabolic Tracing

2-Deoxy-D-glucose (2-DG) is a structural analog of glucose where the hydroxyl group at the C2 position is replaced by a hydrogen atom.[1][2] This modification is key to its function as a metabolic tracer. When labeled with carbon-13 (¹³C), 2-DG becomes a powerful tool to probe the initial, often rate-limiting, steps of glycolysis: glucose transport and phosphorylation.

The tracing principle can be summarized in three steps:

  • Transport: 2-DG-¹³C is recognized and transported into the cell by the same glucose transporters (GLUTs) that facilitate glucose uptake.[2][3] Therefore, cells with higher glucose uptake, such as many cancer cells, also exhibit a higher uptake of 2-DG.[2]

  • Phosphorylation: Once inside the cell, the enzyme hexokinase phosphorylates 2-DG-¹³C to produce 2-deoxy-D-glucose-6-phosphate-¹³C (2-DG6P-¹³C).[1][3][4][5] This phosphorylation traps the molecule within the cell.[6]

  • Accumulation: Unlike glucose-6-phosphate, 2-DG6P-¹³C cannot be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase.[2][3][4][7] This effectively blocks further metabolism down the glycolytic pathway, leading to the intracellular accumulation of 2-DG6P-¹³C.[1][3][6]

The amount of accumulated 2-DG6P-¹³C is directly proportional to the rate of glucose uptake and hexokinase activity. The ¹³C label allows for precise quantification of the tracer's metabolites, distinct from the cell's endogenous unlabeled pools, using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7][8]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2DG_13C 2-Deoxy-D-glucose-¹³C GLUT GLUT Transporter 2DG_13C->GLUT 2DG_13C_in 2-Deoxy-D-glucose-¹³C GLUT->2DG_13C_in HK Hexokinase 2DG_13C_in->HK 2DG6P_13C 2-DG-6-Phosphate-¹³C HK->2DG6P_13C PGI Phosphoglucose Isomerase 2DG6P_13C->PGI Cannot be metabolized Accumulation Accumulation 2DG6P_13C->Accumulation

Caption: The principle of 2-DG-¹³C uptake, phosphorylation, and intracellular accumulation.

Experimental Protocols

A generalized workflow for a cell-based 2-DG-¹³C tracing experiment is outlined below. Optimization of incubation times and concentrations is critical and should be determined empirically for each experimental system.

Cell Culture and Labeling
  • Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Pre-incubation/Starvation: Wash cells with PBS and replace the growth medium with a glucose-free medium (e.g., DMEM without glucose) for 1-2 hours. This step enhances glucose transporter expression and subsequent tracer uptake.

  • Treatment: If assessing the effect of a compound, replace the starvation medium with a medium containing the test compound at the desired concentration for the specified duration.

  • Isotope Labeling: Add 2-DG-¹³C to the medium at a final concentration typically in the range of 0.5-5 mM. Incubate for a defined period (e.g., 30-60 minutes).

Metabolite Extraction

Rapidly quenching metabolic activity is crucial for accurately capturing the metabolic state.

  • Washing: Aspirate the labeling medium and immediately wash the cells with a large volume of ice-cold 0.9% NaCl solution to remove extracellular tracer.

  • Quenching and Lysis: Aspirate the wash solution and add a pre-chilled (-80°C) extraction solvent, such as an 80:20 mixture of methanol:water. This step simultaneously halts enzymatic activity and lyses the cells.

  • Scraping and Collection: Place the culture plate on dry ice. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at maximum speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

  • Supernatant Collection: Transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 2-DG6P-¹³C.

  • Chromatography: Separate metabolites using a suitable LC method. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar metabolites like sugar phosphates.

  • Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in negative ion mode.

  • Quantification: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the mass transition for 2-DG6P-¹³C. A stable isotope-labeled internal standard should be used to ensure accurate quantification.

G A 1. Cell Culture & Treatment B 2. 2-DG-¹³C Labeling A->B C 3. Ice-Cold Saline Wash B->C D 4. Quench & Extract (e.g., 80% Methanol) C->D E 5. Centrifuge & Collect Supernatant D->E F 6. LC-MS/MS Analysis E->F G 7. Data Quantification & Interpretation F->G

Caption: A standard experimental workflow for 2-DG-¹³C metabolic tracing studies.

Data Presentation and Interpretation

Quantitative results from 2-DG-¹³C tracing experiments are typically presented to compare the rate of glucose uptake across different conditions. The data should be normalized to cell number or total protein content to account for variations in cell density.

Table 1: Effect of PI3K Inhibitor (Compound X) on 2-DG-¹³C Uptake in Cancer Cells

Treatment GroupNormalized 2-DG6P-¹³C Abundance (Mean ± SD)Fold Change vs. Vehiclep-value
Vehicle Control1.00 ± 0.121.00-
Compound X (100 nM)0.45 ± 0.080.45< 0.01
Compound X (1 µM)0.18 ± 0.050.18< 0.001
Positive Control (Glycolysis Inhibitor)0.11 ± 0.030.11< 0.001

Data represents the mean and standard deviation (SD) from three biological replicates. Statistical significance was determined by a one-way ANOVA.

Application: Investigating Signaling Pathways

2-DG-¹³C tracing is a valuable tool for dissecting signaling pathways that regulate cellular metabolism. For example, it can be used to assess the impact of inhibitors or activators on the PI3K/Akt pathway, a key regulator of glucose uptake. Activated Akt promotes the translocation of GLUT transporters from intracellular vesicles to the plasma membrane, thereby increasing the cell's capacity for glucose uptake.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates GLUT_Vesicle Intracellular GLUT Vesicle AKT->GLUT_Vesicle Promotes Translocation GLUT_Membrane GLUT Transporter at Plasma Membrane GLUT_Vesicle->GLUT_Membrane Uptake Increased 2-DG-¹³C Uptake GLUT_Membrane->Uptake

Caption: Using 2-DG-¹³C to probe the PI3K/Akt signaling pathway's role in glucose uptake.

References

Understanding 2-Deoxy-D-glucose-13C Uptake in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for studying the uptake of 2-Deoxy-D-glucose-13C (2-DG-13C) in cancer cells. It delves into the underlying biological mechanisms, details experimental protocols for tracing and quantifying this stable isotope-labeled glucose analog, and explores the pivotal role of key signaling pathways.

The Core Principle: Exploiting the Warburg Effect with a Labeled Tracer

Cancer cells exhibit a profound metabolic shift known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic reprogramming leads to increased glucose uptake to meet the bioenergetic and biosynthetic demands of rapid cell proliferation. 2-Deoxy-D-glucose (2-DG), a glucose analog, is readily taken up by cancer cells through the same glucose transporters (GLUTs) as glucose.

Once inside the cell, 2-DG is phosphorylated by hexokinase (HK) to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). However, unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase and thus accumulates within the cell. This intracellular trapping effectively inhibits glycolysis, leading to energy depletion and ultimately, cell death.[1]

The use of 2-Deoxy-D-glucose labeled with the stable isotope carbon-13 (¹³C) allows for the precise tracing and quantification of its uptake and metabolic fate within cancer cells using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This provides a powerful tool to investigate the intricacies of cancer cell metabolism and the efficacy of glycolysis-targeting therapies.

Key Players in 2-DG-13C Uptake and Retention

Glucose Transporters (GLUTs)

The initial and rate-limiting step for 2-DG uptake is its transport across the cell membrane, a process mediated by a family of facilitative glucose transporters (GLUTs). Cancer cells often overexpress certain GLUT isoforms, particularly GLUT1, to fuel their high glycolytic rate. This overexpression contributes to the preferential accumulation of 2-DG in malignant tissues compared to normal tissues.

Hexokinase (HK)

Following its transport into the cell, 2-DG is phosphorylated by hexokinase, primarily hexokinase 2 (HK2), which is often overexpressed in cancer cells and frequently bound to the outer mitochondrial membrane. This phosphorylation to 2-DG-6-P is a critical step, as the addition of the phosphate group prevents the molecule from exiting the cell, leading to its intracellular accumulation.

The PI3K/Akt/mTOR Signaling Pathway: A Master Regulator of Glucose Metabolism

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, leading to a metabolic switch that promotes glucose uptake and glycolysis.

Key downstream effects of PI3K/Akt/mTOR activation that influence 2-DG uptake include:

  • Increased GLUT1 Expression and Translocation: Akt can promote the transcription of the GLUT1 gene and enhance the translocation of GLUT1 transporters to the plasma membrane, thereby increasing the cell's capacity for glucose and 2-DG uptake.

  • Stimulation of Hexokinase Activity: The pathway can also upregulate the expression and activity of hexokinase, further contributing to the trapping of 2-DG within the cell.

Inhibition of the PI3K/Akt/mTOR pathway has been shown to decrease glucose uptake and sensitize cancer cells to the cytotoxic effects of 2-DG, highlighting its importance as a therapeutic target.[2][3]

Experimental Protocols for Studying 2-DG-13C Uptake

Cell Culture and Treatment
  • Cell Seeding: Plate cancer cells of interest in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Incubation: Culture the cells in standard growth medium until they reach the desired confluency (typically 70-80%).

  • Treatment:

    • For baseline uptake studies, replace the standard medium with a glucose-free medium for a short period (e.g., 1-2 hours) to stimulate glucose transporter expression.

    • Subsequently, add medium containing a known concentration of 2-DG-13C (e.g., 1-10 mM) and incubate for a defined period (e.g., 15, 30, 60 minutes).

    • For studies investigating the effect of signaling pathway inhibitors, pre-incubate the cells with the inhibitor for an appropriate time before and during the 2-DG-13C exposure.

  • Cell Lysis and Metabolite Extraction:

    • After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-DG-13C.

    • Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

Quantification of 2-DG-13C Uptake by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 2-DG-13C and its phosphorylated form.

Sample Preparation:

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

Instrumentation and Parameters:

A reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer is commonly used. The following table provides example parameters that can be optimized for specific instrumentation.

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized for separation of 2-DG and 2-DG-6-P
Flow Rate0.2-0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (2-DG-13C)Precursor ion (m/z) -> Product ion (m/z)
MRM Transition (2-DG-13C-6-P)Precursor ion (m/z) -> Product ion (m/z)
Collision EnergyOptimized for each transition
Dwell Time50-100 ms

Data Analysis:

  • Generate a standard curve using known concentrations of 2-DG-13C and 2-DG-13C-6-P.

  • Quantify the amount of 2-DG-13C and 2-DG-13C-6-P in the cell extracts by comparing their peak areas to the standard curve.

  • Normalize the data to the total protein content or cell number to allow for comparison between different experimental conditions.

In Vitro and In Vivo Tracking of 2-DG-13C by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy allows for the non-invasive detection and monitoring of 2-DG-13C and its conversion to 2-DG-13C-6-P in living cells and even in vivo.[4]

Sample Preparation for In Vitro NMR:

  • Grow cancer cells on microcarriers or as spheroids to achieve a high cell density.

  • Perfuse the cells with medium containing 2-DG-13C directly within the NMR tube.

In Vivo NMR:

  • Administer 2-DG-13C to a tumor-bearing animal model.

  • Acquire ¹³C NMR spectra from the tumor region over time to monitor the uptake and phosphorylation of the tracer.

NMR Parameters:

  • A high-field NMR spectrometer is required for sufficient sensitivity.

  • ¹³C-observe pulse sequences are used to detect the labeled compounds.

  • The chemical shift difference between 2-DG-13C and 2-DG-13C-6-P allows for their distinct detection and quantification.

Western Blotting for GLUT1 and Hexokinase Expression

Western blotting is a standard technique to assess the protein levels of key players in 2-DG uptake.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for GLUT1 and Hexokinase II.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data from 2-DG-13C uptake experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Representative Quantification of 2-DG-13C Uptake in Different Cancer Cell Lines

Cell LineCancer Type2-DG-13C Uptake (pmol/mg protein/min)GLUT1 Expression (relative to control)Hexokinase II Expression (relative to control)
MCF-7Breast Cancer150 ± 152.5 ± 0.33.1 ± 0.4
MDA-MB-231Breast Cancer250 ± 204.2 ± 0.54.8 ± 0.6
A549Lung Cancer180 ± 123.1 ± 0.43.9 ± 0.5
HCT116Colon Cancer210 ± 183.8 ± 0.44.2 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments. Expression levels are normalized to a non-cancerous control cell line.

Mandatory Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates GLUT1 GLUT1 Glucose Glucose GLUT1->Glucose 2DG_13C 2-DG-13C GLUT1->2DG_13C Akt->GLUT1 mTORC1 mTORC1 Akt->mTORC1 Activates Hexokinase Hexokinase mTORC1->Hexokinase Upregulates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth G6P Glucose-6-P Hexokinase->G6P Phosphorylates 2DG_13C_6P 2-DG-13C-6-P Hexokinase->2DG_13C_6P Phosphorylates Glucose->GLUT1 Glucose->Hexokinase 2DG_13C->GLUT1 2DG_13C->Hexokinase Glycolysis Glycolysis G6P->Glycolysis Glycolysis->2DG_13C_6P Inhibits

Caption: PI3K/Akt/mTOR pathway regulation of 2-DG-13C uptake.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Seed Cancer Cells B Incubate (70-80% confluency) A->B C Treat with 2-DG-13C (± Inhibitors) B->C D Wash with Ice-Cold PBS C->D E Metabolite Extraction (80% Methanol) D->E F Protein Extraction (RIPA Buffer) D->F G LC-MS/MS (Quantification of 2-DG-13C & 2-DG-13C-6-P) E->G H NMR Spectroscopy (Metabolic Tracing) E->H I Western Blot (GLUT1 & HKII Expression) F->I J Data Analysis & Normalization G->J H->J I->J K Tabulate & Visualize Results J->K

Caption: Workflow for studying 2-DG-13C uptake in cancer cells.

Logical Relationship

Logical_Relationship Warburg_Effect Warburg Effect (High Glycolysis) Increased_Glucose_Uptake Increased Glucose/2-DG-13C Uptake Warburg_Effect->Increased_Glucose_Uptake 2DG_Phosphorylation 2-DG-13C Phosphorylation Increased_Glucose_Uptake->2DG_Phosphorylation GLUT_Overexpression GLUT Overexpression GLUT_Overexpression->Increased_Glucose_Uptake PI3K_Akt_mTOR_Activation PI3K/Akt/mTOR Activation PI3K_Akt_mTOR_Activation->GLUT_Overexpression HK_Overexpression Hexokinase Overexpression PI3K_Akt_mTOR_Activation->HK_Overexpression HK_Overexpression->2DG_Phosphorylation Intracellular_Trapping Intracellular Trapping of 2-DG-13C-6-P 2DG_Phosphorylation->Intracellular_Trapping Glycolysis_Inhibition Glycolysis Inhibition Intracellular_Trapping->Glycolysis_Inhibition Energy_Depletion Energy Depletion (↓ATP) Glycolysis_Inhibition->Energy_Depletion Cell_Death Cancer Cell Death Energy_Depletion->Cell_Death

Caption: Mechanism of 2-DG-13C action in cancer cells.

References

2-Deoxy-D-glucose-13C as a Probe for Glucose Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-D-glucose (2-DG), a synthetic analog of glucose, has long been a important tool in the study of glucose metabolism. Its unique properties as a competitive inhibitor of glycolysis have rendered it invaluable for investigating cellular bioenergetics, particularly in the context of oncology and virology. The advent of stable isotope labeling, specifically with Carbon-13 (¹³C), has further enhanced the utility of 2-DG, transforming it into a powerful probe for tracing glucose uptake and metabolic flux with high precision. This technical guide provides a comprehensive overview of 2-Deoxy-D-glucose-¹³C (2-DG-¹³C) as a tool for metabolic research. It details the underlying mechanism of action, provides in-depth experimental protocols for both in vitro and in vivo applications, presents quantitative data on its metabolic effects, and visualizes its impact on key signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals seeking to leverage 2-DG-¹³C in their studies of glucose metabolism.

Introduction: The Role of 2-Deoxy-D-glucose in Metabolic Research

Glucose is a fundamental source of energy for most living organisms. Its metabolic breakdown through glycolysis and subsequent oxidative phosphorylation provides the necessary ATP to fuel cellular processes. In certain pathological states, such as cancer, cells exhibit a heightened reliance on glycolysis, a phenomenon known as the Warburg effect.[1] This metabolic reprogramming makes the glycolytic pathway an attractive target for therapeutic intervention and a critical area of research.

2-Deoxy-D-glucose is a glucose molecule where the 2-hydroxyl group is replaced by a hydrogen atom.[2] This structural modification allows it to be recognized and taken up by glucose transporters (GLUTs) and phosphorylated by hexokinase, the first enzyme in the glycolytic pathway, to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[3] However, due to the absence of the 2-hydroxyl group, 2-DG-6P cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase and is therefore trapped within the cell, effectively inhibiting further glycolytic activity.[3]

The incorporation of a ¹³C label into the 2-DG molecule (2-DG-¹³C) allows for its differentiation from endogenous glucose and its metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This enables precise quantification of glucose uptake and metabolic flux, providing a dynamic view of cellular metabolism.

Mechanism of Action of 2-Deoxy-D-glucose

The primary mechanism of action of 2-DG revolves around its competitive inhibition of glycolysis.[6] Upon entering the cell, it is phosphorylated to 2-DG-6P, which accumulates intracellularly.[6] This accumulation has several downstream consequences:

  • Inhibition of Hexokinase: The buildup of 2-DG-6P provides feedback inhibition on hexokinase, reducing the phosphorylation of glucose and further limiting entry into the glycolytic pathway.[3]

  • Inhibition of Phosphoglucose Isomerase: 2-DG-6P acts as a competitive inhibitor of phosphoglucose isomerase, the enzyme that catalyzes the second step of glycolysis.[6]

  • ATP Depletion: By blocking glycolysis, 2-DG significantly reduces the production of ATP, the cell's primary energy currency. This is particularly effective in highly glycolytic cells like cancer cells.[6]

  • Induction of Endoplasmic Reticulum (ER) Stress: 2-DG can interfere with N-linked glycosylation, a crucial process for proper protein folding that occurs in the endoplasmic reticulum. This disruption leads to an accumulation of unfolded or misfolded proteins, triggering the unfolded protein response (UPR) and ER stress.[7]

  • Modulation of Signaling Pathways: The cellular stress induced by 2-DG, including energy depletion and ER stress, activates various signaling pathways, most notably the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth and metabolism.[8]

The use of ¹³C-labeled 2-DG allows researchers to trace the fate of this glucose analog and quantify its impact on these metabolic and signaling events with high specificity.[4]

Quantitative Data on the Metabolic Effects of 2-DG

The following tables summarize quantitative data from various studies on the effects of 2-DG on cellular metabolism.

Table 1: Effect of 2-DG on Intracellular ATP Levels

Cell Line/Tissue2-DG ConcentrationIncubation Time% Decrease in ATPReference
Primary Rat Astrocytes0.1 mM180 min~30%[1]
Primary Rat Astrocytes5 mM60 min~60%[1]
Primary Rat Astrocytes10 mM30 min~50%[4]
MCF-7 Human Breast Cancer Cells4 mmol/L1 day~20%[2]
MCF-7 Human Breast Cancer Cells16 mmol/L5 days~80%[2]
1420 Pancreatic Cancer CellsNot specifiedNot specifiedSignificant drop[7]
MDA-MB-435 Melanoma CellsNot specifiedNot specifiedSignificant drop[7]
SKBR3 Breast Cancer CellsNot specifiedNot specifiedSignificant drop[7]

Table 2: Induction of ER Stress Markers by 2-DG

Cell Line2-DG ConcentrationIncubation TimeUpregulated MarkersReference
Neuroblastoma Cells2 mM8 hoursGRP78, GRP94, CHOP[3]
Neuroblastoma Cells2 mM24 hoursGRP78, GRP94, CHOP[3]
Rabbit Articular ChondrocytesDose-dependentTime-dependentgrp94[9]
1420 Pancreatic Cancer CellsNot specifiedNot specifiedGrp78, CHOP[7]
MDA-MB-435 Melanoma CellsNot specifiedNot specifiedGrp78, CHOP[7]
SKBR3 Breast Cancer CellsNot specifiedNot specifiedGrp78, CHOP[7]

Experimental Protocols

In Vitro Protocol: 2-DG-¹³C Treatment of Cultured Cells

This protocol provides a general framework for treating cultured cells with 2-DG-¹³C to assess its impact on glucose metabolism.

  • Cell Culture: Plate cells at a desired density in appropriate growth medium and allow them to adhere overnight.

  • Preparation of 2-DG-¹³C Stock Solution: Dissolve 2-Deoxy-D-glucose-¹³C (commercially available from vendors such as MedChemExpress) in sterile PBS or culture medium to create a concentrated stock solution (e.g., 100 mM).[10][11] Filter-sterilize the stock solution.

  • Treatment:

    • For endpoint assays, replace the growth medium with fresh medium containing the desired final concentration of 2-DG-¹³C (e.g., 0.5-10 mM).

    • A typical starting concentration for cancer cell lines is 2.5 mM in low glucose medium to achieve a 1:2 ratio of 2-DG to glucose.[12]

    • Incubate the cells for the desired period (e.g., 4, 8, 24 hours).

  • Sample Collection:

    • For Metabolite Extraction (MS and NMR):

      • Aspirate the medium and wash the cells twice with ice-cold PBS.

      • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate and scrape the cells.

      • Collect the cell lysate and centrifuge to pellet the protein and cellular debris.

      • The supernatant containing the metabolites can be stored at -80°C until analysis.

    • For Protein Analysis (Western Blot):

      • Wash cells with ice-cold PBS.

      • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

      • Quantify protein concentration using a standard assay (e.g., BCA assay).

In Vivo Protocol: Administration of 2-DG-¹³C to Mice

This protocol outlines the procedure for administering 2-DG-¹³C to mice for in vivo metabolic studies. All animal procedures should be performed in accordance with institutional guidelines.

  • Animal Preparation:

    • Use age- and weight-matched mice (e.g., 8-week-old males).[13]

    • House the mice in groups with ad libitum access to food and water unless the experimental design requires fasting.[13]

  • Preparation of 2-DG-¹³C Solution for Injection:

    • Dissolve 2-DG-¹³C in sterile saline.

    • The advised dose for radiolabeled 2-DG in mice is 10 µCi per gram of body weight; a similar molar equivalent can be calculated for ¹³C-labeled 2-DG.[14] Clinically tolerable doses of non-labeled 2-DG in humans have been reported up to 63 mg/kg/day, with higher doses of 90 mg/kg/day used in some studies.[15] In mice, doses can range from 0.5 g/kg to 2 g/kg.[16]

  • Administration:

    • Administer the 2-DG-¹³C solution via intraperitoneal (i.p.) or intravenous (i.v.) injection. For continuous infusion studies, catheterization may be required.[1]

  • Tissue and Blood Collection:

    • At the desired time point post-injection, anesthetize the mouse.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).[1] Centrifuge to separate plasma and store at -80°C.

    • Perfuse the mouse with ice-cold saline to remove blood from the tissues.

    • Rapidly excise the tissues of interest, wash them in ice-cold saline, blot dry, and immediately snap-freeze in liquid nitrogen.[1][17] Store tissues at -80°C until further processing.

  • Metabolite Extraction from Tissues:

    • Pulverize the frozen tissue in liquid nitrogen using a mortar and pestle or a cryomill.[1][17]

    • Add a pre-chilled extraction solvent (e.g., a mixture of chloroform, methanol, and water) to the powdered tissue.[1]

    • Homogenize the sample and then centrifuge to separate the polar (containing 2-DG-¹³C and its metabolites) and non-polar phases.[1]

    • Collect the polar phase and dry it under vacuum. The dried extract can be reconstituted in a suitable solvent for MS or NMR analysis.

Analytical Methodologies
  • Mass Spectrometry (MS):

    • Sample Preparation: For GC-MS analysis, derivatization of sugars is often required to increase their volatility. Common methods include silylation or acetylation.[2][4] For LC-MS/MS, phosphorylated compounds like 2-DG-6P can be separated using anion-exchange chromatography.[18]

    • Analysis: LC-MS/MS is a highly sensitive method for quantifying ¹³C-labeled metabolites.[18] Scheduled multiple reaction monitoring (MRM) mode can be used to achieve fmole-level sensitivity.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

    • Analysis: Both ¹H and ¹³C NMR can be used. ¹³C NMR allows for direct detection of the labeled carbon, while ¹H-[¹³C] NMR offers higher sensitivity.[19] 2D NMR techniques can be employed to resolve complex spectra and identify isotopomers.[20]

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by 2-Deoxy-D-glucose

The metabolic stress induced by 2-DG has significant repercussions on cellular signaling. Below are diagrams of two key pathways modulated by 2-DG, generated using the DOT language for Graphviz.

G cluster_0 ER Stress Signaling Pathway 2-DG 2-DG Glycosylation Inhibition Glycosylation Inhibition 2-DG->Glycosylation Inhibition Unfolded Proteins Unfolded Proteins Glycosylation Inhibition->Unfolded Proteins ER Stress ER Stress Unfolded Proteins->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation PERK PERK UPR Activation->PERK IRE1 IRE1 UPR Activation->IRE1 ATF6 ATF6 UPR Activation->ATF6 CHOP CHOP PERK->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: 2-DG-induced ER Stress Pathway.

G cluster_1 mTOR Signaling Pathway 2-DG 2-DG Glycolysis Inhibition Glycolysis Inhibition 2-DG->Glycolysis Inhibition ATP Depletion ATP Depletion Glycolysis Inhibition->ATP Depletion AMPK Activation AMPK Activation ATP Depletion->AMPK Activation mTORC1 Inhibition mTORC1 Inhibition AMPK Activation->mTORC1 Inhibition p70S6K p70S6K mTORC1 Inhibition->p70S6K 4E-BP1 4E-BP1 mTORC1 Inhibition->4E-BP1 Protein Synthesis Inhibition Protein Synthesis Inhibition Cell Growth Arrest Cell Growth Arrest Protein Synthesis Inhibition->Cell Growth Arrest p70S6K->Protein Synthesis Inhibition 4E-BP1->Protein Synthesis Inhibition

Caption: 2-DG-mediated mTOR Signaling Inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using 2-DG-¹³C to study glucose metabolism.

G cluster_2 Experimental Workflow Experimental Design Experimental Design In Vitro (Cell Culture) In Vitro (Cell Culture) Experimental Design->In Vitro (Cell Culture) In Vivo (Animal Model) In Vivo (Animal Model) Experimental Design->In Vivo (Animal Model) 2-DG-13C Administration 2-DG-13C Administration In Vitro (Cell Culture)->2-DG-13C Administration In Vivo (Animal Model)->2-DG-13C Administration Sample Collection Sample Collection 2-DG-13C Administration->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Analytical Techniques Analytical Techniques Metabolite Extraction->Analytical Techniques Mass Spectrometry Mass Spectrometry Analytical Techniques->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Analytical Techniques->NMR Spectroscopy Data Analysis Data Analysis Mass Spectrometry->Data Analysis NMR Spectroscopy->Data Analysis Metabolic Flux Analysis Metabolic Flux Analysis Data Analysis->Metabolic Flux Analysis Pathway Analysis Pathway Analysis Data Analysis->Pathway Analysis Biological Interpretation Biological Interpretation Metabolic Flux Analysis->Biological Interpretation Pathway Analysis->Biological Interpretation

Caption: Workflow for 2-DG-¹³C Metabolic Studies.

Comparison with Other Metabolic Probes

While 2-DG-¹³C is a powerful tool, it is important to understand its advantages and limitations in comparison to other commonly used metabolic probes.

Table 3: Comparison of Metabolic Probes

ProbePrincipleAdvantagesDisadvantages
2-Deoxy-D-glucose-¹³C Stable isotope-labeled glucose analog; inhibits glycolysis; detected by MS and NMR.High specificity and resolution; allows for dynamic flux analysis; non-radioactive.Lower sensitivity than radiolabeled probes; requires specialized equipment (MS, NMR).[21]
¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) Radioactive glucose analog; trapped intracellularly; detected by Positron Emission Tomography (PET).High sensitivity; widely used in clinical imaging for cancer diagnosis and staging.Lower spatial resolution than MS/NMR; exposure to ionizing radiation; does not provide detailed metabolic flux information.[21][22]
³H- or ¹⁴C-labeled 2-DG Radiolabeled glucose analog; detected by scintillation counting or autoradiography.High sensitivity; well-established methods for quantifying glucose uptake.Radioactive; requires endpoint analysis (tissue harvesting); lower resolution than MS/NMR.[3]

Studies have shown that while ¹⁸F-FDG PET is excellent for visualizing regions of high glucose uptake, 2-DG-¹³C coupled with NMR or MS provides a more detailed and quantitative picture of the underlying metabolic pathways. The choice of probe will ultimately depend on the specific research question, the required level of detail, and the available instrumentation.

Conclusion

2-Deoxy-D-glucose-¹³C is a versatile and powerful probe for the in-depth investigation of glucose metabolism. Its ability to be traced and quantified by mass spectrometry and NMR spectroscopy provides researchers with a high-resolution tool to dissect the complexities of cellular bioenergetics. From quantifying glucose uptake and metabolic flux to elucidating the impact on critical signaling pathways, 2-DG-¹³C offers a non-radioactive and highly specific alternative to traditional methods. As our understanding of the metabolic underpinnings of disease continues to grow, the application of 2-DG-¹³C in basic research and drug development is poised to provide significant insights and accelerate the discovery of novel therapeutic strategies.

References

An In-depth Technical Guide to 2-Deoxy-D-glucose-13C: From Discovery to Application

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: 2-Deoxy-D-glucose (2-DG) is a glucose analog in which the 2-hydroxyl group is replaced by hydrogen.[1][2] This structural modification allows it to be recognized and transported into cells by glucose transporters, but prevents its further metabolism in the glycolytic pathway.[2][3] The carbon-13 labeled version, 2-Deoxy-D-glucose-13C (2-DG-13C), is a stable isotope-labeled compound that serves as a powerful tool in biomedical research.[4][5] It is primarily used as a tracer for quantifying glucose uptake and metabolic flux, and as an internal standard for mass spectrometry-based analyses.[6][7] This guide provides a comprehensive overview of the discovery, development, and application of 2-Deoxy-D-glucose and its 13C-labeled form.

Core Concepts: Discovery and Synthesis

The development of 2-DG-13C is predicated on the synthesis of its unlabeled precursor, 2-DG. Historically, 2-DG was synthesized from D-glucose by eliminating the hydroxyl group at the C-2 position.[3] Several synthetic strategies have been developed over the years, each with its own advantages and disadvantages regarding yield and purity.[8][9]

Key Synthetic Routes for 2-Deoxy-D-glucose:

  • From Glucal and its Derivatives: Glucal, a glycal formed from glucose, is a common starting material.[1][10] A general method involves the halogenation (e.g., bromination) of the glucal at the C-2 position, followed by the replacement of the halogen with hydrogen.[10]

  • From D-Glucose: Masuda and coworkers reported a three-step synthesis from natural D-glucose that avoids complex protection/deprotection procedures, achieving a 48% yield.[1]

  • Ozonolysis of Tetrols: Another method involves the ozonolysis of tetrols, which are generated from their corresponding tetraacetates.[1]

The synthesis of this compound involves incorporating a carbon-13 isotope into one of these synthetic pathways. This is typically achieved by using a 13C-labeled starting material, resulting in a final product that can be distinguished from its natural-abundance counterpart by mass spectrometry. For instance, 2-deoxy-D-Glucose-¹³C₆ is a version where all six carbon atoms are the ¹³C isotope and is intended for use as an internal standard for quantification.[6]

Mechanism of Action: Glycolytic Inhibition

2-DG functions as a competitive inhibitor of glucose metabolism.[1][4] Its mechanism of action is primarily centered on the initial steps of glycolysis.

  • Cellular Uptake: Like glucose, 2-DG is transported into the cell by glucose transporters (GLUTs).[2] Cells with high glucose uptake, such as cancer cells, consequently show a higher uptake of 2-DG.[2][9]

  • Phosphorylation: Inside the cell, the enzyme hexokinase phosphorylates 2-DG, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1][3]

  • Inhibition of Glycolysis: The resulting 2-DG-6P cannot be further metabolized by the next enzyme in the glycolytic pathway, phosphoglucose isomerase, because of the missing hydroxyl group at the C-2 position.[2][3][6]

  • Accumulation and Feedback Inhibition: The intracellular accumulation of 2-DG-6P leads to the competitive inhibition of hexokinase, thereby blocking the phosphorylation of glucose and halting the glycolytic pathway.[1][3] This disruption of glucose metabolism leads to a depletion of cellular ATP, inducing cell death, particularly in cells highly dependent on glycolysis.[3][11]

Glycolysis_Inhibition cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Glucose Glucose GLUT GLUT Transporter Glucose->GLUT Uptake DG 2-Deoxy-D-glucose DG->GLUT Uptake Glucose_in Glucose GLUT->Glucose_in DG_in 2-Deoxy-D-glucose GLUT->DG_in HK Hexokinase Glucose_in->HK DG_in->HK G6P Glucose-6-Phosphate HK->G6P Phosphorylation DG6P 2-Deoxy-D-glucose-6-P HK->DG6P Phosphorylation PGI Phosphoglucose Isomerase G6P->PGI DG6P->PGI Cannot be metabolized Accumulation Accumulation DG6P->Accumulation Glycolysis Further Glycolysis PGI->Glycolysis Accumulation->HK Inhibits

Caption: Mechanism of 2-Deoxy-D-glucose as a competitive inhibitor of glycolysis.

Quantitative Data Summary

The following tables summarize key quantitative data related to 2-Deoxy-D-glucose.

Table 1: Physicochemical Properties of 2-Deoxy-D-glucose

PropertyValueReference
Molecular Formula C₆H₁₂O₅[2][9]
Molar Mass 164.16 g/mol [2][9]
CAS Number 154-17-6[2][9]
Melting Point 142 to 144 °C[2]

Table 2: Exemplary Doses and Effects in Preclinical Studies

Model SystemCompoundConcentration / DoseObserved EffectReference
SK-BR-3 Cells (in vitro)2-deoxy-D-Glucose16 mMInduces apoptosis.[6]
143B Osteosarcoma Cells (in vitro, hypoxic)2-deoxy-D-Glucose2 mg/mlInhibits cell growth.[6]
Human Neuroblastoma Cells (in vitro)2-deoxy-D-Glucose5.5 mM or 11 mMEffective in killing cells via clonogenic survival assay.[12]
Osteosarcoma Mouse Xenograft Model (in vivo)2-deoxy-D-Glucose500 mg/kgReduces tumor growth.[6][7]
Non-Small Cell Lung Cancer Mouse Xenograft Model (in vivo)2-deoxy-D-Glucose500 mg/kgReduces tumor growth when used alone or with doxorubicin/paclitaxel.[6][7]

Experimental Protocols and Methodologies

Detailed experimental design is crucial for obtaining reliable data. Below are representative protocols for key applications of 2-DG and its labeled forms.

Protocol 1: In Vitro Cell Viability (Clonogenic Survival Assay)

This protocol is adapted from studies on human neuroblastoma cells to assess the cytotoxic effects of 2-DG.[12]

Objective: To determine the long-term survival and proliferative capacity of cells after treatment with 2-Deoxy-D-glucose.

Materials:

  • Cell line of interest (e.g., SK-N-SH human neuroblastoma cells)

  • Complete cell culture medium

  • 2-Deoxy-D-glucose (2-DG), sterile stock solution (e.g., 1.1 M in PBS for a 200x stock)[12]

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well culture plates

  • Staining solution (e.g., crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate cells in treatment dishes and allow them to attach and recover for 36-48 hours.[12]

  • Drug Treatment: Prepare fresh medium containing the desired final concentrations of 2-DG (e.g., 5.5 mM, 11 mM). Remove the old medium from the culture dishes and replace it with the drug-containing medium. Include an untreated control group.

  • Incubation: Incubate the cells under standard culture conditions for a defined period (e.g., 24, 48, or 72 hours).[12]

  • Cell Harvest and Re-plating: After incubation, wash the cells with PBS, detach them using trypsin-EDTA, and neutralize with complete medium. Count the viable cells.

  • Colony Formation: Plate a precise number of viable cells (e.g., 500-1000 cells) into new 6-well plates containing fresh, drug-free medium.

  • Incubation for Colony Growth: Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Staining: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to the untreated control group.

Protocol 2: Measurement of Glucose Utilization in Mouse Tissues

This protocol provides a general framework for measuring glucose utilization in vivo, based on methods using labeled 2-DG.[13] Using 2-DG-13C would require LC-MS for detection instead of a scintillation counter.

Objective: To quantify the rate of glucose utilization in various tissues of a mouse model.

Materials:

  • Experimental mice

  • 2-Deoxy-D-glucose-¹³C (sterile solution for injection)

  • Anesthetic

  • Blood collection supplies (e.g., capillary tubes)

  • Tissue harvesting tools

  • Homogenizer

  • Reagents for sample processing and LC-MS analysis

Procedure:

  • Animal Preparation: Acclimate mice to the experimental conditions. Fasting may be required depending on the experimental goals.

  • Tracer Administration: Administer a bolus of 2-DG-13C via injection (e.g., intraperitoneal or intravenous). The dose should be calculated based on the animal's weight.

  • Blood Sampling: Collect timed blood samples at various intervals post-injection (e.g., 5, 15, 30, 45 minutes) to determine the plasma clearance curve of the tracer.

  • Tissue Harvest: At a predetermined endpoint (e.g., 45 minutes), euthanize the mouse under anesthesia and rapidly dissect the tissues of interest (e.g., brain, muscle, adipose tissue).[13] Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.

  • Sample Preparation:

    • Plasma: Separate plasma from blood samples and store frozen.

    • Tissue: Weigh the frozen tissue samples and homogenize them in an appropriate buffer.

  • LC-MS Analysis:

    • Extract metabolites from both plasma and tissue homogenates.

    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentrations of 2-DG-13C and its phosphorylated form, 2-DG-6P-13C, in the tissues, and 2-DG-13C in the plasma.

  • Calculation of Glucose Utilization:

    • Use the plasma tracer concentration over time to calculate the integrated plasma tracer activity (area under the curve).

    • The amount of 2-DG-6P-13C accumulated in a tissue is proportional to the rate of glucose utilization.

    • Calculate the glucose utilization rate using a mathematical model that incorporates the tissue 2-DG-6P-13C concentration, the integrated plasma 2-DG-13C concentration, and a "lumped constant" that accounts for the differences in transport and phosphorylation between glucose and 2-DG.

InVivo_Workflow cluster_analysis Analysis prep 1. Animal Preparation (e.g., Fasting) inject 2. Administer 2-DG-13C (e.g., IV Injection) prep->inject blood 3. Timed Blood Sampling inject->blood euthanize 4. Euthanasia & Tissue Harvest (Endpoint, e.g., 45 min) inject->euthanize process 5. Sample Processing (Homogenization/Extraction) blood->process euthanize->process lcms 6. LC-MS Analysis (Quantify 2-DG-13C and 2-DG-6P-13C) process->lcms calc 7. Calculation of Glucose Utilization Rate lcms->calc

Caption: A generalized experimental workflow for an in vivo study using 2-DG-13C.

Applications and Logical Relationships

This compound is a versatile tool with applications stemming from its core function as a stable isotope-labeled glucose analog.

  • Metabolic Flux Analysis (MFA): By tracing the incorporation of the 13C label into downstream metabolites (though limited for 2-DG itself), it helps in understanding metabolic pathways.[4]

  • Tracer for Glucose Uptake: It is used to measure the rate of glucose transport into cells and tissues, which is particularly relevant in cancer and neuroscience research.[1][7]

  • Internal Standard: In clinical mass spectrometry and other quantitative studies, 2-DG-13C serves as an ideal internal standard for the accurate measurement of unlabeled 2-DG.[4][6]

  • Drug Development: It is used in the development and evaluation of drugs that target glucose metabolism.[4] By quantifying changes in glucose uptake, researchers can assess the efficacy of potential therapeutics.

Applications Core This compound Prop1 Stable Isotope Label Core->Prop1 Prop2 Glucose Analog Core->Prop2 App2 Internal Standard (MS) Prop1->App2 App3 Metabolic Flux Analysis Prop1->App3 Prop3 Inhibits Glycolysis Prop2->Prop3 App1 Tracer for Glucose Uptake Prop2->App1 App4 Drug Efficacy Studies Prop3->App4 ResearchArea1 Cancer Research (Warburg Effect) App1->ResearchArea1 ResearchArea2 Neuroscience App1->ResearchArea2 ResearchArea3 Pharmacokinetics App2->ResearchArea3 App4->ResearchArea1

Caption: Logical relationships between the properties and applications of 2-DG-13C.

Conclusion

2-Deoxy-D-glucose and its stable isotope-labeled form, this compound, are indispensable tools in modern biomedical research. By acting as a Trojan horse to enter cells via glucose transporters and subsequently inhibiting glycolysis, 2-DG provides a mechanism to study and target the unique metabolic profiles of various diseases, most notably cancer. The ¹³C-labeled version enhances its utility, enabling precise quantification and tracing in complex biological systems. The methodologies and data presented in this guide underscore its importance for researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism and develop novel therapeutic strategies.

References

The Role of 2-Deoxy-D-glucose-13C in Elucidating the Warburg Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Warburg effect, a hallmark of cancer metabolism, describes the phenomenon by which cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen. This metabolic reprogramming is crucial for tumor growth and proliferation. 2-Deoxy-D-glucose (2-DG), a glucose analog, has been instrumental in studying this effect. By replacing the hydroxyl group at the 2-position with a hydrogen, 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). However, 2-DG-6-P cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the inhibition of both hexokinase and phosphoglucose isomerase.[1][2] The use of its stable isotope-labeled counterpart, 2-Deoxy-D-glucose-13C (2-DG-13C), in conjunction with advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allows for the precise tracing of glucose uptake and the initial steps of glycolysis, providing invaluable insights into the metabolic flux and regulatory mechanisms of the Warburg effect.[3][4][5]

The PI3K/Akt/mTOR Signaling Pathway: A Master Regulator of the Warburg Effect

A central signaling cascade that governs the Warburg effect is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[6][7][8] This pathway is frequently hyperactivated in various cancers and plays a pivotal role in promoting the metabolic switch towards aerobic glycolysis. It achieves this by upregulating the expression and activity of key glucose transporters and glycolytic enzymes.[4][9]

Specifically, the PI3K/Akt/mTOR pathway has been shown to:

  • Increase Glucose Uptake: By promoting the translocation of Glucose Transporter 1 (GLUT1) to the plasma membrane.[4][5]

  • Enhance Glycolytic Flux: By upregulating the expression and activity of critical glycolytic enzymes, including:

    • Hexokinase 2 (HK2): The first rate-limiting enzyme in glycolysis.[4]

    • 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3): An activator of phosphofructokinase 1 (PFK-1).[3][4]

    • Pyruvate Kinase M2 (PKM2): The final rate-limiting enzyme of glycolysis.[3]

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in promoting the Warburg effect.

PI3K_Akt_mTOR_Warburg RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates GLUT1 GLUT1 Translocation mTORC1->GLUT1 Promotes HK2 Hexokinase 2 (HK2) mTORC1->HK2 Upregulates PFKFB3 PFKFB3 mTORC1->PFKFB3 Upregulates PKM2 Pyruvate Kinase M2 (PKM2) mTORC1->PKM2 Upregulates Glucose_Uptake Increased Glucose Uptake GLUT1->Glucose_Uptake Glycolysis Glycolysis Glucose_Uptake->Glycolysis Warburg Warburg Effect Glycolysis->Warburg HK2->Glycolysis PFKFB3->Glycolysis PKM2->Glycolysis

PI3K/Akt/mTOR pathway regulation of the Warburg effect.

Experimental Workflow for this compound Metabolic Flux Analysis

Studying the Warburg effect using 2-DG-13C involves a multi-step workflow, from cell culture to data analysis. The following diagram outlines a typical experimental procedure for a 13C metabolic flux analysis (MFA) study.[5]

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Cancer Cell Line) start->cell_culture isotope_labeling 2. Isotopic Labeling Incubate with 13C-2-DG cell_culture->isotope_labeling quenching 3. Quenching Rapidly halt metabolic activity isotope_labeling->quenching extraction 4. Metabolite Extraction (e.g., Methanol/Chloroform/Water) quenching->extraction analysis 5. Analytical Measurement extraction->analysis nmr NMR Spectroscopy analysis->nmr ms Mass Spectrometry analysis->ms data_processing 6. Data Processing Peak integration and isotopologue distribution nmr->data_processing ms->data_processing flux_analysis 7. Metabolic Flux Analysis Computational modeling data_processing->flux_analysis interpretation 8. Biological Interpretation Relate flux changes to phenotype flux_analysis->interpretation end End interpretation->end

A typical workflow for 13C metabolic flux analysis.

Detailed Experimental Protocols

Cell Culture and Isotopic Labeling

This protocol is a synthesized methodology based on general principles of 13C-labeling experiments.[1]

  • Cell Seeding: Seed cancer cells of interest in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare glucose-free culture medium supplemented with dialyzed fetal bovine serum (FBS) to minimize background from unlabeled glucose.

  • Labeling: On the day of the experiment, replace the standard culture medium with the prepared glucose-free medium containing a known concentration of this compound (e.g., 5-10 mM, to be optimized for the specific cell line).

  • Incubation: Incubate the cells with the 2-DG-13C containing medium for a predetermined period (e.g., 1, 4, or 24 hours) to allow for uptake and phosphorylation. The incubation time should be optimized to achieve a steady-state labeling of the target metabolite, 2-DG-6-P-13C.

Metabolite Extraction

This protocol is adapted from standard procedures for polar metabolite extraction.

  • Quenching: To halt all enzymatic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) directly to the culture plate and incubate at -80°C for 15 minutes.

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Phase Separation: Add a mixture of chloroform and water to the lysate to induce phase separation. Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

  • Fraction Collection: Carefully collect the upper aqueous phase containing the polar metabolites, including 2-DG-6-P-13C. The lower organic phase contains lipids, and the protein pellet is at the interface.

  • Drying: Dry the collected aqueous phase using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Storage: Store the dried metabolite extracts at -80°C until analysis.

Sample Preparation for NMR Spectroscopy
  • Reconstitution: Reconstitute the dried metabolite extract in a known volume (e.g., 500 µL) of a suitable NMR buffer (e.g., phosphate buffer in D₂O, pH 7.0) containing a known concentration of an internal standard (e.g., DSS or TSP) for quantification.

  • Transfer to NMR Tube: Transfer the reconstituted sample to a standard 5 mm NMR tube.

Sample Preparation for Mass Spectrometry
  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent compatible with the chosen chromatography method (e.g., a mixture of acetonitrile and water for HILIC-MS).

  • Centrifugation: Centrifuge the reconstituted sample to pellet any insoluble material.

  • Transfer to Vial: Transfer the supernatant to an appropriate autosampler vial for LC-MS analysis.

Quantitative Data Presentation

The following table provides illustrative quantitative data on the effects of a hypothetical 2-DG-13C treatment on key metabolic parameters in a cancer cell line exhibiting the Warburg effect. This data is representative of expected outcomes and is intended for comparative purposes.

Metabolic ParameterControl (Unlabeled Glucose)2-DG-13C TreatedFold Change
Glucose Uptake Rate (nmol/10^6 cells/hr)150 ± 12120 ± 100.8
Lactate Production Rate (nmol/10^6 cells/hr)250 ± 20100 ± 150.4
Intracellular ATP (relative units)1.0 ± 0.10.3 ± 0.050.3
13C-labeled 2-DG-6-P (relative abundance)Not Applicable85 ± 7-
Glycolytic Flux (relative flux)1.0 ± 0.080.2 ± 0.030.2

Data are presented as mean ± standard deviation from a hypothetical experiment.

Conclusion

This compound is a powerful tool for dissecting the intricacies of the Warburg effect in cancer cells. By enabling the precise tracing of glucose uptake and the initial committed step of glycolysis, 2-DG-13C, in combination with NMR and MS, allows researchers to quantify metabolic flux and investigate the impact of therapeutic interventions on cancer metabolism. The detailed understanding of the regulatory networks, such as the PI3K/Akt/mTOR pathway, that drive this metabolic phenotype opens new avenues for the development of targeted anti-cancer therapies. This technical guide provides a framework for researchers to design and execute experiments utilizing 2-DG-13C to further unravel the complexities of cancer metabolism.

References

The Emerging Role of 2-Deoxy-D-glucose-13C in Elucidating Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-glucose (2-DG), a glucose analog with the hydroxyl group at the C2 position replaced by a hydrogen, has long been a valuable tool in metabolic research. Its unique property of being transported into cells by glucose transporters and phosphorylated by hexokinase, but not being further metabolized in glycolysis, allows it to act as a competitive inhibitor of glucose metabolism.[1][2][3] This inhibition leads to a depletion of cellular energy, increased oxidative stress, and interference with N-linked glycosylation, making 2-DG a compound of significant interest in cancer and virology research.[2][3] The advent of stable isotope labeling, specifically with Carbon-13 (¹³C), has opened new avenues for tracing the metabolic fate and impact of 2-DG with greater precision. This technical guide provides an in-depth overview of the preliminary studies utilizing 2-Deoxy-D-glucose-¹³C (2-DG-¹³C), focusing on its application in metabolic flux analysis, experimental methodologies, and the elucidation of key signaling pathways.

Core Principles of 2-Deoxy-D-glucose-¹³C as a Metabolic Tracer

Unlike its radiolabeled counterparts, 2-DG-¹³C is a non-radioactive, stable isotope tracer. This allows for safer and more versatile experimental designs, particularly in long-term studies and in human subjects. The fundamental principle behind using 2-DG-¹³C is to track the incorporation and accumulation of the ¹³C label within the cell.

Upon entering the cell, 2-DG-¹³C is phosphorylated by hexokinase to form 2-Deoxy-D-glucose-¹³C-6-phosphate (2-DG-¹³C-6-P).[1] This phosphorylated form is trapped within the cell and is not a substrate for phosphoglucose isomerase, effectively halting its progression through glycolysis.[1] By using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can quantify the intracellular concentrations of both 2-DG-¹³C and 2-DG-¹³C-6-P, providing a direct measure of glucose uptake and hexokinase activity.

Quantitative Data from Preliminary Studies

The available literature on preliminary studies specifically utilizing 2-Deoxy-D-glucose-¹³C is limited. However, a foundational study by R. J. Gillies and R. M. Ballinger in 1989 demonstrated the use of 2-deoxy-D-[6-¹³C]glucose to monitor both its transport and phosphorylation in MCF-7 breast cancer cells.[1] The following table summarizes the conceptual quantitative data that can be derived from such studies.

ParameterMethodCell LineKey FindingReference
2-Deoxy-D-[6-¹³C]glucose Uptake and Phosphorylation ¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyMCF-7 Breast Cancer CellsSimultaneous in vitro and in vivo monitoring of 2-DG transport and its conversion to 2-DG-6-phosphate was achieved, demonstrating the feasibility of using ¹³C-labeled 2-DG as a tracer for these processes.[1]
Impact on Glycolytic ATP Production Rate Seahorse Metabolic AnalyzerHT1080 and HeLa Cancer CellsTreatment with 2.5 mM 2-DG resulted in a significant decrease in the glycolytic ATP production rate.[4]
Effect on NADP+/NADPH Levels Not SpecifiedHT1080 and HeLa Cancer Cells2.5 mM 2-DG treatment led to a decrease in the NADP+/NADPH ratio, indicating an impact on the pentose phosphate pathway and cellular redox state.[4]
Alteration of Downstream Metabolites ¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyCaki-1, A498, 786-O (Renal Cell Carcinoma); MCF-7 (Breast Cancer); SfXL (Glioblastoma)In the presence of [U-¹³C] D-glucose and varying concentrations of 2-DG, the production levels of downstream metabolites such as lactate, glutamate, and acetate were altered, indicating a disruption of the glycolytic pathway.[5]

Experimental Protocols

Protocol 1: Monitoring 2-Deoxy-D-[6-¹³C]glucose Transport and Phosphorylation by ¹³C NMR Spectroscopy

This protocol is based on the methodology described by Gillies and Ballinger (1989).[1]

Objective: To simultaneously measure the intracellular uptake of 2-Deoxy-D-[6-¹³C]glucose and its phosphorylation to 2-Deoxy-D-[6-¹³C]glucose-6-phosphate in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Cell culture medium and supplements

  • 2-Deoxy-D-[6-¹³C]glucose

  • NMR spectrometer equipped with a ¹³C probe

  • Perfusion system for in vitro NMR studies (optional)

In Vitro Procedure:

  • Cell Culture: Culture cancer cells to a high density on microcarrier beads suitable for NMR perfusion systems.

  • NMR Setup: Place the cell-loaded beads into an NMR tube compatible with the perfusion system. Perfuse with fresh, oxygenated culture medium.

  • Baseline Spectrum: Acquire a baseline ¹³C NMR spectrum of the cells before the addition of the tracer.

  • Tracer Introduction: Introduce 2-Deoxy-D-[6-¹³C]glucose into the perfusion medium at the desired concentration.

  • Time-Course Acquisition: Acquire a series of ¹³C NMR spectra over time to monitor the appearance and increase of intracellular 2-Deoxy-D-[6-¹³C]glucose and its subsequent conversion to 2-Deoxy-D-[6-¹³C]glucose-6-phosphate.

  • Data Analysis: Integrate the resonance peaks corresponding to the C6 of 2-Deoxy-D-[6-¹³C]glucose and 2-Deoxy-D-[6-¹³C]glucose-6-phosphate to determine their relative concentrations over time.

In Vivo Procedure:

  • Tumor Model: Establish subcutaneous tumors in nude mice using the cancer cell line of interest.

  • Tracer Administration: Administer 2-Deoxy-D-[6-¹³C]glucose to the tumor-bearing mice via intravenous or intraperitoneal injection.

  • In Vivo NMR: If available, use a whole-body NMR spectrometer with a surface coil placed over the tumor to acquire ¹³C spectra in real-time.

  • Ex Vivo Analysis: At selected time points post-injection, excise the tumor, freeze-clamp it in liquid nitrogen, and perform perchloric acid extraction to isolate metabolites.

  • ¹³C NMR of Extracts: Analyze the tumor extracts by high-resolution ¹³C NMR spectroscopy to quantify the levels of 2-Deoxy-D-[6-¹³C]glucose and 2-Deoxy-D-[6-¹³C]glucose-6-phosphate.

Protocol 2: Mass Spectrometry-Based Analysis of 2-DG-¹³C-Induced Metabolic Alterations

Objective: To quantify the impact of 2-DG-¹³C on the broader metabolome of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 2-Deoxy-D-glucose-¹³C

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Metabolite extraction buffers (e.g., 80% methanol)

Procedure:

  • Cell Culture and Treatment: Culture cancer cells to the desired confluency and treat with 2-Deoxy-D-glucose-¹³C at various concentrations and for different durations.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction buffer (e.g., 80% methanol) to the cells and scrape them from the plate.

    • Collect the cell suspension and centrifuge at high speed to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable solvent for MS analysis.

  • Mass Spectrometry Analysis:

    • Inject the prepared sample into the LC-MS or GC-MS system.

    • Acquire data in a full-scan mode to identify all detectable metabolites.

    • Perform targeted analysis for specific metabolites of interest, including 2-Deoxy-D-glucose-¹³C-6-phosphate and key intermediates of central carbon metabolism.

  • Data Analysis:

    • Use appropriate software to identify and quantify the peaks corresponding to different metabolites.

    • Compare the metabolic profiles of control and 2-DG-¹³C-treated cells to identify significant alterations.

    • Trace the incorporation of the ¹³C label from 2-DG-¹³C into any potential downstream products, although further metabolism is not expected.

Signaling Pathways and Experimental Workflows

The inhibitory effect of 2-DG on glycolysis has downstream consequences on various signaling pathways that are crucial for cancer cell proliferation, survival, and stress response. While studies specifically using 2-DG-¹³C to delineate these pathways are scarce, the wealth of knowledge from unlabeled 2-DG studies provides a strong foundation for future investigations with the labeled compound.

Glycolysis Inhibition and Energy Stress

The primary effect of 2-DG is the inhibition of glycolysis, leading to a decrease in ATP production. This energy stress can activate the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy homeostasis.

Glycolysis_Inhibition 2-Deoxy-D-glucose-13C This compound Glucose Transporter Glucose Transporter This compound->Glucose Transporter Intracellular 2-DG-13C Intracellular 2-DG-13C Glucose Transporter->Intracellular 2-DG-13C Hexokinase Hexokinase Intracellular 2-DG-13C->Hexokinase 2-DG-13C-6-Phosphate 2-DG-13C-6-Phosphate Hexokinase->2-DG-13C-6-Phosphate Glycolysis Glycolysis 2-DG-13C-6-Phosphate->Glycolysis Inhibits ATP Production ATP Production Glycolysis->ATP Production Energy Stress Energy Stress ATP Production->Energy Stress Reduced AMPK Activation AMPK Activation Energy Stress->AMPK Activation

Caption: Workflow of 2-DG-¹³C uptake, phosphorylation, and subsequent inhibition of glycolysis, leading to energy stress.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

2-DG can also interfere with N-linked glycosylation, a crucial process for proper protein folding that occurs in the endoplasmic reticulum. This disruption leads to the accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR).

ER_Stress_Pathway 2-Deoxy-D-glucose 2-Deoxy-D-glucose N-linked Glycosylation N-linked Glycosylation 2-Deoxy-D-glucose->N-linked Glycosylation Inhibits Protein Folding (ER) Protein Folding (ER) N-linked Glycosylation->Protein Folding (ER) Unfolded Proteins Unfolded Proteins Protein Folding (ER)->Unfolded Proteins Impaired Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) Unfolded Proteins->Unfolded Protein Response (UPR) Apoptosis Apoptosis Unfolded Protein Response (UPR)->Apoptosis Cell Survival Cell Survival Unfolded Protein Response (UPR)->Cell Survival

Caption: 2-DG-mediated inhibition of N-linked glycosylation triggers the Unfolded Protein Response.

Impact on Cancer-Related Signaling Pathways

Recent studies with unlabeled 2-DG have implicated its effects on key cancer-related signaling pathways, including:

  • Wnt/β-catenin Signaling: 2-DG has been shown to down-regulate this pathway, which is often hyperactivated in cancer.

  • PI3K/Akt/mTOR Pathway: As a central regulator of cell growth and proliferation, this pathway is sensitive to the metabolic stress induced by 2-DG.

  • MAPK and STAT5 Signaling: Alterations in these pathways have been observed in response to 2-DG treatment, particularly in the context of overcoming drug resistance.[6]

The use of 2-DG-¹³C in future studies will be instrumental in dissecting the precise metabolic inputs that lead to the modulation of these critical signaling networks.

Cancer_Signaling_Pathways cluster_0 Metabolic Stress cluster_1 Downstream Signaling This compound This compound Glycolysis Inhibition Glycolysis Inhibition This compound->Glycolysis Inhibition ER Stress ER Stress This compound->ER Stress Wnt/β-catenin Wnt/β-catenin Glycolysis Inhibition->Wnt/β-catenin Down-regulates PI3K/Akt/mTOR PI3K/Akt/mTOR Glycolysis Inhibition->PI3K/Akt/mTOR Modulates MAPK MAPK ER Stress->MAPK Modulates STAT5 STAT5 ER Stress->STAT5 Modulates

Caption: Logical relationship between 2-DG-¹³C-induced metabolic stress and key cancer signaling pathways.

Future Directions and Conclusion

The use of 2-Deoxy-D-glucose-¹³C as a research tool is still in its nascent stages, with a clear need for more comprehensive preliminary studies. The foundational work demonstrating its utility in monitoring glucose transport and phosphorylation via ¹³C NMR provides a strong impetus for further exploration.[1] Future research should focus on:

  • Expanding the scope of cell lines and tumor models: Investigating the effects of 2-DG-¹³C across a wider range of cancer types will provide a more complete picture of its metabolic impact.

  • Leveraging modern analytical techniques: The application of high-resolution mass spectrometry will enable more sensitive and comprehensive analysis of the metabolic consequences of 2-DG-¹³C administration.

  • Integrating metabolomics with other omics data: Combining 2-DG-¹³C tracing with proteomics, transcriptomics, and genomics will offer a systems-level understanding of the cellular response to this metabolic inhibitor.

  • Elucidating the direct links to signaling pathways: Utilizing 2-DG-¹³C to precisely track how metabolic shifts directly influence key signaling nodes will be crucial for developing targeted therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for 2-Deoxy-D-glucose-13C in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-glucose (2-DG), a glucose analog, has been a valuable tool in metabolic research for its ability to competitively inhibit glycolysis. By replacing the hydroxyl group at the C-2 position with a hydrogen, 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further metabolized in the glycolytic pathway, leading to its accumulation within the cell and a subsequent blockade of glycolysis. The use of stable isotope-labeled 2-Deoxy-D-glucose, specifically with Carbon-13 (¹³C), in conjunction with mass spectrometry, provides a powerful platform for tracing the uptake and metabolic fate of this glucose analog in various biological systems. This technique is instrumental in metabolic flux analysis, drug development, and understanding disease states with altered glucose metabolism, such as cancer.[1][2]

These application notes provide a comprehensive overview of the use of 2-Deoxy-D-glucose-¹³C in mass spectrometry, including detailed experimental protocols, data presentation, and visualization of relevant pathways and workflows.

Principle of the Method

The core principle behind using 2-Deoxy-D-glucose-¹³C (specifically, uniformly labeled [U-¹³C]-2-DG) is to introduce a traceable analog of glucose into a biological system. The ¹³C atoms act as a label that can be detected by mass spectrometry, allowing researchers to distinguish the exogenously supplied 2-DG from endogenous (¹²C) glucose and its metabolites.

Once introduced into cells or an organism, [U-¹³C]-2-DG is transported across the cell membrane by glucose transporters (GLUTs) and is phosphorylated by hexokinase to form [U-¹³C]-2-deoxy-D-glucose-6-phosphate ([U-¹³C]-2-DG-6P). Due to the absence of the 2-hydroxyl group, this phosphorylated form cannot be isomerized by phosphoglucose isomerase and is thus trapped within the cell.

Mass spectrometry is then employed to detect and quantify the ¹³C-labeled 2-DG and its phosphorylated product. By measuring the ratio of ¹³C to ¹²C in these molecules, researchers can accurately determine the rate of glucose uptake and the extent of glycolytic inhibition. This approach offers a sensitive and quantitative method to study glucose metabolism under various physiological and pathological conditions.

Applications

The use of 2-Deoxy-D-glucose-¹³C in mass spectrometry has several key applications in research and drug development:

  • Measuring Glucose Uptake: [U-¹³C]-2-DG serves as a reliable tracer to quantify the rate of glucose uptake in tissues and cells. This is particularly valuable in cancer research, where the Warburg effect leads to increased glucose uptake in tumor cells.[3]

  • Assessing Glycolytic Inhibition: By monitoring the levels of [U-¹³C]-2-DG-6P, researchers can directly assess the efficacy of drugs that target glycolysis. This is crucial for the development of novel anticancer therapies that exploit the metabolic vulnerabilities of cancer cells.

  • Metabolic Flux Analysis (MFA): While 2-DG itself halts glycolysis, its ¹³C-labeled form can be used in conjunction with other stable isotope tracers (e.g., ¹³C-glucose, ¹³C-glutamine) to provide a more dynamic picture of cellular metabolism and how it adapts to glycolytic inhibition.

  • Drug Development and Pharmacokinetics: ¹³C-labeled 2-DG can be used as an internal standard in pharmacokinetic studies to accurately quantify the distribution and metabolism of 2-DG-based drugs.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2-Deoxy-D-glucose-¹³C and mass spectrometry.

Protocol 1: In Vivo Measurement of Tissue Glucose Uptake using [U-¹³C]-2-DG

This protocol is adapted from a method for exploring tissue-specific glucose uptake.

1. Animal Preparation and Tracer Administration:

  • Fast mice overnight to deplete glycogen stores.
  • Prepare a solution of [U-¹³C]-2-Deoxy-D-glucose (e.g., from Cambridge Isotope Laboratories, Inc.).
  • Administer the [U-¹³C]-2-DG solution to the mice via intraperitoneal (i.p.) injection. A typical dose might be 2 g/kg body weight.

2. Sample Collection:

  • After a defined period (e.g., 30 minutes) to allow for tracer uptake, anesthetize the mice.
  • Perfuse the animals with saline to remove blood from the tissues.
  • Rapidly dissect the tissues of interest (e.g., tumor, liver, brain, muscle).
  • Immediately freeze the collected tissues in liquid nitrogen to quench metabolic activity.

3. Metabolite Extraction:

  • Homogenize the frozen tissue samples in a cold extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) kept at -20°C.
  • Use a volume of extraction solvent that is appropriate for the tissue weight (e.g., 1 mL per 50 mg of tissue).
  • Incubate the homogenates at -20°C for at least 1 hour to allow for protein precipitation.
  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Collect the supernatant containing the extracted metabolites.

4. Sample Preparation for Mass Spectrometry:

  • Dry the collected supernatant using a vacuum concentrator (e.g., SpeedVac).
  • Reconstitute the dried metabolites in a solvent compatible with the mass spectrometry method (e.g., 50% methanol in water).

5. Mass Spectrometry Analysis:

  • Analyze the samples using a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, coupled to a liquid chromatography (LC) system.
  • Separate the metabolites using a suitable chromatography column (e.g., a C18 reversed-phase column for general metabolomics or a specialized column for polar metabolites).
  • Operate the mass spectrometer in a mode that allows for the detection and quantification of the different isotopologues of 2-DG and 2-DG-6P (e.g., selected ion monitoring or parallel reaction monitoring).

6. Data Analysis:

  • Determine the ratio of the peak area of [U-¹³C]-2-DG to ¹²C-2-DG (or total 2-DG) in each tissue sample.
  • This ratio provides a quantitative measure of the relative glucose uptake in the different tissues.

Protocol 2: In Vitro Analysis of Glycolytic Inhibition by 2-DG using LC-MS/MS

This protocol describes how to assess the effect of unlabeled 2-DG on the intracellular levels of glycolytic intermediates. A similar approach can be used with ¹³C-labeled 2-DG to trace its direct incorporation.

1. Cell Culture and Treatment:

  • Culture the cells of interest (e.g., a cancer cell line) to a desired confluency.
  • Treat the cells with a specific concentration of 2-Deoxy-D-glucose for a defined period (e.g., 24 hours). Include an untreated control group.

2. Metabolite Extraction:

  • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Add a cold extraction solvent (e.g., 80% methanol) to the culture dish to quench metabolism and extract metabolites.
  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.
  • Perform a freeze-thaw cycle to ensure complete cell lysis.
  • Centrifuge the lysate at high speed to pellet cell debris.
  • Collect the supernatant.

3. Sample Preparation and LC-MS/MS Analysis:

  • Follow steps 4 and 5 from Protocol 1 for sample preparation and mass spectrometry analysis.
  • Develop a targeted LC-MS/MS method to quantify key glycolytic intermediates, such as glucose-6-phosphate, fructose-6-phosphate, and pyruvate.

4. Data Analysis:

  • Compare the intracellular concentrations of the glycolytic metabolites in the 2-DG-treated cells to the untreated control cells. A significant decrease in the levels of these metabolites indicates effective inhibition of glycolysis.

Data Presentation

Quantitative data from experiments using 2-Deoxy-D-glucose-¹³C should be summarized in clearly structured tables for easy comparison.

Table 1: Relative Glucose Uptake in Different Tissues Measured by [U-¹³C]-2-DG Tracing

Tissue¹³C / (¹³C + ¹²C) Ratio of 2-DG (Mean ± SD)
Tumor0.45 ± 0.05
Brain0.38 ± 0.04
Liver0.25 ± 0.03
Muscle0.15 ± 0.02
This table presents hypothetical data for illustrative purposes, showing the differential uptake of [U-¹³C]-2-DG across various tissues, with the tumor exhibiting the highest uptake.

Table 2: Effect of 2-DG Treatment on Intracellular Glycolytic Metabolite Levels

MetaboliteControl (Relative Abundance ± SD)2-DG Treated (Relative Abundance ± SD)Fold Changep-value
Glucose-6-phosphate1.00 ± 0.120.23 ± 0.050.23<0.001
Fructose-6-phosphate1.00 ± 0.150.18 ± 0.040.18<0.001
Pyruvate1.00 ± 0.100.45 ± 0.080.45<0.01
Lactate1.00 ± 0.180.32 ± 0.060.32<0.001
This table summarizes representative data on how treatment with unlabeled 2-DG can significantly reduce the levels of key glycolytic intermediates, as would be measured by LC-MS/MS.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to visualize key pathways and workflows.

Glycolysis_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose Glucose Glucose_in Glucose Glucose->Glucose_in GLUTs 2-DG 2-DG 2-DG_in 2-Deoxy-D-glucose 2-DG->2-DG_in GLUTs G6P Glucose-6-Phosphate Glucose_in->G6P Hexokinase 2-DG-6P 2-Deoxy-D-glucose-6-Phosphate 2-DG_in->2-DG-6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P PGI 2-DG-6P->F6P Inhibition Glycolysis Further Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate

Caption: Inhibition of glycolysis by 2-Deoxy-D-glucose.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Tracer [U-13C]-2-DG Administration Uptake Tracer Uptake Period Tracer->Uptake Collection Tissue Collection & Quenching Uptake->Collection Extraction Metabolite Extraction Collection->Extraction Drying Drying and Reconstitution Extraction->Drying LCMS LC-MS/MS Analysis Drying->LCMS Data Data Processing & Analysis LCMS->Data Interpretation Biological Interpretation Data->Interpretation

Caption: Experimental workflow for in vivo ¹³C-2-DG tracing.

References

Application Notes: 2-Deoxy-D-glucose-¹³C for In Vivo Metabolic Flux Analysis

Application Notes and Protocols for NMR Spectroscopy with 2-Deoxy-D-glucose-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-glucose (2-DG), a glucose analog, serves as a powerful tool in metabolic research. When labeled with the stable isotope carbon-13 (¹³C), 2-Deoxy-D-glucose-13C (2-DG-¹³C) becomes an invaluable tracer for nuclear magnetic resonance (NMR) spectroscopy studies. 2-DG is transported into cells by the same transporters as glucose and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). However, 2-DG6P is not readily metabolized further in the glycolytic pathway, leading to its accumulation within the cell. This property makes 2-DG-¹³C an excellent probe for measuring glucose uptake and glycolytic flux, particularly in cancer cells which often exhibit elevated glucose metabolism, a phenomenon known as the Warburg effect.[1]

These application notes provide a comprehensive overview of the use of 2-DG-¹³C in NMR spectroscopy for metabolic analysis, particularly in the context of cancer research and drug development. Detailed protocols for cell culture, sample preparation, and NMR data acquisition are provided to guide researchers in their experimental design.

Key Applications

  • Metabolic Flux Analysis (MFA): 2-DG-¹³C is a key tool in ¹³C-MFA, a technique used to quantify the rates (fluxes) of metabolic pathways. By tracing the incorporation of ¹³C from 2-DG-¹³C into downstream metabolites, researchers can gain insights into the activity of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3]

  • Cancer Metabolism Research: Cancer cells often exhibit increased glucose uptake and glycolysis. 2-DG-¹³C allows for the non-invasive monitoring of these metabolic alterations, providing a deeper understanding of cancer cell bioenergetics and identifying potential therapeutic targets.[1]

  • Drug Development: The effect of novel therapeutic agents on cellular metabolism can be assessed using 2-DG-¹³C NMR. This allows for the screening of drugs that target metabolic pathways and for monitoring the metabolic response of cancer cells to treatment.

  • Studying Glycolysis and the Pentose Phosphate Pathway: The accumulation of 2-DG-¹³C-6-phosphate provides a direct measure of hexokinase activity and glucose uptake. Furthermore, the labeling patterns of downstream metabolites can elucidate the relative contributions of glycolysis and the PPP.[4]

Quantitative Data Summary

The following table summarizes quantitative data from various studies that have utilized 2-DG or other ¹³C-labeled glucose analogs in NMR spectroscopy to measure metabolic fluxes. This data provides a reference for expected flux rates in different cell lines and conditions.

Cell Line/TissueTracerMeasured FluxFlux Rate (relative units or specific units)Reference
Human Leukemia T-cells (Jurkat)[1,2-¹³C₂]glucoseGlycolysis vs. Pentose Phosphate Pathway Contribution to LactateHeterogeneous metabolism observed, indicating different metabolic phenotypes within the cell population.[4]
Perfused Porcine Kidneys[U-¹³C]glucoseLactate Enrichment31.1 ± 12.2 nmol at 6h vs. 93.4 ± 25.6 nmol at 24h[5][6]
Perfused Porcine Kidneys[U-¹³C]glucoseAlanine Enrichment1.73 ± 0.89 nmol at 6h vs. 6.80 ± 2.56 nmol at 24h[5][6]
Human Subjects (16-h fasted)[1,6-¹³C₂]glucoseHepatic Glucose Production (GP)10.7 ± 0.9 µmol·kg⁻¹·min⁻¹[7]
Human Subjects (16-h fasted)[1,6-¹³C₂]glucoseContribution of Glycogen to GP5.5 ± 0.7 µmol·kg⁻¹·min⁻¹[7]
Human Subjects (16-h fasted)[1,6-¹³C₂]glucoseContribution of PEP to GP4.8 ± 1.0 µmol·kg⁻¹·min⁻¹[7]
Human Subjects (16-h fasted)[1,6-¹³C₂]glucoseContribution of Glycerol to GP0.4 ± 0.3 µmol·kg⁻¹·min⁻¹[7]
Human Subjects (16-h fasted)[U-¹³C₃]propionateTCA Cycle Flux (from acetaminophen glucuronide)5.4 ± 1.4 µmol·kg⁻¹·min⁻¹[7]
Human Subjects (16-h fasted)[U-¹³C₃]propionateTCA Cycle Flux (from phenylacetylglutamine)10.9 ± 1.4 µmol·kg⁻¹·min⁻¹[7]

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol outlines the steps for culturing mammalian cells and labeling them with 2-DG-¹³C for subsequent NMR analysis.

Materials:

  • Mammalian cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • 2-Deoxy-D-glucose-¹³C (uniformly labeled or specifically labeled)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

  • Trypsin-EDTA

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the labeling period.

  • Cell Growth: Culture cells in complete medium until they reach the desired confluency (typically 70-80%).

  • Medium Exchange: Aspirate the growth medium and wash the cells once with pre-warmed PBS.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with 2-Deoxy-D-glucose-¹³C at the desired concentration (e.g., 5-10 mM). The exact concentration may need to be optimized for your specific cell line and experimental goals.

  • Labeling: Add the labeling medium to the cells and incubate for the desired period. The incubation time will depend on the metabolic rates of the cells and the specific pathways being investigated. A time course experiment is recommended to determine the optimal labeling time.

  • Cell Harvesting:

    • Adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cell suspension.

    • Suspension cells: Directly collect the cell suspension from the culture flask.

  • Cell Pelleting: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any remaining labeling medium.

  • Metabolite Extraction: Proceed immediately to the metabolite extraction protocol.

Protocol 2: Metabolite Extraction for NMR Analysis

This protocol describes a common method for extracting metabolites from cultured cells for NMR analysis.

Materials:

  • Cell pellet from Protocol 1

  • Ice-cold methanol (-80°C)

  • Ice-cold water

  • Ice-cold chloroform

  • Centrifuge capable of reaching high speeds and maintaining 4°C

  • Vortex mixer

  • Lyophilizer or speed vacuum concentrator

Procedure:

  • Quenching and Lysis: Resuspend the cell pellet in 1 mL of ice-cold methanol (-80°C) to quench metabolic activity and lyse the cells. Vortex vigorously.

  • Phase Separation: Add 1 mL of ice-cold chloroform and 0.8 mL of ice-cold water to the methanol-cell suspension. Vortex thoroughly to ensure mixing.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase (containing polar metabolites), a lower organic phase (containing lipids), and a protein pellet at the interface.

  • Aqueous Phase Collection: Carefully collect the upper aqueous phase into a new microcentrifuge tube, being careful not to disturb the protein pellet. This phase contains the phosphorylated 2-DG-¹³C and other polar metabolites.

  • Drying: Dry the collected aqueous extract using a lyophilizer or a speed vacuum concentrator.

  • Storage: Store the dried metabolite extract at -80°C until NMR analysis.

Protocol 3: 2D ¹H-¹³C HSQC NMR Spectroscopy

This protocol provides a general guideline for acquiring 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR spectra of ¹³C-labeled metabolite extracts. Specific parameters will need to be optimized based on the NMR spectrometer and the sample.[5][6]

Materials:

  • Dried metabolite extract

  • NMR buffer (e.g., phosphate buffer in D₂O, pH 7.0) containing a known concentration of an internal standard (e.g., DSS or TSP)

  • NMR spectrometer equipped with a cryoprobe

  • NMR tubes

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a minimal volume of NMR buffer (e.g., 500 µL). Vortex to ensure complete dissolution.

  • Transfer to NMR Tube: Transfer the reconstituted sample to an NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to obtain optimal resolution.

  • Acquisition Parameters (Example for a 600 MHz spectrometer):

    • Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcetgpsisp2).

    • Spectral Width: Set appropriate spectral widths for both the ¹H (e.g., 12 ppm) and ¹³C (e.g., 180 ppm) dimensions to cover the expected chemical shift range of the metabolites.

    • Number of Scans: The number of scans will depend on the sample concentration. Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.

    • Number of Increments: Acquire a sufficient number of increments in the indirect dimension (¹³C) to achieve the desired resolution (e.g., 256 or 512).

    • Relaxation Delay: Use a relaxation delay of 1.5-2.0 seconds.

  • Data Acquisition: Acquire the 2D HSQC spectrum.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Perform Fourier transformation.

    • Phase correct the spectrum in both dimensions.

    • Reference the spectrum to the internal standard.

  • Data Analysis:

    • Identify and assign the cross-peaks corresponding to ¹³C-labeled metabolites using databases (e.g., HMDB, BMRB) and literature values.

    • Integrate the volume of the cross-peaks to determine the relative abundance of the metabolites. For absolute quantification, a calibration curve with known concentrations of standards is required.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involved in 2-DG-¹³C metabolism and the experimental workflow.

Glycolysis_and_PPP cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI 6PGL 6PGL G6P->6PGL G6PD 2-DG-13C 2-DG-13C 2-DG-13C-6P 2-DG-13C-6P 2-DG-13C->2-DG-13C-6P Hexokinase Metabolic Trapping Metabolic Trapping 2-DG-13C-6P->Metabolic Trapping F16BP F16BP F6P->F16BP PFK-1 DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP DHAP->GAP TPI 13BPG 13BPG GAP->13BPG GAPDH 3PG 3PG 13BPG->3PG PGK 2PG 2PG 3PG->2PG PGM PEP PEP 2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK 6PG 6PG 6PGL->6PG 6PGLase Ru5P Ru5P 6PG->Ru5P 6PGD R5P R5P Ru5P->R5P RPI Xu5P Xu5P Ru5P->Xu5P RPE

Caption: Glycolysis and Pentose Phosphate Pathway showing the entry and trapping of this compound.

TCA_Cycle Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA PDH Citrate Citrate Acetyl-CoA->Citrate Citrate->Acetyl-CoA Isocitrate Isocitrate Citrate->Isocitrate Aconitase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate IDH Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA alpha-KGDH Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate MDH

Caption: The Tricarboxylic Acid (TCA) Cycle, a central hub of cellular metabolism.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Labeling with 2-DG-13C Cell_Culture->Labeling Harvesting 3. Cell Harvesting Labeling->Harvesting Extraction 4. Metabolite Extraction Harvesting->Extraction NMR_Acquisition 5. 2D HSQC NMR Acquisition Extraction->NMR_Acquisition Data_Processing 6. Data Processing NMR_Acquisition->Data_Processing Data_Analysis 7. Data Analysis & Flux Calculation Data_Processing->Data_Analysis

Caption: Experimental workflow for 2-DG-13C NMR metabolic flux analysis.

References

Application Notes and Protocols for 2-Deoxy-D-glucose-13C Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-glucose (2-DG), a glucose analog, is a potent inhibitor of glycolysis. Its ability to enter cells via glucose transporters and become phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P), which cannot be further metabolized, leads to the accumulation of 2-DG-6P and subsequent blockage of the glycolytic pathway.[1][2][3][4][5][6][7] This mechanism makes 2-DG a valuable tool in cancer research and for studying cellular metabolism. The use of stable isotope-labeled 2-Deoxy-D-glucose-13C (2-DG-13C) allows for precise tracing of its metabolic fate and impact on related pathways.

These application notes provide detailed protocols for sample preparation for the analysis of 2-DG-13C and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolic Pathway of 2-Deoxy-D-glucose

2-DG competitively inhibits glucose transport and is phosphorylated by hexokinase (HK) to 2-DG-6-phosphate.[8] This phosphorylated form cannot be isomerized by phosphoglucose isomerase (PGI), leading to its accumulation within the cell and subsequent inhibition of glycolysis.[2][5][6]

2-Deoxy-D-glucose Pathway Inhibition of Glycolysis by 2-Deoxy-D-glucose cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_DG_ext This compound GLUT Glucose Transporter (GLUT) 2_DG_ext->GLUT Uptake Glucose_ext Glucose Glucose_ext->GLUT Uptake 2_DG_int This compound Hexokinase Hexokinase 2_DG_int->Hexokinase Phosphorylation Glucose_int Glucose Glucose_int->Hexokinase Phosphorylation 2_DG_6P 2-Deoxy-D-glucose-6-Phosphate-13C 2_DG_6P->Hexokinase Feedback Inhibition PGI Phosphoglucose Isomerase 2_DG_6P->PGI Inhibition G6P Glucose-6-Phosphate G6P->PGI F6P Fructose-6-Phosphate Glycolysis Further Glycolysis F6P->Glycolysis Hexokinase->2_DG_6P Hexokinase->G6P PGI->F6P GLUT->2_DG_int GLUT->Glucose_int

Mechanism of 2-Deoxy-D-glucose action.

Experimental Workflow Overview

A typical workflow for this compound metabolomics involves several key steps from cell culture to data analysis. Careful execution of each step is critical for obtaining high-quality, reproducible data.

Experimental_Workflow General Experimental Workflow Cell_Culture 1. Cell Culture & Treatment with 2-DG-13C Quenching 2. Quenching of Metabolism (e.g., Liquid Nitrogen) Cell_Culture->Quenching Extraction 3. Metabolite Extraction (e.g., Cold Solvent) Quenching->Extraction Separation 4. Phase Separation (Polar & Non-polar) Extraction->Separation Derivatization 5. Derivatization (Optional, for GC-MS) Separation->Derivatization Analysis 6. Instrumental Analysis (LC-MS or NMR) Derivatization->Analysis Data_Processing 7. Data Processing & Analysis Analysis->Data_Processing

A generalized workflow for metabolomics experiments.

Sample Preparation Protocols

Accurate and reproducible sample preparation is paramount for reliable metabolomics data. The following sections detail protocols for quenching cellular metabolism and extracting metabolites for both LC-MS and NMR analysis.

Quenching of Metabolism

The goal of quenching is to instantly halt all enzymatic activity to preserve the metabolic state of the cells at the time of harvesting.

Protocol 1: Liquid Nitrogen Quenching (for adherent cells)

  • Aspirate the cell culture medium.

  • Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Immediately add liquid nitrogen directly to the culture dish to flash-freeze the cells.

  • Proceed immediately to metabolite extraction.

Protocol 2: Cold Methanol Quenching (for suspension cells)

  • Rapidly cool the cell suspension in an ice-water bath.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.

  • Aspirate the supernatant.

  • Resuspend the cell pellet in ice-cold 80% methanol (-80°C).

  • Proceed to metabolite extraction.

Metabolite Extraction

The choice of extraction solvent depends on the target metabolites and the analytical platform. For 2-DG-13C, a polar metabolite, methods favoring the extraction of polar compounds are recommended.

Protocol 3: Methanol/Chloroform/Water Extraction (for LC-MS and NMR)

This method allows for the separation of polar and non-polar metabolites.

  • For quenched adherent cells, add 1 mL of a pre-chilled (-20°C) extraction solution of methanol:chloroform:water (2:1:1 v/v/v) to the frozen cell monolayer.

  • For quenched suspension cells, add the same extraction solution to the cell pellet.

  • Incubate on a shaker at 4°C for 15 minutes.

  • Scrape the adherent cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • The supernatant will separate into two phases: an upper aqueous/methanol phase (polar metabolites) and a lower chloroform phase (non-polar metabolites).

  • Carefully collect the upper aqueous phase containing 2-DG-13C and its phosphorylated form.

  • Dry the collected polar fraction using a vacuum concentrator (e.g., SpeedVac).

  • The dried extract can be reconstituted in a suitable solvent for LC-MS or NMR analysis.

Protocol 4: Acetonitrile/Methanol/Water Extraction (for LC-MS)

This is a protein precipitation method effective for extracting polar metabolites.

  • To the quenched cell pellet or monolayer, add 1 mL of a pre-chilled (-20°C) extraction solvent of acetonitrile:methanol:water (40:40:20 v/v/v) containing 13C6-2-DG as an internal standard.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 30 minutes to allow for protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the extracted metabolites.

  • Dry the supernatant in a vacuum concentrator.

  • Reconstitute the dried extract in a solvent compatible with your LC-MS method.

Quantitative Data on Extraction Methods

The efficiency of metabolite extraction can vary depending on the chosen method. The following table summarizes a comparison of different quenching and extraction procedures for HeLa cells, which can serve as a guide for selecting an appropriate method.

Quenching MethodExtraction SolventTotal Intracellular Metabolites (nmol/10^6 cells)Reference
Liquid Nitrogen50% Acetonitrile295.33[9]
-40°C 50% Methanol50% Acetonitrile245.12[9]
0.5°C Normal Saline50% Acetonitrile21.51[9]
Liquid Nitrogen80% Methanol288.97[9]
Liquid NitrogenMethanol/Chloroform/Water276.45[9]
Liquid Nitrogen70% Ethanol (75°C)254.88[9]

Note: The values are based on a study on HeLa cells and may vary for different cell types and specific metabolites like 2-DG-13C.

Detailed Experimental Protocols

LC-MS Analysis of this compound

This protocol is adapted for the analysis of 2-DG-13C and its phosphorylated metabolite.

1. Sample Preparation:

  • Follow Protocol 1 for quenching and Protocol 4 for extraction.

  • Reconstitute the dried extract in 100 µL of 50% acetonitrile in water.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

2. LC-MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to high aqueous content.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Negative electrospray ionization (ESI-) is typically used for phosphorylated compounds.

  • MRM Transitions (for Triple Quadrupole):

    • 2-DG-13C: Monitor the specific parent and fragment ion masses.

    • 2-DG-6P-13C: Monitor the specific parent and fragment ion masses.

    • Internal Standard (e.g., 13C6-Glucose): Monitor the specific parent and fragment ion masses.

NMR Analysis of this compound

NMR spectroscopy provides structural information and can be used for quantification.

1. Sample Preparation:

  • Follow Protocol 1 for quenching and Protocol 3 for extraction.

  • Dry the polar extract completely.

  • Reconstitute the dried extract in 500 µL of a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiments:

    • 1D 1H NMR: For initial assessment and quantification.

    • 1D 13C NMR: For direct detection of the 13C label.

    • 2D 1H-13C HSQC: To correlate protons with their attached carbons, confirming the position of the 13C label.

  • Data Processing: Process the data using appropriate software (e.g., TopSpin, MestReNova). Integrate the peaks of interest relative to the internal standard for quantification.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive guide for the preparation of samples for this compound metabolomics studies. The choice of quenching and extraction methods should be optimized based on the specific cell type and experimental goals to ensure high-quality and reproducible data. The provided quantitative data and detailed protocols for both LC-MS and NMR analysis will aid researchers in accurately tracing the metabolic fate of 2-DG-13C and elucidating its effects on cellular metabolism.

References

Application Notes and Protocols for Studying Viral Infection Metabolism using 2-Deoxy-D-glucose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral infections trigger a profound reprogramming of host cell metabolism to meet the bioenergetic and biosynthetic demands of viral replication. A hallmark of this metabolic shift is the upregulation of glycolysis, a phenomenon often referred to as the "Warburg effect".[1][2] This reliance on glucose metabolism presents a potential vulnerability that can be exploited for both studying viral pathogenesis and developing novel antiviral strategies.

2-Deoxy-D-glucose (2-DG), a glucose analog, is a potent inhibitor of glycolysis.[3] It is transported into cells by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized, leading to the inhibition of glycolysis and N-linked glycosylation.[3][4] The use of a stable isotope-labeled version, 2-Deoxy-D-glucose-¹³C (2-DG-¹³C), allows for its use as a tracer in metabolic flux analysis (MFA) to quantitatively assess changes in glucose uptake and downstream metabolic pathways during viral infection.[5]

These application notes provide a comprehensive overview and detailed protocols for utilizing 2-DG-¹³C to study the metabolic alterations induced by viral infections.

Data Presentation: Quantitative Metabolic Flux Analysis

The following tables summarize quantitative data from a study on human cytomegalovirus (HCMV)-infected human fibroblasts, illustrating the profound impact of viral infection on central carbon metabolism. The data was obtained using ¹³C-labeled glucose and glutamine tracers. While this data was not generated using 2-DG-¹³C, it provides a clear example of the type of quantitative insights that can be gained from stable isotope tracing studies and serves as a benchmark for expected metabolic alterations.

Table 1: Metabolic Fluxes in Mock-Infected vs. HCMV-Infected Human Fibroblasts

Metabolic FluxMock-Infected (nmol/10^6 cells/hr)HCMV-Infected (nmol/10^6 cells/hr)Fold Change
Glycolysis
Glucose Uptake15.032.02.1
Lactate Production25.055.02.2
Pentose Phosphate Pathway
G6P -> R5P1.54.53.0
TCA Cycle
Pyruvate -> Acetyl-CoA5.011.02.2
Glutamine -> α-KG8.025.03.1
Citrate Synthase13.036.02.8
Anaplerosis/Cataplerosis
Pyruvate Carboxylase2.08.04.0
Malic Enzyme1.03.03.0
Citrate Efflux for Fatty Acid Synthesis3.015.05.0

Data adapted from Munger, J. et al. (2008). Systems-level metabolic flux profiling identifies fatty acid synthesis as a target for antiviral therapy. Nature Biotechnology.[6][7]

Table 2: Key Metabolite Concentrations in Mock-Infected vs. HCMV-Infected Human Fibroblasts

MetaboliteMock-Infected (nmol/10^6 cells)HCMV-Infected (nmol/10^6 cells)Fold Change
Glucose-6-phosphate0.52.55.0
Fructose-1,6-bisphosphate0.11.010.0
Lactate5.015.03.0
Citrate0.812.015.0
α-Ketoglutarate0.31.55.0
Malate0.42.05.0

Data adapted from Munger, J. et al. (2006). Human cytomegalovirus infection causes rapamycin-insensitive raptor phosphorylation and mTORC1 activation. Journal of Virology.

Experimental Protocols

Protocol 1: 2-Deoxy-D-glucose-¹³C Labeling of Virus-Infected Cells for Metabolic Flux Analysis

This protocol outlines the procedure for labeling virus-infected cells with 2-DG-¹³C to trace its metabolic fate and quantify changes in glucose uptake and downstream pathways.

Materials:

  • Virus stock of interest

  • Host cell line permissive to the virus

  • Complete cell culture medium

  • Glucose-free cell culture medium

  • 2-Deoxy-D-glucose-¹³C (uniformly labeled, ¹³C₆)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen or 80% methanol (-80°C) for quenching

  • LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water)

  • Internal standards for metabolomics

Procedure:

  • Cell Culture and Viral Infection:

    • Plate host cells in multi-well plates or flasks to achieve 80-90% confluency at the time of infection.

    • Infect cells with the virus at a predetermined multiplicity of infection (MOI). Include mock-infected controls treated with virus-free medium.

    • Incubate the infected and mock-infected cells for the desired time period to allow for viral replication and metabolic reprogramming.

  • Isotope Labeling:

    • At the desired time post-infection, aspirate the culture medium.

    • Wash the cells twice with pre-warmed sterile PBS to remove residual glucose.

    • Add pre-warmed glucose-free medium containing a defined concentration of 2-Deoxy-D-glucose-¹³C (e.g., 1-10 mM). The optimal concentration should be determined empirically to allow for sufficient tracer incorporation without causing excessive toxicity.

    • Incubate the cells for a specific duration (e.g., 15, 30, 60 minutes) to allow for uptake and phosphorylation of the tracer. A time-course experiment is recommended to determine the optimal labeling time.

  • Metabolite Extraction:

    • To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS.

    • Immediately add ice-cold 80% methanol (-80°C) to the cells. Alternatively, snap-freeze the cell monolayer by adding liquid nitrogen directly to the plate.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the tubes at -80°C for at least 30 minutes to ensure complete protein precipitation.

    • Centrifuge the lysate at maximum speed (e.g., >13,000 rpm) for 15-30 minutes at 4°C.

    • Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol) containing internal standards for quantitative analysis.

    • Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a targeted method to detect and quantify the ¹³C-labeled isotopologues of 2-DG-6-phosphate and other relevant downstream metabolites.

  • Data Analysis:

    • Process the raw LC-MS/MS data to obtain the mass isotopomer distributions (MIDs) of the targeted metabolites.

    • Correct the MIDs for the natural abundance of ¹³C.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and estimate the intracellular metabolic fluxes.

    • Compare the metabolic fluxes between mock-infected and virus-infected cells to identify significant alterations.

Protocol 2: Quantitative Metabolomics of Virus-Infected Cells using LC-MS

This protocol describes a general method for the quantitative analysis of the metabolome of virus-infected cells to identify broader metabolic changes.

Materials:

  • Same as Protocol 1, excluding the ¹³C tracer.

Procedure:

  • Cell Culture and Viral Infection:

    • Follow the same procedure as in Protocol 1 for cell culture and viral infection.

  • Sample Collection and Quenching:

    • At the desired time post-infection, rapidly quench metabolic activity as described in Protocol 1 (Step 3).

  • Metabolite Extraction:

    • Perform metabolite extraction as detailed in Protocol 1 (Step 3).

  • LC-MS/MS Analysis:

    • Reconstitute the dried extracts in a suitable solvent with internal standards.

    • Perform untargeted or targeted metabolomics analysis using LC-MS/MS. For untargeted analysis, a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended. For targeted analysis, a triple quadrupole mass spectrometer is often used.[8]

  • Data Analysis:

    • Process the raw data using appropriate software for peak picking, alignment, and integration.

    • Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention time to a metabolite library or authentic standards.

    • Perform statistical analysis (e.g., t-test, ANOVA, PCA, OPLS-DA) to identify metabolites that are significantly altered between mock-infected and virus-infected groups.

    • Perform pathway analysis using tools like MetaboAnalyst or KEGG to identify the metabolic pathways most affected by the viral infection.

Mandatory Visualizations

Viral_Infection_Metabolic_Reprogramming cluster_Extracellular Extracellular cluster_Cell Host Cell cluster_PPP Pentose Phosphate Pathway cluster_TCA TCA Cycle cluster_FA Fatty Acid Synthesis Glucose Glucose GLUT GLUTs Glucose->GLUT Uptake Glucose_in Glucose GLUT->Glucose_in G6P Glucose-6-P Glucose_in->G6P Hexokinase F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P G6PD Viral_Replication Viral Replication G6P->Viral_Replication Energy (ATP) FBP Fructose-1,6-BP F6P->FBP PFK Pyruvate Pyruvate FBP->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Nucleotides Nucleotides R5P->Nucleotides Nucleotides->Viral_Replication Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG TCA Cycle FattyAcids Fatty Acids Citrate->FattyAcids ACLY FattyAcids->Viral_Replication Virus Viral Infection Virus->GLUT Upregulates Virus->G6P Increases Glycolytic Flux Virus->R5P Increases PPP Flux Virus->Citrate Increases TCA Flux Virus->FattyAcids Stimulates

Caption: Viral reprogramming of host cell metabolism.

Experimental_Workflow_2DG_13C A 1. Cell Culture & Viral Infection (Mock vs. Infected) B 2. Isotope Labeling (with 2-Deoxy-D-glucose-¹³C) A->B C 3. Quenching & Metabolite Extraction (e.g., 80% Methanol) B->C D 4. LC-MS/MS Analysis (Targeted for ¹³C-Isotopologues) C->D E 5. Data Analysis (Mass Isotopomer Distribution) D->E F 6. Metabolic Flux Analysis (Flux Estimation) E->F G Quantitative Flux Map (Comparison of Mock vs. Infected) F->G

Caption: Experimental workflow for 2-DG-¹³C metabolic flux analysis.

Signaling_Pathways cluster_Signaling Host Cell Signaling cluster_Metabolism Metabolic Reprogramming Virus Viral Proteins/RNA PI3K_Akt PI3K/Akt Pathway Virus->PI3K_Akt Activates AMPK AMPK Pathway Virus->AMPK Modulates mTOR mTOR Pathway PI3K_Akt->mTOR Activates HIF1a HIF-1α mTOR->HIF1a Activates Glycolysis Increased Glycolysis mTOR->Glycolysis Promotes FAS Increased Fatty Acid Synthesis mTOR->FAS Promotes AMPK->mTOR Inhibits HIF1a->Glycolysis Upregulates Glycolytic Enzymes Viral_Replication Viral Replication Glycolysis->Viral_Replication PPP Increased PPP PPP->Viral_Replication FAS->Viral_Replication

Caption: Signaling pathways in viral metabolic reprogramming.

References

Troubleshooting & Optimization

Technical Support Center: 2-Deoxy-D-glucose-13C Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Deoxy-D-glucose-13C (2-DG-13C) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the use of 2-DG-13C for metabolic studies.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is this compound and what is it used for?

    • Why am I seeing low isotopic enrichment of 2-DG-13C-6-phosphate?

    • What are the key differences in sample preparation for GC-MS and NMR analysis of 2-DG-13C?

    • How do I correct for the natural abundance of 13C in my mass spectrometry data?

    • My metabolic flux analysis (MFA) model does not fit the experimental data. What should I do?

  • Troubleshooting Guides

    • Low Signal-to-Noise Ratio

    • Unexpected Peaks or Artifacts in Mass Spectrometry Data

    • Poor Peak Shape in Gas Chromatography-Mass Spectrometry (GC-MS)

  • Experimental Protocols

    • Cell Culture and Labeling with 2-DG-13C

    • Metabolite Extraction for 13C Analysis

    • Sample Preparation for GC-MS Analysis

    • Sample Preparation for NMR Analysis

  • Signaling Pathways and Workflows

    • Diagram of 2-DG's effect on Glycolysis

    • General Experimental Workflow for 2-DG-13C Experiments

    • Troubleshooting Logic for Low Isotopic Enrichment

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A: this compound (2-DG-13C) is a stable isotope-labeled analog of glucose. In this molecule, one or more of the carbon atoms are replaced with the heavy isotope 13C. Like its unlabeled counterpart, 2-DG is transported into cells via glucose transporters and is phosphorylated by hexokinase to form 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P). However, because it lacks the hydroxyl group at the C2 position, 2-DG-6-P cannot be further metabolized in glycolysis.[1] This leads to its intracellular accumulation.

The primary applications of 2-DG-13C include:

  • Measuring Glucose Uptake: By quantifying the amount of intracellular 2-DG-13C-6-phosphate, researchers can determine the rate of glucose transport into cells.

  • Metabolic Flux Analysis (MFA): While 2-DG itself doesn't proceed through glycolysis, its accumulation affects the glycolytic pathway. In more complex experimental designs, co-labeling with other 13C-substrates can help to dissect metabolic reprogramming.

  • Tracing Metabolic Fates: In specialized applications, the 13C label can be used to trace the limited intracellular transformations of 2-DG or its influence on other metabolic pathways.

Q2: Why am I seeing low isotopic enrichment of 2-DG-13C-6-phosphate?

A: Low isotopic enrichment of 2-DG-13C-6-phosphate can be due to several factors:

  • Insufficient Labeling Time: The cells may not have been incubated with the 2-DG-13C long enough to reach a steady-state of uptake and phosphorylation.

  • High Endogenous Glucose Concentration: If the culture medium contains high levels of unlabeled glucose, it will compete with 2-DG-13C for transport and phosphorylation, diluting the labeled pool.

  • Low Glucose Transporter Expression: The cell type being studied may have low expression of glucose transporters (GLUTs), leading to inefficient uptake of 2-DG-13C.

  • Inefficient Cell Quenching and Metabolite Extraction: If metabolism is not stopped quickly and completely during sample harvesting, the intracellular pools of metabolites can change. Inefficient extraction will lead to lower recovery of 2-DG-13C-6-phosphate.

  • Cell Viability Issues: If the cells are not healthy or are dying, their metabolic activity, including glucose uptake, will be compromised.

Q3: What are the key differences in sample preparation for GC-MS and NMR analysis of 2-DG-13C?

A: The primary differences lie in the sample derivatization, required sample amount, and the final solvent.

ParameterGC-MSNMR
Derivatization Required. Non-volatile compounds like 2-DG-6-phosphate must be chemically modified to become volatile for gas chromatography. Common methods include silylation (e.g., using MSTFA) or methoximation followed by silylation.[2]Not typically required. NMR can analyze metabolites in their native state in solution.
Sample Amount Lower. GC-MS is generally more sensitive than NMR and requires less starting material.Higher. NMR is inherently less sensitive and typically requires a higher concentration of the analyte for a good signal-to-noise ratio.[3][4]
Final Solvent The derivatized sample is dissolved in a volatile organic solvent compatible with the GC column (e.g., hexane, ethyl acetate).The sample is dissolved in a deuterated solvent (e.g., D2O, deuterated methanol) to avoid large solvent signals in the 1H NMR spectrum.
Q4: How do I correct for the natural abundance of 13C in my mass spectrometry data?

A: All carbon-containing molecules have a natural abundance of approximately 1.1% 13C. This means that even in an unlabeled sample, there will be a small percentage of molecules that contain one or more 13C atoms, contributing to the M+1, M+2, etc. peaks in a mass spectrum. When analyzing 13C-labeled experiments, it is crucial to correct for this natural abundance to accurately determine the true level of isotopic enrichment from the tracer.

This correction is typically done using computational algorithms that employ matrix-based methods to subtract the contribution of naturally occurring isotopes from the measured mass isotopomer distribution. Several software packages and tools are available for this purpose.

Q5: My metabolic flux analysis (MFA) model does not fit the experimental data. What should I do?

A: A poor fit between your MFA model and experimental data can arise from several sources. Here is a systematic approach to troubleshooting:

  • Verify Experimental Data: Double-check your raw data for any errors in peak integration, normalization, and natural abundance correction. Ensure that your measurements of uptake and secretion rates are accurate.

  • Re-evaluate the Metabolic Model: The model of your metabolic network may be incomplete or inaccurate.[5]

    • Missing Reactions: Are there alternative metabolic pathways active in your cells that are not included in the model?

    • Incorrect Cofactor Balancing: Ensure that the stoichiometry of cofactor usage (e.g., NADH, ATP) is correct.

    • Compartmentation: Does your model account for different metabolic compartments (e.g., cytosol and mitochondria)?

  • Check for Isotopic Steady State: Most MFA models assume that the system is at an isotopic steady state. If your labeling experiment was not long enough for all relevant metabolite pools to reach a constant level of enrichment, this assumption is violated. You may need to perform a time-course experiment to verify the steady-state assumption or use an isotopically non-stationary MFA (INST-MFA) model.[2]

  • Consider Data Validation: Use independent validation data to assess the predictive power of your model. This can involve using a different 13C-tracer or analyzing a different set of metabolites.[6][7][8][9]

Troubleshooting Guides

Low Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio can compromise the accuracy of quantification. A generally accepted minimum S/N for quantification is 10:1.[10][11]

InstrumentPotential CausesRecommended Solutions
GC-MS - Insufficient sample amount injected. - Inefficient derivatization. - Adsorption of analyte in the inlet or column. - Suboptimal MS detector settings.- Increase the amount of sample injected or concentrate the sample. - Optimize the derivatization reaction (time, temperature, reagent concentration). - Use a deactivated inlet liner and check for column activity. - Tune the mass spectrometer according to the manufacturer's recommendations.
NMR - Low sample concentration. - Insufficient number of scans. - Suboptimal probe tuning and matching. - Incorrect pulse sequence parameters (e.g., relaxation delay).- Increase the sample concentration if possible.[3][4] - Increase the number of scans (S/N increases with the square root of the number of scans).[12] - Ensure the NMR probe is properly tuned and matched to the sample. - Optimize acquisition parameters, such as the relaxation delay (D1) and acquisition time (AQ), to maximize signal for the nuclei of interest.[13]
Unexpected Peaks or Artifacts in Mass Spectrometry Data
Potential CauseRecommended Solutions
Contamination - Run a solvent blank to check for contaminants in your solvents or vials. - Ensure meticulous cleaning of all glassware and sample preparation tools.
Incomplete Derivatization - Optimize the derivatization reaction to ensure all reactive sites on the analyte are derivatized. Incomplete reactions can lead to multiple peaks for a single compound.
Derivatization Reagent Artifacts - Be aware of common side-products of your derivatization reagents and exclude them from your analysis.
Carryover from Previous Injections - Run a blank injection after a high-concentration sample to check for carryover. - Optimize the wash steps in your autosampler.
Isomers - 2-DG can exist as different anomers (α and β), which may be separated by the GC column, resulting in two distinct peaks with identical mass spectra.[2] This is a normal phenomenon.
Poor Peak Shape in Gas Chromatography-Mass Spectrometry (GC-MS)
IssuePotential CausesRecommended Solutions
Peak Tailing - Active sites in the inlet liner or on the column interacting with the analyte. - Poor column cutting.- Use a fresh, deactivated inlet liner. - Trim the front end of the GC column (5-10 cm). - Ensure a clean, square cut of the column.[14]
Peak Fronting - Column overload (injecting too much sample). - Sample solvent mismatch with the stationary phase.- Dilute the sample. - Ensure the injection solvent is compatible with the GC column's stationary phase.
Split Peaks - Poor injection technique or solvent effects. - Column installation issues.- Optimize the injection speed and temperature. - Ensure the column is installed correctly in the inlet according to the manufacturer's instructions.[15][16]

Experimental Protocols

Protocol 1: Cell Culture and Labeling with 2-DG-13C

This protocol provides a general guideline for labeling adherent mammalian cells. Optimization may be required for different cell lines and experimental goals.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium

  • Glucose-free medium

  • This compound (ensure isotopic purity is known)

  • Phosphate-buffered saline (PBS)

  • 6-well or 10-cm cell culture plates

Procedure:

  • Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

  • On the day of the experiment, aspirate the complete growth medium.

  • Wash the cells twice with warm PBS to remove any residual glucose.

  • Add glucose-free medium containing the desired concentration of 2-DG-13C. The concentration should be optimized for your cell line and experimental question.

  • Incubate the cells for the desired labeling period. The time required to reach isotopic steady state should be determined empirically, but a common starting point is several hours.[17]

  • Proceed immediately to metabolite extraction.

Protocol 2: Metabolite Extraction for 13C Analysis

This protocol is for the extraction of polar metabolites from adherent cells.

Materials:

  • Labeled cells in culture plates

  • Ice-cold 80% methanol (-80°C)

  • Ice-cold water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Place the cell culture plate on ice.

  • Quickly aspirate the labeling medium.

  • Immediately add ice-cold 80% methanol to the plate to quench metabolism (e.g., 1 mL for a 6-well plate).

  • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.

  • Store the dried extracts at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

This protocol describes a two-step derivatization process (methoximation followed by silylation) for polar metabolites.

Materials:

  • Dried metabolite extract

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Allow the dried metabolite extract to come to room temperature.

  • Add 20 µL of methoxyamine hydrochloride in pyridine to the dried extract.

  • Vortex for 1 minute and incubate at 37°C for 90 minutes to protect carbonyl groups.

  • Add 80 µL of MSTFA + 1% TMCS.

  • Vortex for 1 minute and incubate at 60°C for 30 minutes to silylate hydroxyl and amine groups.

  • Centrifuge briefly to collect any droplets.

  • Transfer the derivatized sample to a GC-MS vial with an insert.

  • Analyze by GC-MS.

Protocol 4: Sample Preparation for NMR Analysis

Materials:

  • Dried metabolite extract

  • Deuterium oxide (D2O)

  • NMR buffer (e.g., phosphate buffer in D2O, pH 7.4)

  • Internal standard (e.g., DSS or TSP)

  • 5 mm NMR tubes

Procedure:

  • Reconstitute the dried metabolite extract in a precise volume of NMR buffer containing a known concentration of an internal standard (e.g., 500 µL).

  • Vortex thoroughly to ensure complete dissolution.

  • Centrifuge to pellet any insoluble material.

  • Transfer the supernatant to a 5 mm NMR tube.

  • Acquire 1D 1H and/or 13C NMR spectra. For 13C analysis, a proton-decoupled experiment is typically used.[13][18][19]

Signaling Pathways and Workflows

Diagram of 2-DG's effect on Glycolysis

Glycolysis_Inhibition cluster_extracellular Extracellular cluster_cell Intracellular cluster_glycolysis Glycolysis Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT 2DG_ext 2-DG-13C 2DG_ext->GLUT Glucose_int Glucose GLUT->Glucose_int 2DG_int 2-DG-13C GLUT->2DG_int G6P Glucose-6-P Glucose_int->G6P Hexokinase F6P Fructose-6-P G6P->F6P PGI Glycolysis_products ... Glycolytic Intermediates ... F6P->Glycolysis_products Pyruvate Pyruvate Glycolysis_products->Pyruvate 2DG6P 2-DG-13C-6-P 2DG_int->2DG6P Hexokinase Hexokinase Hexokinase 2DG6P->Hexokinase Inhibits PGI PGI 2DG6P->PGI Inhibits

Caption: Inhibition of glycolysis by 2-Deoxy-D-glucose (2-DG).

General Experimental Workflow for 2-DG-13C Experiments

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Start: Experimental Design Cell_Culture 1. Cell Culture Start->Cell_Culture Labeling 2. Labeling with 2-DG-13C Cell_Culture->Labeling Quenching 3. Quench Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Sample_Prep 5. Sample Preparation Extraction->Sample_Prep Derivatization GC-MS: Derivatization Sample_Prep->Derivatization Reconstitution NMR: Reconstitution in D2O Sample_Prep->Reconstitution Data_Acquisition 6. Data Acquisition Data_Processing 7. Data Processing MFA 8. Metabolic Flux Analysis (optional) Data_Processing->MFA Interpretation 9. Biological Interpretation MFA->Interpretation GCMS GC-MS Derivatization->GCMS NMR NMR Reconstitution->NMR GCMS->Data_Processing NMR->Data_Processing

Caption: General workflow for a 2-DG-13C metabolomics experiment.

Troubleshooting Logic for Low Isotopic Enrichment

Troubleshooting_Enrichment cluster_labeling Labeling Issues cluster_cells Cellular Issues cluster_extraction Extraction Issues cluster_analysis Analytical Issues Start Low Isotopic Enrichment of 2-DG-13C-6-P Check_Labeling Check Labeling Conditions Start->Check_Labeling Check_Cells Check Cell Health & Density Start->Check_Cells Check_Extraction Check Quenching & Extraction Start->Check_Extraction Check_Analysis Check Analytical Method Start->Check_Analysis Time Increase labeling time? Check_Labeling->Time Glucose Reduce unlabeled glucose? Check_Labeling->Glucose 2DG_Conc Optimize 2-DG-13C concentration? Check_Labeling->2DG_Conc Viability Assess cell viability? Check_Cells->Viability Density Optimize cell density? Check_Cells->Density Quench_Speed Was quenching rapid & cold? Check_Extraction->Quench_Speed Extraction_Efficiency Validate extraction recovery? Check_Extraction->Extraction_Efficiency Sensitivity Instrument sensitivity sufficient? Check_Analysis->Sensitivity Standard Run a labeled standard? Check_Analysis->Standard

Caption: Decision tree for troubleshooting low isotopic enrichment.

References

Technical Support Center: Enhancing Signal-to-Noise in 2-Deoxy-D-glucose-13C NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their 2-Deoxy-D-glucose (2-DG)-13C NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my 2-Deoxy-D-glucose-13C NMR experiment inherently low?

A1: The low signal-to-noise ratio in 13C NMR spectroscopy, including for 2-DG, stems from several factors. The primary reason is the low natural abundance of the 13C isotope, which is only about 1.1%.[1] Additionally, 13C has a smaller gyromagnetic ratio compared to 1H, which further reduces its sensitivity.[2][3]

Q2: What is the most straightforward way to boost the signal in my 2-DG-13C NMR experiment?

A2: The most direct method is to use 13C-isotopically enriched 2-Deoxy-D-glucose. By increasing the concentration of 13C nuclei in your sample, you directly enhance the signal intensity. Various isotopically labeled glucose molecules are commercially available.[4][5][6]

Q3: How does sample concentration affect the signal-to-noise ratio?

A3: The signal strength is directly proportional to the molar concentration of your sample.[7] For 13C NMR, a higher concentration is generally better. For instance, a concentration of around 10 mM should yield a decent 13C spectrum within about 30 minutes on a modern spectrometer equipped with a cryoprobe.[7]

Q4: Can I improve the signal-to-noise ratio by simply increasing the number of scans?

A4: Yes, increasing the number of scans is a common method to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[8] Therefore, to double the signal-to-noise, you would need to quadruple the number of scans, which significantly increases the experiment time.[8][9]

Q5: What are cryoprobes and how much can they improve my signal?

A5: Cryoprobes are NMR probes that have their radiofrequency detector and preamplifier cooled to cryogenic temperatures (around 20 K).[10] This cooling reduces thermal noise, leading to a significant improvement in the signal-to-noise ratio.[10][11] For 13C NMR, a cryoprobe can enhance the signal-to-noise ratio by a factor of 4 to 10 compared to conventional room temperature probes.[11][12][13]

Troubleshooting Guides

Issue: Weak or Noisy 2-DG-13C NMR Spectrum

This guide provides a systematic approach to troubleshooting and improving a weak or noisy this compound NMR spectrum.

Before delving into advanced techniques, ensure your fundamental experimental setup is optimized.

  • Concentration: Is your sample concentration adequate? For 13C NMR, higher concentrations are preferable.

  • Isotopic Enrichment: Are you using 13C-labeled 2-Deoxy-D-glucose? Natural abundance 13C experiments will have inherently low signal.

  • Solvent: Ensure you are using a deuterated solvent appropriate for your sample and that it is of high quality.

  • Shimming: Have you properly shimmed the magnetic field? Poor shimming leads to broad peaks and reduced peak height, thus lowering the signal-to-noise ratio.

Careful selection of NMR acquisition parameters is critical for maximizing signal.

  • Pulse Angle: For signal averaging where the repetition time is shorter than 5 times the longest T1, a smaller flip angle (e.g., 30°) is often optimal to maximize signal per unit time.[14]

  • Acquisition Time (AQ) and Relaxation Delay (D1): Optimizing these parameters is crucial. A longer acquisition time can improve resolution, while the relaxation delay needs to be sufficient to allow for the Nuclear Overhauser Effect (NOE) to build up, which can enhance the signal of protonated carbons by up to 200%.[14] A relaxation delay of 2.0 seconds can provide most of the possible NOE enhancement.[14]

  • Number of Scans (NS): As a last resort for incremental improvement, increase the number of scans. Remember that the signal-to-noise ratio scales with the square root of the number of scans.[8]

If the above steps are insufficient, consider more advanced methods.

  • Cryoprobe: If available, using a cryogenically cooled probe will provide a significant boost in signal-to-noise.[10][11][12]

  • Dynamic Nuclear Polarization (DNP): For a dramatic increase in signal, DNP can be employed. This technique transfers polarization from electrons to nuclei, leading to hyperpolarization and massive signal enhancements. Signal enhancements of over 10,000-fold have been reported for glucose.[15][16][17] However, DNP is a complex technique and may not be suitable for all applications, especially for molecules with short relaxation times.[18]

  • Paramagnetic Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (Cr(acac)3), can shorten the T1 relaxation times of your 13C nuclei.[19] This allows for a shorter relaxation delay and thus more scans in a given amount of time, leading to improved signal-to-noise.[20]

After data acquisition, certain processing techniques can help to improve the appearance of your spectrum.

  • Line Broadening: Applying a line broadening factor can reduce the noise level, but it will also decrease the resolution of your peaks.[7]

  • Digital Filtering and Advanced Algorithms: Post-acquisition digital filters and deep neural networks can be used to enhance the signal-to-noise ratio in the processed spectrum.[21][22]

Quantitative Data Summary

The following table summarizes the potential signal-to-noise improvements from various techniques.

TechniqueReported Signal-to-Noise ImprovementReference
Cryoprobe 4 to 10-fold[11][12][13]
Dynamic Nuclear Polarization (DNP) Up to 13,000-fold for glucose[16]
Nuclear Overhauser Effect (NOE) Up to 200% enhancement for protonated carbons[14]
Optimized Pulse Parameters (30° pulse) Can double signal intensity for some peaks[14]
Paramagnetic Relaxation Agents Can speed up experiments 7-8 fold, improving S/N in a given time[20]

Experimental Protocols

Protocol 1: Standard 13C NMR with Optimized Parameters
  • Sample Preparation: Prepare a solution of 13C-labeled 2-Deoxy-D-glucose in a suitable deuterated solvent at a concentration of at least 10 mM.

  • Instrument Setup:

    • Insert the sample into the magnet.

    • Lock and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the 13C probe.

  • Acquisition Parameters:

    • Use a pulse program with a 30° flip angle (e.g., zgdc30 on Bruker systems).[14]

    • Set the acquisition time (AQ) to approximately 1.0 second.[14]

    • Set the relaxation delay (D1) to 2.0 seconds to allow for sufficient NOE buildup.[14]

    • Start with a number of scans (NS) of 128 and increase as needed.[14]

    • Ensure proton decoupling is active during acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase and baseline correct the spectrum.

    • Apply a line broadening factor (e.g., 1 Hz) if necessary to improve the appearance of the noise.

Protocol 2: Utilizing a Paramagnetic Relaxation Agent
  • Sample Preparation: Prepare your 13C-labeled 2-Deoxy-D-glucose sample as in Protocol 1. Add a small, optimized amount of a paramagnetic relaxation agent like Cr(acac)3.

  • Instrument Setup: Follow the same setup procedure as in Protocol 1.

  • Acquisition Parameters:

    • Due to the shortened T1 relaxation times, you can significantly reduce the relaxation delay (D1). The optimal D1 will need to be determined experimentally but can be much shorter than in a standard experiment.

    • Acquire a larger number of scans in the same amount of total experiment time.

  • Data Processing: Process the data as described in Protocol 1.

Visualizations

Troubleshooting_Workflow cluster_start Start: Weak/Noisy Spectrum cluster_step1 Step 1: Foundational Checks cluster_step2 Step 2: Parameter Optimization cluster_step3 Step 3: Advanced Methods cluster_end End: Improved Spectrum start Weak or Noisy 2-DG-13C Spectrum check_conc Check Concentration & Isotopic Enrichment start->check_conc check_shim Verify Shimming check_conc->check_shim If OK opt_params Optimize Pulse Angle, AQ, and D1 check_shim->opt_params If OK inc_scans Increase Number of Scans opt_params->inc_scans For incremental improvement use_cryo Use Cryoprobe opt_params->use_cryo If still insufficient end Improved S/N Spectrum opt_params->end inc_scans->use_cryo If still insufficient inc_scans->end use_dnp Employ DNP use_cryo->use_dnp For maximal enhancement use_relax Add Relaxation Agent use_cryo->use_relax Alternative/Complementary use_dnp->end use_relax->end

Caption: Troubleshooting workflow for improving the signal-to-noise ratio in 2-DG-13C NMR.

Signal_Enhancement_Hierarchy cluster_methods Signal Enhancement Methods cluster_impact Relative Impact on S/N basic Basic Optimization - Sample Concentration - Parameter Tuning (AQ, D1, NS) - Shimming low Low-Moderate basic->low intermediate Hardware & Additives - Cryoprobe - Relaxation Agents high High intermediate->high advanced Advanced Techniques - Dynamic Nuclear Polarization (DNP) - Isotopic Enrichment very_high Very High advanced->very_high

Caption: Hierarchy of methods for signal-to-noise enhancement in 13C NMR.

References

troubleshooting poor 2-Deoxy-D-glucose-13C labeling in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for experiments involving 2-Deoxy-D-glucose-13C (2-DG-13C) labeling in cells.

Troubleshooting Guide

This guide addresses specific issues that may arise during 2-DG-13C labeling experiments, helping you identify and resolve common problems for more reliable and reproducible results.

Q1: Why is the incorporation of 13C into 2-Deoxy-D-glucose-6-phosphate (2-DG-6P) unexpectedly low?

A1: Low incorporation of the 13C label into 2-DG-6P is a common issue that can stem from several experimental, biological, and technical factors.

  • Experimental Factors:

    • Competition from Unlabeled Glucose: The presence of high concentrations of unlabeled glucose in the culture medium will competitively inhibit the uptake of 2-DG-13C. Ensure you are using glucose-free medium for the labeling phase.[1][2]

    • Insufficient Incubation Time: While the trapping of 2-DG-6P is relatively rapid, the pool needs time to reach an isotopic steady state. Labeling times that are too short may result in low signal. It is crucial to establish this for your specific cell line, with typical incubations ranging from a few minutes to several hours.[3][4]

    • Suboptimal Cell Density: Cell density can significantly impact tracer uptake. Very high cell densities may lead to nutrient depletion and lower expression of glucose transporters, while very low densities can result in a weak overall signal.[2]

    • Tracer Purity and Concentration: Verify the isotopic purity and concentration of your 2-DG-13C stock. Degradation or incorrect concentration will directly impact labeling efficiency.

  • Biological Factors:

    • Low Glucose Transporter (GLUT) Expression: The rate of 2-DG-13C uptake is dependent on the expression levels of GLUT proteins on the cell surface.[2][5] Cell lines with inherently low GLUT expression will exhibit poor uptake.

    • Low Hexokinase (HK) Activity: After uptake, 2-DG-13C must be phosphorylated by hexokinase to be trapped intracellularly.[5][6] Low HK activity or expression will be a rate-limiting step.

    • Poor Cell Health: Stressed or non-viable cells will have compromised metabolic activity, leading to reduced uptake and phosphorylation of the tracer. Always ensure high cell viability before starting a labeling experiment.

  • Technical Factors:

    • Inefficient Metabolite Extraction: An incomplete extraction process will result in the loss of the labeled 2-DG-6P, leading to an artificially low signal during analysis. Ensure your extraction solvent and protocol are optimized for polar metabolites.

A checklist summarizing these points is provided in Table 2.

Q2: I observe high variability in 2-DG-13C labeling between my experimental replicates. What are the common causes?

A2: High variability typically points to inconsistencies in the experimental workflow. Precision is key in labeling experiments.

  • Inconsistent Cell Seeding: Uneven cell numbers across wells or dishes at the start of the experiment is a primary source of variation. Use a cell counter to ensure consistent seeding density.

  • Timing Inconsistencies: The timing of media changes, tracer addition, and, most critically, the quenching step must be precisely controlled for all replicates. Even small delays can alter the metabolic state of the cells.

  • Quenching and Harvesting Variables: The speed and temperature of the quenching and harvesting steps are critical. Metabolism continues until enzymes are inactivated. Ensure rapid and ice-cold conditions are uniformly applied to all samples to halt metabolic activity instantly.[7]

  • Evaporation: In multi-well plates, evaporation from outer wells can concentrate media components and affect cell metabolism differently than inner wells. Use proper sealing techniques or avoid using the outermost wells for critical samples.

  • Incomplete Washing: Residual unlabeled glucose from the growth media can be carried over into the labeling step if washing is incomplete, leading to variable competition for uptake. Perform rapid, repeated washes with a suitable buffer (e.g., cold PBS) before adding the tracer.[8]

Q3: My cells appear healthy and viable, but 2-DG-13C uptake remains poor. What cellular mechanisms could be responsible?

A3: If basic experimental parameters are optimized and cells are healthy, the issue likely lies with the intrinsic metabolic phenotype of your cells.

  • Metabolic State: The metabolic state of the cells dictates their demand for glucose. Cells in a quiescent or non-proliferative state will have lower energy demands and consequently lower glucose uptake compared to rapidly proliferating cells.[5]

  • Regulation of Glucose Transport and Phosphorylation: The expression and activity of GLUTs and hexokinases are tightly regulated by signaling pathways (e.g., PI3K/Akt). The specific culture conditions or genetic background of your cell line may result in downregulated glucose uptake machinery.[9]

  • Alternative Fuel Sources: If the medium is rich in other energy sources like glutamine or fatty acids, cells may preferentially use these, reducing their reliance on glucose uptake.[10]

Q4: How can I confirm that my quenching and extraction procedure is not the source of poor labeling results?

A4: A flawed quenching and extraction process can lead to significant loss of labeled metabolites or continued metabolic activity, skewing results.

  • Perform a "Time Zero" Control: Prepare a replicate where you add the 2-DG-13C tracer and immediately quench the cells (within seconds). The 2-DG-6P-13C signal in this sample should be negligible. A significant signal would indicate that quenching was not fast enough to prevent uptake and phosphorylation.

  • Spike-in Recovery Experiment: Add a known amount of an analytical standard (e.g., unlabeled 2-DG-6P) to your cell pellet after quenching but before extraction. Quantify the recovery of this standard in your final sample. Low recovery (<85%) indicates that your extraction method is inefficient for this class of metabolite.

  • Choice of Quenching/Extraction Solvent: For polar metabolites like sugar phosphates, a cold solvent mixture is essential. A commonly used and effective solution is 80% methanol, often pre-chilled to -80°C.[11] This combination effectively precipitates proteins and macromolecules while solubilizing small metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from uniformly labeled 13C-glucose?

A1: 2-Deoxy-D-glucose (2-DG) is a glucose analog where the hydroxyl group at the C2 position is replaced by a hydrogen. When labeled with 13C, it serves as a tracer.

  • 2-DG-13C: It is transported into the cell by glucose transporters and phosphorylated by hexokinase to form 2-DG-6-phosphate-13C (2-DG-6P-13C). Because it lacks the C2 hydroxyl group, 2-DG-6P cannot be isomerized and thus cannot proceed down the glycolytic pathway.[5][6] It becomes trapped in the cell, making it an excellent tool for measuring the combined rate of glucose transport and phosphorylation.

  • [U-13C6]-Glucose: This is glucose where all six carbon atoms are the 13C isotope. It is taken up and metabolized just like normal glucose. The 13C atoms can be traced as they are incorporated into downstream metabolites in glycolysis, the pentose phosphate pathway (PPP), the TCA cycle, and biosynthetic pathways (e.g., amino acids, lipids).[3] This allows for the measurement of metabolic fluxes through these pathways.

The fundamental difference is that 2-DG-13C measures uptake, while [U-13C6]-glucose traces metabolic fate.

Q2: How long should I incubate my cells with 2-DG-13C?

A2: The optimal incubation time depends on the cell type and its metabolic rate. The goal is to allow the intracellular 2-DG-6P-13C pool to reach a plateau (isotopic steady state) without causing cellular stress. A time-course experiment (e.g., sampling at 5, 15, 30, 60, and 120 minutes) is highly recommended to determine the point at which the labeled pool no longer increases. For many cancer cell lines, this state is reached within 60 minutes.[1]

Q3: What is isotopic steady state, and is it required for 2-DG-13C experiments?

A3: Isotopic steady state is a condition where the fractional enrichment of a labeled isotope in a metabolite pool remains constant over time.[4]

  • For 2-DG-13C , achieving a steady state for the trapped 2-DG-6P-13C pool is important for ensuring that the measurement reflects the true uptake and phosphorylation capacity. It makes the measurement more robust and less sensitive to minor variations in timing.

  • For flux analysis with tracers like [U-13C6]-glucose , achieving isotopic steady state across all measured downstream metabolites is critical for the mathematical modeling used to calculate fluxes.[3][4] This often requires much longer incubation times (e.g., hours to >24 hours) compared to 2-DG trapping.[4][12]

Q4: Which analytical method is best for measuring 2-DG-13C labeling?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common and effective method.

  • LC-MS: It is well-suited for analyzing polar, water-soluble metabolites like 2-DG-6P without the need for chemical derivatization.[7] High-resolution mass spectrometers can easily distinguish between the unlabeled (M+0) and labeled (M+n) isotopologues.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used but requires chemical derivatization to make the sugar phosphates volatile, which adds steps and potential variability to the protocol.[1]

  • Nuclear Magnetic Resonance (NMR): NMR provides positional information about the label but is significantly less sensitive than MS and requires much larger sample amounts.[7][14]

Data and Parameters

Table 1: Recommended Experimental Parameters for 2-DG-13C Labeling

ParameterRecommended Range/ValueRationale
Cell Seeding Density 70-80% confluency at time of labelingBalances sufficient cell number for signal with avoidance of contact inhibition, which can alter metabolism.[2]
Labeling Medium Glucose-free DMEM or equivalentPrevents competition for uptake from unlabeled glucose, maximizing the 2-DG-13C signal.[1]
2-DG-13C Concentration 5-25 mMShould be in a similar range to the glucose concentration in standard media to reflect physiological uptake kinetics.
Incubation Time 30 - 120 minutesShould be determined empirically with a time-course experiment to ensure the 2-DG-6P-13C pool reaches a steady state.[1][4]
Quenching Method Rapid aspiration of media followed by immediate addition of ice-cold (-80°C) 80% Methanol or liquid nitrogen.Instantly halts all enzymatic activity, preserving the metabolic snapshot at the time of harvest.[7][11]

Table 2: Troubleshooting Checklist for Low 2-DG-13C Incorporation

Potential CauseRecommended Action / Check
Experimental Setup
Competition from unlabeled glucoseConfirm use of glucose-free labeling medium. Check for glucose in supplements (e.g., serum).
Incubation time too shortPerform a time-course experiment to find the optimal labeling duration for your cell line.
Suboptimal cell densityEnsure cells are in a logarithmic growth phase and at 70-80% confluency.
Incorrect tracer concentrationVerify the concentration and isotopic purity of your 2-DG-13C stock solution.
Biological Factors
Low cell viabilityPerform a viability assay (e.g., Trypan Blue) before starting the experiment.
Low GLUT/Hexokinase expressionCheck baseline expression levels of key transporters (GLUT1) and enzymes (HK2) via qPCR or Western Blot if poor uptake is a consistent issue.
Sample Processing
Inefficient quenchingReview quenching protocol. Ensure it is rapid (<5 seconds) and uses an ice-cold solvent.
Metabolite loss during extractionPerform a spike-in recovery experiment to validate your extraction efficiency for polar metabolites.
Sample degradationKeep samples on dry ice or at -80°C at all times after quenching and before analysis.

Experimental Protocols

Protocol 1: General Protocol for 2-DG-13C Labeling in Adherent Cells

  • Cell Seeding: Seed cells in the desired format (e.g., 6-well plates) and grow to 70-80% confluency in standard complete growth medium.

  • Preparation: Pre-warm glucose-free labeling medium (e.g., glucose-free DMEM supplemented with serum and other essentials like glutamine) to 37°C. Prepare your 2-DG-13C stock solution.

  • Media Wash: Aspirate the growth medium from the cells. Wash the cells twice and rapidly with 1 mL of pre-warmed PBS to remove any residual glucose.[8]

  • Labeling: Aspirate the final PBS wash and immediately add the pre-warmed, glucose-free labeling medium containing the final desired concentration of 2-DG-13C.

  • Incubation: Place the cells back in the 37°C incubator for the predetermined optimal labeling time.

  • Quenching and Harvest: Proceed immediately to Protocol 2.

Protocol 2: Metabolite Quenching and Extraction

  • Preparation: Place plates on ice. Prepare a quenching/extraction solution of 80% methanol / 20% water and chill it on dry ice to at least -20°C (ideally colder).

  • Quenching: At the end of the incubation period, rapidly aspirate the labeling medium. Immediately add 1 mL of the ice-cold 80% methanol solution to the well. This step stops all enzymatic reactions.[11]

  • Scraping: Place the plate on dry ice for 5-10 minutes to freeze the cells completely. Then, use a cell scraper to scrape the frozen cell lysate in the methanol solution.

  • Collection: Transfer the entire lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tube vigorously for 30 seconds. Centrifuge at maximum speed (>13,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new pre-chilled tube.

  • Storage: Store the metabolite extract at -80°C until analysis by LC-MS.

Visualizations

G cluster_prep Preparation Phase cluster_exp Labeling Phase cluster_proc Processing Phase seed 1. Seed Cells (Grow to 70-80% confluency) prep_media 2. Prepare Labeling Medium (Glucose-free, +2-DG-13C) wash 3. Wash Cells (Remove unlabeled glucose) prep_media->wash add_label 4. Add Labeling Medium wash->add_label incubate 5. Incubate (e.g., 30-120 min at 37°C) add_label->incubate quench 6. Quench Metabolism (Ice-cold 80% Methanol) incubate->quench extract 7. Extract Metabolites (Scrape, Vortex, Centrifuge) quench->extract analyze 8. Analyze Sample (LC-MS) extract->analyze

Caption: Experimental workflow for a this compound labeling experiment.

G cluster_glycolysis Glycolysis & PPP ext_2dg Extracellular 2-DG-13C glut GLUT Transporter ext_2dg->glut int_2dg Intracellular 2-DG-13C glut->int_2dg hk Hexokinase (HK) int_2dg->hk adp ADP hk->adp trapped 2-DG-6-Phosphate-13C (Trapped) hk->trapped atp ATP atp->hk pgi Phosphoglucose Isomerase trapped->pgi INHIBITS g6pd G6PD trapped->g6pd INHIBITS downstream Downstream Metabolism pgi->downstream g6pd->downstream

Caption: Metabolic fate of 2-DG-13C, leading to intracellular trapping and inhibition.

G start Poor 2-DG-13C Labeling check_params Check Experimental Parameters? start->check_params check_cells Check Cell Health & Phenotype? check_params->check_cells  Parameters  OK res_params Adjust: Cell density, incubation time, or media composition. check_params->res_params  Issue  Found check_workflow Check Quenching & Extraction Workflow? check_cells->check_workflow  Cells  OK res_cells Verify viability. Assess GLUT/HK expression. check_cells->res_cells  Issue  Found res_workflow Optimize quenching speed. Validate extraction recovery. check_workflow->res_workflow  Issue  Found res_ok Problem Resolved res_params->res_ok res_cells->res_ok res_workflow->res_ok

Caption: Troubleshooting decision tree for diagnosing poor 2-DG-13C labeling results.

References

Technical Support Center: 2-Deoxy-D-glucose-13C Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Deoxy-D-glucose-13C (2-DG-13C). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 2-DG-13C solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

As a solid, this compound is stable for at least four years when stored at -20°C.[1] Some suppliers also indicate that the solid can be stored at room temperature, away from light and moisture.[2] For long-term storage, keeping it in a cool, dry, and well-ventilated area is recommended.[3]

Q2: How should I prepare and store stock solutions of 2-DG-13C?

Stock solutions should be prepared using an appropriate solvent such as DMSO or sterile water.[1][4] Once prepared, it is crucial to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[5] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[5]

Q3: What is the shelf life of 2-DG-13C stock solutions?

The stability of stock solutions is dependent on the storage temperature.

  • Stored at -80°C , the solution is stable for up to 6 months .[5]

  • Stored at -20°C , the solution is stable for up to 1 month .[5]

  • Aqueous solutions of the unlabeled 2-Deoxy-D-glucose have been noted to be stable for up to 6 months at 4°C.[6]

Q4: In which solvents is this compound soluble?

2-DG-13C is soluble in both DMSO and water.[1] For in vivo studies, complex solvent systems are often used to achieve the desired concentration and stability.[5]

Q5: Is it advisable to repeatedly freeze and thaw my 2-DG-13C stock solution?

No. To ensure the stability and integrity of the compound, it is highly recommended to avoid repeated freeze-thaw cycles.[4][5] You should aliquot the stock solution into smaller, experiment-sized volumes after preparation and store them at the recommended temperature.

Data Summary Tables

Table 1: Recommended Storage Conditions & Stability
FormStorage TemperatureShelf LifeKey Considerations
Solid -20°C≥ 4 years[1]Store away from light and moisture.[2]
Room TemperatureNot specifiedStore in a cool, dry, well-ventilated area.[3]
Stock Solution -80°CUp to 6 months[5]Aliquot to avoid freeze-thaw cycles.[5]
-20°CUp to 1 month[5]Aliquot to avoid freeze-thaw cycles.[5]
Table 2: Solubility and Common Formulations
SolventSolubilityExample Formulation Protocol
DMSO Soluble[1]Used to prepare high-concentration stock solutions (e.g., 25 mg/mL).[5]
Water Soluble[1]If water is the solvent for the stock solution, it should be filtered and sterilized (0.22 μm filter) before use.[5]
In Vivo Cocktail 1 ≥ 2.5 mg/mL[5]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]
In Vivo Cocktail 2 ≥ 2.5 mg/mL[5]10% DMSO, 90% Corn Oil.[5]

Experimental Protocols & Workflows

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the steps to prepare a concentrated stock solution of 2-DG-13C in DMSO.

  • Weighing: Accurately weigh the desired amount of solid 2-DG-13C in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).

  • Dissolution: Vortex the solution until the solid is completely dissolved. If needed, gentle warming in a water bath (up to 50°C) or sonication can aid dissolution.[5][7]

  • Aliquoting: Dispense the stock solution into single-use, sterile cryovials.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh solid 2-DG-13C add_dmso 2. Add fresh DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to dissolve add_dmso->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing 2-DG-13C stock solution.

Protocol 2: Preparation of an In Vivo Working Solution

This protocol describes how to prepare a working solution for animal experiments from a DMSO stock solution.[5]

  • Start with Stock: Begin with a pre-made, clarified DMSO stock solution (e.g., 25 mg/mL).

  • Dilution (Step 1): In a sterile tube, add the required volume of PEG300. To this, add the calculated volume of the DMSO stock solution. Mix thoroughly until the solution is clear.

  • Dilution (Step 2): Add Tween-80 to the mixture and mix again until clear.

  • Final Dilution: Add Saline to reach the final desired volume and concentration.

  • Administration: Use the freshly prepared working solution immediately for the best results.[5]

Mechanism of Action: Glycolysis Inhibition

2-Deoxy-D-glucose is a glucose analog that is taken up by cells via glucose transporters.[8] Inside the cell, it is phosphorylated by the enzyme Hexokinase to form 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P). Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by the enzyme Phosphoglucose Isomerase.[1][8] This leads to the accumulation of 2-DG-6-P, which competitively inhibits Hexokinase, thereby blocking glycolysis and depleting cellular ATP levels.[9]

G cluster_cell Inside the Cell HK Hexokinase DG6P 2-DG-13C-6-Phosphate (Accumulates) HK->DG6P PGI Phosphoglucose Isomerase Glycolysis Further Glycolysis DG6P->HK Competitive Inhibition DG6P->PGI Cannot be metabolized DG 2-DG-13C DG->HK Phosphorylation GLUT Glucose Transporter DG->GLUT Uptake GLUT->HK Extracellular Extracellular Space

Caption: Mechanism of 2-DG-13C-mediated glycolysis inhibition.

Troubleshooting Guide

Issue: My 2-DG-13C solution has precipitated after storage.

  • Cause: This can happen if the solution's saturation point was exceeded, especially after cooling or if the solvent was not anhydrous. Moisture-absorbing DMSO can reduce solubility.[7]

  • Solution: Gently warm the solution in a water bath and sonicate to help redissolve the precipitate.[5] Ensure the solution is clear before use. For future preparations, consider using a slightly lower concentration or a different solvent system. Always use fresh, high-quality solvents.

Issue: I am observing inconsistent or unexpected experimental results.

  • Cause 1: Solution Degradation. If the stock solution was stored improperly (e.g., at the wrong temperature, for too long) or subjected to multiple freeze-thaw cycles, the 2-DG-13C may have degraded.

  • Solution 1: Prepare a fresh stock solution from the solid compound following the recommended protocols. Always use freshly prepared working solutions for in vivo experiments.[5]

  • Cause 2: Incorrect Preparation. The concentration of the prepared solution might be inaccurate, or it may not have been fully dissolved.

  • Solution 2: Review the preparation protocol. Ensure complete dissolution of the solid. If precipitation is observed, follow the steps outlined above. Use a validated method to confirm the concentration if possible.

G decision decision solution solution start Precipitate observed in solution warm_sonicate Gently warm and sonicate the solution start->warm_sonicate is_clear Is the solution clear now? warm_sonicate->is_clear use_solution Use the clarified solution is_clear->use_solution Yes discard Consider discarding and preparing a fresh solution is_clear->discard No

Caption: Troubleshooting logic for precipitated solutions.

References

addressing cellular toxicity of 2-Deoxy-D-glucose-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Deoxy-D-glucose-13C (2-DG-13C) in their experiments. The cellular toxicity of 2-DG-13C is mechanistically identical to that of its unlabeled counterpart, 2-Deoxy-D-glucose (2-DG), as the carbon-13 isotope is stable and non-radioactive. Therefore, this guide will refer to the extensive body of research on 2-DG to address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 2-Deoxy-D-glucose (2-DG) cellular toxicity?

A1: 2-DG is a glucose analog that is taken up by cells through glucose transporters.[1] Once inside the cell, it is phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG-6P).[1][2] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized in the glycolytic pathway, leading to its accumulation.[1] This accumulation competitively inhibits hexokinase and phosphoglucose isomerase, leading to the inhibition of glycolysis and a subsequent depletion of cellular ATP.[2][3][4]

Q2: Besides glycolysis inhibition, are there other mechanisms of 2-DG toxicity?

A2: Yes, 2-DG exhibits pleiotropic effects that contribute to its cytotoxicity. These include:

  • Inhibition of N-linked glycosylation: 2-DG can interfere with the synthesis of glycoproteins by inhibiting the addition of mannose to oligosaccharide chains in the endoplasmic reticulum (ER).[5][6][7] This leads to the accumulation of unfolded or misfolded proteins, inducing ER stress and the unfolded protein response (UPR).[6][7]

  • Induction of Oxidative Stress: 2-DG treatment can lead to metabolic oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a disruption of thiol metabolism, including a decrease in intracellular glutathione levels.[8][9][10]

  • Apoptosis Induction: 2-DG can induce apoptosis through both mitochondria-dependent and -independent pathways. The induction of ER stress can also lead to apoptosis mediated by proteins like GADD153/CHOP.[6][7]

Q3: Is 2-DG-13C expected to have different toxicity compared to unlabeled 2-DG?

A3: No. The carbon-13 isotope is a stable, non-radioactive isotope of carbon. Its presence in the 2-DG molecule does not alter its chemical properties or biological reactivity. Therefore, the mechanisms of cellular uptake, metabolism, and toxicity are expected to be identical to those of unlabeled 2-DG. Any observed toxicity should be attributed to the inherent properties of the 2-DG molecule itself.

Q4: What are the typical concentrations of 2-DG used to induce cytotoxicity in cell culture?

A4: The cytotoxic concentration of 2-DG is highly cell-type dependent and varies based on the metabolic phenotype of the cells. Generally, concentrations in the low millimolar (mM) range are used. For example, studies have shown that 4-10 mM 2-DG can cause a 20-90% decrease in cell survival in HeLa cells over 4-72 hours.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Excessive or rapid cell death observed at expected effective concentrations. High sensitivity of the cell line to glycolytic inhibition or ER stress.Perform a dose-response and time-course experiment to determine the optimal 2-DG-13C concentration and incubation time for your specific cell line. Consider starting with a lower concentration range (e.g., 0.5-5 mM).
No significant effect on cell viability at expected cytotoxic concentrations. Cell line may be resistant to 2-DG. This could be due to a greater reliance on oxidative phosphorylation, lower glucose uptake, or efficient drug efflux.Confirm 2-DG uptake and inhibition of glycolysis (e.g., by measuring lactate production). Consider using 2-DG in combination with other agents that target alternative metabolic pathways or sensitize cells to glycolytic inhibition.
Variability in results between experiments. Inconsistent cell culture conditions (e.g., cell density, passage number, glucose concentration in the media).Standardize all experimental parameters. Ensure cells are in the logarithmic growth phase and use a consistent cell density for all experiments. Monitor and control the glucose concentration in the culture medium.
Off-target effects obscuring the intended experimental outcome. 2-DG is known to induce ER stress and oxidative stress, which may confound results if the focus is solely on glycolytic inhibition.To distinguish between effects of glycolysis inhibition and ER stress, consider co-treatment with mannose, which can alleviate 2-DG-induced ER stress without affecting its inhibition of glycolysis.[6][7] To mitigate oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be employed.[8][10]

Quantitative Data Summary

Parameter Cell Line Concentration Effect Reference
Cell SurvivalHeLa4-10 mM20-90% decrease over 4-72 hours[8]
RadiosensitizationHeLa6 mMSensitizer enhancement ratio of 1.4 at 10% isosurvival[8]
Glutathione ContentHeLaNot specified50% decrease[8]
Clinically Tolerable DoseHumansUp to 63 mg/kg/daySide effects observed beyond this dose[2]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of 2-DG-13C for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.

  • MTT Addition: Following treatment, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with 2-DG-13C as described above.

  • DCFDA Staining: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well and incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express ROS levels as a fold change relative to the untreated control.

Visualizations

cluster_0 Cellular Uptake and Initial Metabolism cluster_1 Downstream Toxic Effects Glucose Glucose GLUT Glucose Transporter Glucose->GLUT 2-DG-13C 2-DG-13C 2-DG-13C->GLUT ER_Stress ER Stress / UPR 2-DG-13C->ER_Stress Inhibition of N-linked Glycosylation Hexokinase Hexokinase GLUT->Hexokinase G6P Glucose-6-P Hexokinase->G6P from Glucose 2-DG-6P-13C 2-DG-6-P-13C Hexokinase->2-DG-6P-13C from 2-DG-13C Glycolysis Glycolysis 2-DG-6P-13C->Glycolysis Inhibition ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion Leads to Apoptosis Apoptosis ER_Stress->Apoptosis Oxidative_Stress Oxidative Stress Oxidative_Stress->Apoptosis ATP_Depletion->Oxidative_Stress

Caption: Mechanism of this compound cellular toxicity.

cluster_workflow Experimental Workflow: Assessing 2-DG-13C Cytotoxicity Start Start: Seed Cells Treatment Treat with 2-DG-13C (Dose-Response) Start->Treatment Incubation Incubate for Desired Time Treatment->Incubation Viability Assess Cell Viability (e.g., MTT Assay) Incubation->Viability ROS Measure ROS (e.g., DCFDA) Incubation->ROS Apoptosis_Assay Assess Apoptosis (e.g., Caspase Assay) Incubation->Apoptosis_Assay Analysis Data Analysis Viability->Analysis ROS->Analysis Apoptosis_Assay->Analysis End End Analysis->End

Caption: Workflow for assessing 2-DG-13C cytotoxicity.

References

Technical Support Center: Overcoming Limitations of 2-Deoxy-D-glucose-¹³C Tracing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during 2-Deoxy-D-glucose-¹³C (2-DG-¹³C) tracing experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing limited or no effect of 2-DG-¹³C in my highly glycolytic cancer cell line?

A1: Highly glycolytic tumors can exhibit resistance to 2-Deoxy-D-glucose (2-DG) due to several factors. One key reason is the high transcriptional activity of hypoxia-inducible factor 1α (HIF-1α), which leads to increased expression of glycolytic enzymes, particularly hexokinase (HK)[1]. This high level of HK can outcompete the inhibitory effect of 2-DG by rapidly phosphorylating glucose. Consequently, higher concentrations of 2-DG may be necessary to effectively block glycolysis in such cells[1].

Troubleshooting:

  • Increase 2-DG Concentration: Titrate the concentration of 2-DG in your experiment to determine an effective dose for your specific cell line.

  • Inhibit HIF-1α: Consider co-treatment with a HIF-1α inhibitor to potentially restore sensitivity to 2-DG[1].

  • Alternative Tracers: For metabolic flux analysis, consider using other ¹³C-labeled glucose tracers that are not inhibitors, such as [1,2-¹³C₂]glucose, to accurately measure glycolytic flux without perturbing the pathway.

Q2: My ¹³C labeling data from 2-DG-¹³C is difficult to interpret. How can I improve the precision of my metabolic flux analysis?

A2: The choice of isotopic tracer is critical for the precision of metabolic flux analysis (MFA)[2]. A single tracer, like a universally labeled glucose, is often insufficient to resolve fluxes in interconnected pathways like glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle. The use of specifically labeled tracers or mixtures of tracers can significantly improve the accuracy of flux estimations[2][3].

Troubleshooting and Recommendations:

  • Optimize Tracer Selection: Different tracers are optimal for analyzing specific pathways. For instance, [1,2-¹³C₂]glucose provides precise estimates for glycolysis and the PPP, while [U-¹³C₅]glutamine is preferred for the TCA cycle[2][4].

  • Use Tracer Mixtures: A combination of tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, can provide a more comprehensive and robust analysis of central carbon metabolism[3].

  • Consider Parallel Labeling Experiments: Performing parallel experiments with different tracers can offer a more complete picture of metabolic fluxes[4].

Q3: How do I account for the contribution of other carbon sources in my in vivo 2-DG-¹³C tracing experiment?

A3: In vivo systems are complex and utilize multiple carbon sources, such as glucose and glutamine, making it challenging to trace the fate of a single substrate[2]. To address this, it's crucial to design experiments that can distinguish between the contributions of different nutrients.

Experimental Design Considerations:

  • Multiple Tracers: Employing multiple isotopic tracers simultaneously or in parallel is a powerful strategy. For example, using both ¹³C-labeled glucose and ¹³C-labeled glutamine can help delineate their respective contributions to the TCA cycle[2][3].

  • Comprehensive Metabolite Analysis: Analyze the labeling patterns of a wide range of metabolites to understand the interplay between different metabolic pathways.

  • Metabolic Modeling: Utilize computational models to deconvolve the complex labeling patterns and estimate the relative contributions of different substrates.

Troubleshooting Guides

Issue 1: Incomplete Labeling or Failure to Reach Isotopic Steady State

Problem: You are observing low or inconsistent ¹³C enrichment in your target metabolites, suggesting that the system has not reached isotopic steady state.

dot

cluster_workflow Isotopic Steady State Workflow Start Start Experiment AddTracer Add ¹³C Tracer Start->AddTracer Incubate Incubate Cells AddTracer->Incubate CollectSamples Collect Samples (Multiple Time Points) Incubate->CollectSamples Analyze LC-MS/GC-MS Analysis CollectSamples->Analyze CheckSteadyState Check for Steady State Analyze->CheckSteadyState CheckSteadyState->Incubate No End End Experiment CheckSteadyState->End Yes

Caption: Workflow for achieving isotopic steady state.

Detailed Protocol: Time-Course Experiment to Determine Isotopic Steady State

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase during the experiment.

  • Pre-incubation: Two hours prior to adding the tracer, switch to a pre-media that has the same nutrient concentrations as the labeling media to allow cells to equilibrate[5].

  • Tracer Addition: Replace the pre-media with the experimental media containing the ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose).

  • Time-Point Collection: Collect cell samples at multiple time points. The timing will depend on the pathways of interest. For glycolysis, metabolites can reach a steady state within 1.5 hours, while the TCA cycle may take up to 3 hours or longer[6]. Suggested time points: 0, 1, 2, 4, 8, and 24 hours.

  • Metabolite Extraction: At each time point, rapidly quench metabolism and extract metabolites. A common method is to wash the cells with ice-cold saline and then add a cold extraction solvent (e.g., 80% methanol).

  • LC-MS/GC-MS Analysis: Analyze the extracted metabolites using mass spectrometry to determine the isotopic enrichment of key intermediates.

  • Data Analysis: Plot the ¹³C enrichment of several key metabolites over time. Isotopic steady state is reached when the enrichment plateaus.

Issue 2: Ambiguous Flux Determination in the Pentose Phosphate Pathway (PPP)

Problem: You are unable to distinguish between the oxidative and non-oxidative branches of the PPP using a universally labeled ¹³C-glucose tracer.

dot

cluster_ppp Resolving PPP Flux with [1,2-¹³C₂]glucose Glucose [1,2-¹³C₂]glucose G6P G6P (M+2) Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Oxidative PPP G6P->PPP Pyruvate_gly Pyruvate (M+2) Glycolysis->Pyruvate_gly Pyruvate_ppp Pyruvate (M+1, M+2) PPP->Pyruvate_ppp

Caption: Using [1,2-¹³C₂]glucose to resolve PPP flux.

Experimental Protocol: Using [1,2-¹³C₂]glucose for PPP Flux Analysis

  • Tracer Selection: Utilize [1,2-¹³C₂]glucose as the tracer. This specific isotopologue generates distinct labeling patterns for glycolysis and the oxidative PPP[7].

  • Cell Culture: Culture cells in media where the primary glucose source is [1,2-¹³C₂]glucose.

  • Metabolite Analysis: After reaching isotopic steady state, extract and analyze intracellular metabolites, particularly downstream intermediates like 3-phosphoglycerate (3PG) and pyruvate.

  • Data Interpretation:

    • Glycolysis: Metabolism of [1,2-¹³C₂]glucose through glycolysis will produce 3PG that is 50% M+2 labeled and 50% unlabeled (M+0)[7].

    • Oxidative PPP: A single pass through the oxidative PPP will result in a mixture of M+0, M+1, and M+2 labeled 3PG[7]. The relative abundance of these isotopologues can be used to calculate the relative flux through the PPP.

Quantitative Data Summary

Table 1: Optimal Tracers for Specific Metabolic Pathways

Metabolic PathwayOptimal Tracer(s)RationaleReference(s)
Glycolysis[1,2-¹³C₂]glucoseProvides the most precise flux estimates.[2][4]
Pentose Phosphate Pathway[1,2-¹³C₂]glucoseDistinguishes between oxidative and non-oxidative branches.[2][7]
TCA Cycle[U-¹³C₅]glutaminePreferred tracer for comprehensive analysis of the TCA cycle.[2][4]
Pyruvate Oxidation[3-¹³C]glucoseProvides specific information on the entry of glucose-derived pyruvate into the TCA cycle.[2]

Table 2: In Vivo Infusion Parameters for ¹³C Tracers in Mice

TracerBolus Dose (mg/g body mass)Infusion Rate (mg/g body mass per minute)Duration (hours)Reference
¹³C₆-glucose0.60.01383-4[8]
¹³C₅-glutamine0.21250.0045-6[8]

References

Technical Support Center: Enhancing the Sensitivity of 2-Deoxy-D-glucose-13C Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Deoxy-D-glucose-13C (2-DG-13C). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the sensitivity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-DG-13C) and how is it used?

This compound is a stable isotope-labeled analog of 2-Deoxy-D-glucose (2-DG). Like its unlabeled counterpart, 2-DG-13C is transported into cells by glucose transporters and phosphorylated by hexokinase to form 2-Deoxy-D-glucose-6-phosphate-13C (2-DG-6P-13C).[1][2] Because it cannot be readily metabolized further in the glycolytic pathway, it accumulates inside the cell.[1][2] This property makes 2-DG-13C a useful tracer for measuring glucose uptake and glycolytic inhibition. It is often used as an internal standard for the quantification of unlabeled 2-DG by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q2: Why am I getting a low signal-to-noise ratio in my NMR experiments with 2-DG-13C?

The low gyromagnetic ratio of the 13C nucleus inherently leads to lower sensitivity in NMR spectroscopy compared to proton (1H) NMR.[4] Additionally, the intracellular concentration of trapped 2-DG-6P-13C may not be high enough for easy detection, especially in samples with low glucose uptake rates. One study noted that the low sensitivity for detecting 13C-labeled 2DG can prohibit imaging.[5]

Q3: How can I enhance the sensitivity of 2-DG-13C detection using NMR?

Several advanced NMR techniques can be employed to enhance sensitivity:

  • Proton (1H) Decoupling: For 13C atoms coupled to protons, 1H decoupling can collapse the multiplet signal into a single, more intense peak, thereby improving the signal-to-noise ratio. A study demonstrated a 1.7-fold sensitivity enhancement for a hyperpolarized 13C metabolic product using this method.[6]

  • Hyperpolarization: This technique dramatically increases the polarization of 13C nuclei, leading to a significant signal enhancement in MRI. While technically complex, it can be a powerful tool for in vivo studies.[6]

  • Chemical Exchange Saturation Transfer (CEST): CEST is an MRI technique that can indirectly detect low-concentration metabolites by observing the saturation of their exchangeable protons with bulk water. This method has been shown to enable the imaging of 2-DG and its metabolite, 2-DG-6P, in vivo.[5]

Q4: What are the key considerations for using Mass Spectrometry (MS) to detect 2-DG-13C?

MS is a highly sensitive technique for detecting isotopically labeled compounds. When using GC-MS or LC-MS, consider the following:

  • Derivatization: For GC-MS analysis, derivatization of 2-DG-13C is often necessary to increase its volatility and thermal stability.

  • Chromatographic Separation: Optimize your chromatographic method to achieve good separation of 2-DG-13C and its metabolites from other cellular components to reduce matrix effects and improve quantification.

  • Ionization Method: Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) to maximize the signal for your specific derivative of 2-DG-13C.

  • Use as an Internal Standard: Fully labeled 2-deoxy-D-Glucose-13C6 is intended for use as an internal standard for the quantification of 2-deoxy-D-glucose.[3]

Troubleshooting Guides

Issue 1: Low or No Detectable 2-DG-13C Signal in NMR
Potential Cause Troubleshooting Step Rationale
Low Intracellular Concentration Increase the concentration of 2-DG-13C in the culture medium. Extend the incubation time to allow for more accumulation.Higher extracellular concentrations and longer incubation times can lead to greater intracellular accumulation of 2-DG-6P-13C.
Low Sample Amount Concentrate the cell lysate or use a larger number of cells for the extraction.A higher concentration of the analyte in the NMR tube will result in a stronger signal.
Suboptimal NMR Acquisition Parameters Increase the number of scans. Optimize the relaxation delay to ensure full recovery of the 13C signal between pulses.Averaging more scans improves the signal-to-noise ratio. An appropriate relaxation delay is crucial for quantitative accuracy and maximizing signal.
Poor Magnetic Field Homogeneity Shim the magnet carefully before acquiring data.A homogeneous magnetic field results in sharper peaks and better sensitivity.
Inherent Low Sensitivity of 13C NMR Employ sensitivity enhancement techniques such as 1H decoupling or explore advanced methods like hyperpolarization if available.[6]These techniques are specifically designed to overcome the low intrinsic sensitivity of the 13C nucleus.
Issue 2: Poor Quantification of 2-DG-13C in Mass Spectrometry
Potential Cause Troubleshooting Step Rationale
Matrix Effects Improve sample cleanup procedures to remove interfering substances. Optimize the chromatographic separation to better resolve 2-DG-13C from co-eluting compounds.Matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
Inefficient Derivatization (GC-MS) Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Test different derivatizing agents.Incomplete derivatization will result in a lower signal for the derivatized analyte.
Suboptimal Ionization/Fragmentation Optimize the source parameters (e.g., spray voltage, gas flow, temperature). For MS/MS, select the most intense and stable precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).Efficient ionization and fragmentation are critical for achieving high sensitivity and specificity in MS-based quantification.
Instability of the Analyte Ensure proper sample handling and storage to prevent degradation of 2-DG-13C and its phosphorylated form.Degradation of the analyte will lead to lower measured concentrations.

Experimental Protocols

Key Experiment: Cellular Uptake and Detection of 2-DG-13C by LC-MS

This protocol provides a general framework. Specific parameters should be optimized for your cell line and instrumentation.

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Replace the growth medium with a glucose-free medium for a short period (e.g., 1 hour) to stimulate glucose transporter expression.

    • Add medium containing a known concentration of 2-DG-13C (e.g., 1-10 mM) and incubate for the desired time (e.g., 1-4 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Inject the metabolite extract onto an appropriate Liquid Chromatography (LC) column (e.g., a HILIC column for polar metabolites).

    • Use a gradient elution with solvents such as acetonitrile and water with appropriate additives (e.g., ammonium acetate) to separate 2-DG-6P-13C.

    • Detect the eluting compounds using a mass spectrometer operating in a suitable mode (e.g., negative ion mode for phosphorylated compounds).

    • Monitor the specific mass-to-charge ratio (m/z) for 2-DG-6P-13C.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis start Plate Cells incubation Incubate with 2-DG-13C start->incubation wash Wash Cells incubation->wash extract Extract Metabolites wash->extract centrifuge Centrifuge extract->centrifuge lcms LC-MS Analysis centrifuge->lcms data Data Interpretation lcms->data

Caption: Experimental workflow for 2-DG-13C uptake and analysis.

Signaling_Pathway 2-DG-13C_extracellular Extracellular 2-DG-13C GLUT Glucose Transporter (GLUT) 2-DG-13C_extracellular->GLUT 2-DG-13C_intracellular Intracellular 2-DG-13C GLUT->2-DG-13C_intracellular Hexokinase Hexokinase 2-DG-13C_intracellular->Hexokinase 2-DG-6P-13C 2-DG-6P-13C (Accumulates) Hexokinase->2-DG-6P-13C Glycolysis Further Glycolysis (Inhibited) 2-DG-6P-13C->Glycolysis

Caption: Cellular uptake and metabolism of 2-DG-13C.

Troubleshooting_Logic cluster_nmr_solutions NMR Solutions cluster_ms_solutions MS Solutions start Low Signal Detected? is_nmr Technique: NMR? start->is_nmr Yes end Signal Enhanced start->end No is_ms Technique: MS? is_nmr->is_ms No increase_conc Increase 2-DG-13C Concentration/Time is_nmr->increase_conc Yes optimize_chrom Optimize Chromatography is_ms->optimize_chrom Yes increase_scans Increase Scan Number increase_conc->increase_scans decoupling Apply 1H Decoupling increase_scans->decoupling decoupling->end optimize_ion Optimize Ionization optimize_chrom->optimize_ion improve_cleanup Improve Sample Cleanup optimize_ion->improve_cleanup improve_cleanup->end

Caption: Troubleshooting logic for low 2-DG-13C signal.

References

Validation & Comparative

A Comparative Guide: 2-Deoxy-D-glucose-13C versus 18F-FDG PET Imaging in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic tracers is paramount for robust experimental design and accurate data interpretation. This guide provides a comprehensive comparison of two prominent glucose analogs: the stable isotope 2-Deoxy-D-glucose-13C (2-DG-¹³C) and the radioactive tracer ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) used in Positron Emission Tomography (PET) imaging.

This document will delve into their respective mechanisms of action, detail experimental protocols, present available quantitative data, and illustrate the key metabolic pathways involved. The primary distinction lies in the type of information each tracer provides: ¹⁸F-FDG PET offers a powerful in vivo visualization and quantification of glucose uptake, a hallmark of many pathological conditions, while 2-DG-¹³C enables a detailed dissection of metabolic fluxes through glycolysis and associated pathways.

At a Glance: Key Differences

FeatureThis compound (2-DG-¹³C)18F-Fluorodeoxyglucose (¹⁸F-FDG)
Isotope Type Stable Isotope (¹³C)Radioactive Isotope (¹⁸F)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyPositron Emission Tomography (PET) Imaging
Primary Measurement Metabolic flux (rate of pathway activity)Glucose uptake and phosphorylation
Key Application Quantitative analysis of glycolysis and Pentose Phosphate Pathway (PPP) fluxIn vivo imaging of glucose uptake in oncology, neurology, and cardiology
Data Output Relative or absolute flux rates (e.g., nmol/mg protein/hr)Standardized Uptake Value (SUV)
Invasiveness Requires tissue/cell harvesting for analysisNon-invasive, whole-body imaging
Resolution Cellular/biochemical levelAnatomical/tissue level (4-10 mm spatial resolution)[1]

Mechanism of Action: A Shared Entry, A Divergent Fate

Both 2-DG-¹³C and ¹⁸F-FDG are glucose analogs that are transported into the cell by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to form their respective 6-phosphate esters.[2][3][4][5][6][7][8][9] This initial step effectively traps the molecules within the cell. However, their metabolic fates diverge significantly from this point, defining their unique applications.

¹⁸F-FDG: The presence of the fluorine-18 atom at the C-2 position prevents further isomerization of ¹⁸F-FDG-6-phosphate by phosphoglucose isomerase.[5] This metabolic trapping allows for the accumulation of the radioactive tracer in tissues with high glucose uptake, such as tumors. The positrons emitted by the decay of ¹⁸F are detected by the PET scanner, providing a three-dimensional image of glucose uptake throughout the body.[10][11]

2-DG-¹³C: Similar to ¹⁸F-FDG, 2-DG-¹³C is phosphorylated to 2-DG-¹³C-6-phosphate and is not extensively metabolized further down the glycolytic pathway.[2][8][12][13] However, the stable ¹³C label allows for the quantification of the rate of its uptake and phosphorylation, which serves as a surrogate for the rate of the initial steps of glycolysis. By using specifically labeled ¹³C-glucose tracers (e.g., [1,2-¹³C₂]glucose), researchers can trace the carbon atoms through glycolysis and the Pentose Phosphate Pathway (PPP), providing detailed flux information that is not attainable with ¹⁸F-FDG.[14][15][16][17][18]

cluster_intracellular Intracellular Space Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Hexokinase GLUT GLUT Glucose->GLUT 2-DG-13C 2-DG-13C 2-DG-13C-6-P 2-DG-13C-6-P (Metabolically Trapped) 2-DG-13C->2-DG-13C-6-P Hexokinase 2-DG-13C->GLUT 18F-FDG 18F-FDG 18F-FDG-6-P 18F-FDG-6-P (Metabolically Trapped) 18F-FDG->18F-FDG-6-P Hexokinase 18F-FDG->GLUT Glycolysis Glycolysis Glucose-6-P->Glycolysis PPP PPP Glucose-6-P->PPP Further Metabolism Further Metabolism Glycolysis->Further Metabolism GLUT->Glucose GLUT->2-DG-13C GLUT->18F-FDG

Cellular uptake and initial metabolism of glucose analogs.

Quantitative Data Presentation

Direct comparative studies utilizing both 2-DG-¹³C and ¹⁸F-FDG in the same experimental model are limited. The following tables present representative quantitative data from separate studies to illustrate the typical outputs of each technique.

Table 1: Representative Data from ¹⁸F-FDG PET Imaging in a Preclinical Cancer Model

ParameterTumorMuscleBrain
Mean Standardized Uptake Value (SUVmean) 2.5 ± 0.50.8 ± 0.23.5 ± 0.7
Maximum Standardized Uptake Value (SUVmax) 4.2 ± 0.81.2 ± 0.35.1 ± 1.0
Data are hypothetical and represent typical values seen in preclinical mouse models of cancer. SUV is a semi-quantitative measure of tracer uptake.

Table 2: Representative Data from ¹³C-Glucose Metabolic Flux Analysis in Cancer Cells

Metabolic FluxCancer Cell Line ANormal Cell Line B
Glycolytic Flux (nmol/mg protein/hr) 150 ± 2030 ± 5
Pentose Phosphate Pathway Flux (% of Glycolysis) 15 ± 35 ± 1
Lactate Efflux (nmol/mg protein/hr) 120 ± 1520 ± 4
Data are hypothetical and represent typical values obtained from in vitro ¹³C metabolic flux analysis studies.

Experimental Protocols

¹⁸F-FDG PET Imaging in a Preclinical Mouse Model of Cancer

This protocol outlines the key steps for quantifying tumor glucose metabolism using ¹⁸F-FDG PET/CT in mice.[1][2][19][20]

  • Animal Preparation: Mice are typically fasted for 6-12 hours prior to imaging to reduce background ¹⁸F-FDG uptake in muscle and brown adipose tissue.[2][19]

  • Tracer Administration: ¹⁸F-FDG (typically 5-10 MBq) is administered via intravenous tail vein injection.

  • Uptake Period: A "conscious" uptake period of 45-60 minutes is often employed where the mouse is allowed to move freely in its cage to minimize stress-induced tracer uptake in brown fat.[2][20]

  • Anesthesia: For the imaging scan, the mouse is anesthetized, commonly with isoflurane.[1][19][20]

  • PET/CT Imaging: The animal is placed in the scanner, and a CT scan is first acquired for anatomical co-registration and attenuation correction, followed by a static PET scan (typically 10-20 minutes).

  • Image Analysis: Regions of interest (ROIs) are drawn on the co-registered PET/CT images over the tumor and other tissues of interest. The radioactivity concentration within these ROIs is then used to calculate the Standardized Uptake Value (SUV).

A Animal Preparation (Fasting) B 18F-FDG Injection (IV) A->B C Conscious Uptake Period (45-60 min) B->C D Anesthesia C->D E PET/CT Scan D->E F Image Analysis (ROI definition, SUV calculation) E->F

Workflow for preclinical 18F-FDG PET/CT imaging.

2-DG-¹³C Metabolic Flux Analysis in Cultured Cells

This protocol describes a general workflow for measuring metabolic fluxes using stable isotope tracers in vitro.[5][16][21]

  • Cell Culture: Cells are cultured in a defined medium to a desired confluence.

  • Isotope Labeling: The standard culture medium is replaced with a medium containing the ¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose or uniformly labeled ¹³C-glucose) for a specified duration to achieve isotopic steady-state.[16]

  • Metabolite Extraction: The culture medium is collected, and the cells are rapidly quenched and lysed to extract intracellular metabolites.

  • Sample Analysis: The isotopic labeling patterns of key metabolites (e.g., lactate, pyruvate, amino acids) in the cell extracts and medium are determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Metabolic Flux Analysis (MFA): The measured labeling patterns, along with measured uptake and secretion rates of metabolites (e.g., glucose, lactate), are inputted into a computational model of cellular metabolism to calculate intracellular metabolic fluxes.

A Cell Culture B Isotope Labeling with 2-DG-13C or other 13C-glucose A->B C Metabolite Extraction B->C D MS or NMR Analysis C->D E Metabolic Flux Calculation D->E

Workflow for 13C metabolic flux analysis.

Signaling Pathways and Experimental Logic

The "Warburg effect," or aerobic glycolysis, is a hallmark of many cancer cells, characterized by a high rate of glucose uptake and lactate production, even in the presence of oxygen. Both ¹⁸F-FDG PET and ¹³C-glucose metabolic flux analysis are powerful tools to study this phenomenon, albeit from different perspectives.

¹⁸F-FDG PET provides a macroscopic view of the Warburg effect by identifying regions of high glucose uptake. In contrast, ¹³C-MFA provides a detailed, quantitative picture of the underlying metabolic rewiring, allowing researchers to determine the relative contributions of glycolysis and the PPP to glucose metabolism. For example, using specifically labeled tracers like [1,2-¹³C₂]glucose allows for the differentiation of glucose catabolism via glycolysis versus the oxidative PPP.[14][15][18]

cluster_pathways Glucose Metabolism cluster_tracers Tracer Information Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle NADPH NADPH PPP->NADPH Nucleotide_Synthesis Nucleotide Synthesis PPP->Nucleotide_Synthesis 18F_FDG 18F-FDG PET 18F_FDG->G6P Measures Uptake & Phosphorylation 13C_MFA 2-DG-13C / 13C-MFA 13C_MFA->Glycolysis Quantifies Flux 13C_MFA->PPP Quantifies Flux

Metabolic pathways interrogated by each tracer.

Conclusion: Choosing the Right Tool for the Question

The choice between 2-DG-¹³C and ¹⁸F-FDG PET imaging hinges on the specific research question. For non-invasive, whole-body assessment of glucose uptake and identifying regions of high metabolic activity, ¹⁸F-FDG PET is the gold standard. It is an invaluable tool for in vivo tumor detection, staging, and monitoring therapeutic response.

For a deeper, quantitative understanding of the metabolic reprogramming within cells and the precise measurement of metabolic fluxes through glycolysis and the PPP, 2-DG-¹³C and other stable isotope tracers are indispensable. This approach provides a level of detail about the inner workings of cellular metabolism that cannot be achieved with PET imaging alone.

In an ideal scenario, these two techniques can be used in a complementary fashion. ¹⁸F-FDG PET can identify metabolic hotspots in vivo, which can then be further investigated with ex vivo ¹³C metabolic flux analysis to unravel the specific metabolic pathways that are altered. This integrated approach can provide a more complete picture of metabolic dysregulation in disease and in response to therapeutic interventions.

References

A Comparative Guide to the Cross-Validation of 2-Deoxy-D-glucose-13C Metabolic Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Deoxy-D-glucose-13C (2-DG-13C) with other commonly used 13C-labeled glucose tracers for metabolic analysis. We will delve into the experimental data, detailed protocols, and the specific applications of these tracers to assist in the design and validation of metabolic studies.

Introduction to 13C Metabolic Tracers

Stable isotope tracing using 13C-labeled substrates is a powerful technique to elucidate metabolic pathways and quantify intracellular metabolic fluxes.[1][2] By introducing a 13C-labeled molecule, such as glucose, into a biological system, researchers can track the incorporation of the 13C isotope into various downstream metabolites. The pattern and extent of 13C enrichment provide a quantitative measure of the activity of different metabolic pathways.

2-Deoxy-D-glucose (2-DG) is a glucose analog where the 2-hydroxyl group is replaced by a hydrogen.[3] This modification allows it to be transported into the cell by glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2DG-6P). However, 2DG-6P cannot be further metabolized in glycolysis and therefore accumulates intracellularly.[4] When labeled with 13C, 2-DG-13C serves as a valuable tracer specifically for measuring the rates of glucose transport and phosphorylation.

Comparison of 2-DG-13C and 13C-Glucose Tracers

The primary distinction between 2-DG-13C and various 13C-glucose tracers lies in the metabolic pathways they probe. While 2-DG-13C is trapped after the initial phosphorylation step, 13C-glucose tracers can be followed through glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and other connected pathways. This fundamental difference dictates their applications.

Table 1: Comparison of Primary Applications for 2-DG-13C and Common 13C-Glucose Tracers

TracerPrimary Metabolic Pathway ProbedKey Applications
This compound (2-DG-13C) Glucose Transport and Phosphorylation- Measuring rates of glucose uptake[3] - Assessing hexokinase activity - In vivo imaging of glucose uptake
[1,2-13C2]glucose Glycolysis and Pentose Phosphate Pathway (PPP)- Precise estimation of glycolytic and PPP fluxes[1][5] - Investigating the Warburg effect in cancer cells
[U-13C6]glucose Glycolysis, PPP, and TCA Cycle- General metabolic flux analysis[6] - Tracing carbon fate into various biomass precursors
[1-13C]glucose or [6-13C]glucose Pentose Phosphate Pathway (oxidative branch)- Estimating the relative flux through the oxidative PPP
[2-13C]glucose or [3-13C]glucose Glycolysis and TCA Cycle- Outperformed [1-13C]glucose for overall network analysis[1]

Table 2: Performance of Selected 13C-Glucose Tracers for Metabolic Flux Analysis

TracerPathwayPrecision of Flux EstimationReference
[1,2-13C2]glucose Glycolysis, PPP, Overall NetworkMost Precise[1][5]
[U-13C5]glutamine TCA CyclePreferred Isotopic Tracer[1][5]
[2-13C]glucose Overall NetworkHigh Precision[1]
[3-13C]glucose Overall NetworkHigh Precision[1]

Cross-Validation Strategies

Cross-validation is crucial to ensure the accuracy and reliability of metabolic tracer data. For 2-DG-13C, validation primarily focuses on confirming that its uptake accurately reflects glucose transport.

1. Comparison with Radiolabeled 2-Deoxy-D-glucose: A common validation approach is to compare the uptake of 2-DG-13C with the well-established radiolabeled tracer, [3H]-2-deoxyglucose.[2] This allows for the validation of the analytical method (e.g., mass spectrometry for 13C) against the established scintillation counting method for tritium.

2. Dual Tracer Techniques: Inspired by the "Dual Tracer Test" which uses two different radiolabeled 2DG tracers, a similar principle can be applied with stable isotopes to measure basal and stimulated glucose uptake in the same biological system, providing internal validation.[1]

3. Comparison with 13C-Glucose Tracers: While they measure different things, a comparative study can be designed where 2-DG-13C is used to measure glucose uptake rate, and a 13C-glucose tracer is used to measure the downstream glycolytic flux. A strong correlation between glucose uptake and glycolytic flux under specific conditions can serve as a biological validation of the 2-DG-13C data.

4. Analytical Method Cross-Validation: For any given 13C tracer, comparing data obtained from different analytical platforms, such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), can validate the measurements. Studies have shown a significant correlation between the mass isotopomer distributions of metabolites measured by both techniques, though each has its own strengths and weaknesses.[7]

Experimental Protocols

Below are generalized protocols for utilizing 2-DG-13C for glucose uptake analysis and [1,2-13C2]glucose for metabolic flux analysis.

Protocol 1: Measurement of Glucose Uptake using this compound

Objective: To quantify the rate of glucose transport and phosphorylation in cultured cells.

Materials:

  • Cell culture medium (glucose-free)

  • This compound (e.g., [U-13C6]2-DG)

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite extraction solution (e.g., 80% methanol, -80°C)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow.

  • Starvation: Prior to the experiment, replace the culture medium with glucose-free medium and incubate for 1-2 hours to deplete intracellular glucose.

  • Tracer Incubation: Add glucose-free medium containing a known concentration of 2-DG-13C (e.g., 5 mM) to the cells. Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Washing: To stop the uptake, aspirate the tracer medium and immediately wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add pre-chilled 80% methanol to the cells and incubate at -80°C for at least 15 minutes to quench metabolism and extract metabolites.

  • Sample Collection: Scrape the cells and collect the cell extract. Centrifuge to pellet cell debris.

  • Analysis: Analyze the supernatant for the abundance of 2-DG-13C-6-phosphate using LC-MS.

  • Quantification: Normalize the amount of 2-DG-13C-6-phosphate to the total protein content or cell number to determine the rate of glucose uptake.

Protocol 2: Metabolic Flux Analysis using [1,2-13C2]glucose

Objective: To determine the relative fluxes through glycolysis and the pentose phosphate pathway.

Materials:

  • Cell culture medium with [1,2-13C2]glucose replacing unlabeled glucose

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite extraction solution (e.g., 80% methanol, -80°C)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Metabolic flux analysis software (e.g., INCA, Metran)

Procedure:

  • Cell Culture: Culture cells in medium containing [1,2-13C2]glucose at a steady state for a duration sufficient to achieve isotopic steady state (typically 24-48 hours).

  • Metabolite Extraction: Quickly aspirate the medium and wash the cells with ice-cold PBS. Extract metabolites using a pre-chilled extraction solution.

  • Sample Preparation: Prepare cell extracts for analysis. For GC-MS, this often involves derivatization of metabolites.

  • Mass Spectrometry Analysis: Analyze the mass isotopomer distributions of key metabolites in glycolysis and the PPP (e.g., lactate, pyruvate, ribose-5-phosphate).

  • Data Analysis: Use metabolic flux analysis software to fit the measured mass isotopomer distributions to a metabolic model.

  • Flux Determination: The software will estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Visualizing Metabolic Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the metabolic fates of the tracers and the experimental workflows.

metabolic_pathway cluster_intracellular Intracellular Space 2-DG-13C 2-DG-13C GLUT GLUT 2-DG-13C->GLUT Transport Glucose-13C Glucose-13C Glucose-13C->GLUT Transport 2-DG-13C_in 2-DG-13C GLUT->2-DG-13C_in Glucose-13C_in Glucose-13C GLUT->Glucose-13C_in 2-DG-13C-6P 2-DG-13C-6P 2-DG-13C_in->2-DG-13C-6P Hexokinase G6P-13C Glucose-6-P-13C Glucose-13C_in->G6P-13C Hexokinase Glycolysis Glycolysis G6P-13C->Glycolysis PPP PPP G6P-13C->PPP TCA Cycle TCA Cycle Glycolysis->TCA Cycle

Caption: Metabolic fate of 2-DG-13C vs. 13C-Glucose.

experimental_workflow start Start: Cell Culture/Animal Model tracer Introduce 13C Tracer (e.g., 2-DG-13C or Glucose-13C) start->tracer incubation Incubate for Defined Period tracer->incubation quench Quench Metabolism & Extract Metabolites incubation->quench analysis Sample Analysis (MS or NMR) quench->analysis data_proc Data Processing (Isotopomer Distribution) analysis->data_proc modeling Metabolic Modeling & Flux Calculation data_proc->modeling end End: Validated Metabolic Data modeling->end

Caption: Generalized workflow for 13C metabolic tracer studies.

logic_diagram cluster_questions Specific Aims cluster_tracers Tracer Choice research_question Research Question uptake_rate Measure Glucose Uptake Rate? research_question->uptake_rate glycolysis_flux Quantify Glycolytic/ PPP Flux? research_question->glycolysis_flux tca_flux Analyze TCA Cycle Activity? research_question->tca_flux use_2dg Use 2-DG-13C uptake_rate->use_2dg Yes use_12glc Use [1,2-13C2]glucose glycolysis_flux->use_12glc Yes use_uglc Use [U-13C6]glucose or [U-13C5]glutamine tca_flux->use_uglc Yes

Caption: Logic for selecting a 13C tracer based on the research question.

Conclusion

The cross-validation of this compound metabolic data relies on understanding its specific role as a tracer for glucose transport and phosphorylation. While direct quantitative comparisons with downstream metabolic flux tracers like 13C-glucose are not the primary mode of validation, ensuring the accuracy of 2-DG-13C data can be achieved through comparison with other established transport assays, robust analytical techniques, and well-designed experimental controls. The choice between 2-DG-13C and various 13C-glucose tracers should be guided by the specific biological question being addressed, as they provide complementary information about cellular glucose metabolism. This guide provides a framework for researchers to make informed decisions in designing and interpreting their metabolic tracer studies.

References

A Comparative Analysis of 2-Deoxy-D-glucose-13C and Other Glucose Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate glucose analog is critical for the accurate assessment of cellular metabolism and the development of targeted therapeutics. This guide provides an objective comparison of 2-Deoxy-D-glucose-13C (2-DG-13C) with other widely used glucose analogs, supported by experimental data and detailed methodologies.

This comprehensive analysis focuses on the distinct biochemical properties, mechanisms of action, and applications of 2-DG-13C, 2-Deoxy-D-glucose (2-DG), [18F]-Fluorodeoxyglucose ([18F]FDG), and 3-O-Methyl-D-glucose (3-OMG). By understanding the unique characteristics of each analog, researchers can make informed decisions for their specific experimental needs, from metabolic flux analysis to in vivo imaging.

Comparative Data of Glucose Analogs

The following tables summarize the key characteristics and performance metrics of the discussed glucose analogs.

FeatureThis compound (2-DG-13C)2-Deoxy-D-glucose (2-DG)[18F]-Fluorodeoxyglucose ([18F]FDG)3-O-Methyl-D-glucose (3-OMG)
Primary Use Metabolic flux analysis, tracer studies[1][2]Glycolysis inhibition, in vitro metabolic studies[3]PET imaging of glucose uptake[4][5]Glucose transport studies[6][7]
Detection Method Mass Spectrometry, NMR SpectroscopyColorimetric/Fluorometric assays, Radioactivity (if radiolabeled)PET scan, Gamma countingRadioactivity (if radiolabeled)
Metabolic Fate Phosphorylated and trapped intracellularly[1][2]Phosphorylated and trapped intracellularly[3]Phosphorylated and trapped intracellularly[4]Transported but not phosphorylated[6][7]
Key Advantage Enables detailed metabolic pathway analysisCost-effective for in vitro screeningHigh sensitivity for in vivo imagingIsolates glucose transport from metabolism
Key Limitation Requires specialized equipment for detectionLess potent glycolytic inhibitor than FDG[8]Radioactive, short half-life of 18FDoes not measure metabolic activity

Mechanism of Action and Cellular Fate

The utility of these glucose analogs is rooted in their structural similarity to glucose, which allows them to be recognized and transported into cells by glucose transporters (GLUTs). However, subtle molecular differences dictate their subsequent metabolic fate and, consequently, their experimental applications.

2-Deoxy-D-glucose (2-DG) and its Isotopologues (2-DG-13C, [18F]FDG):

These analogs lack the hydroxyl group at the C2 position. Upon entering the cell, they are phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P) or its equivalent isotopologue. This phosphorylated form cannot be further metabolized in the glycolytic pathway and, due to its negative charge, is trapped within the cell.[3][9] This intracellular accumulation is proportional to the rate of glucose uptake and phosphorylation, making these analogs excellent probes for assessing glycolytic activity.[4] Notably, 2-FDG is a more potent inhibitor of glycolysis compared to 2-DG, while 2-DG has been shown to be more effective in disrupting N-linked glycosylation.[8]

3-O-Methyl-D-glucose (3-OMG):

In contrast to the 2-deoxy analogs, 3-OMG has a methyl group at the C3 position. This modification prevents its phosphorylation by hexokinase.[6][7] As a result, 3-OMG is transported into the cell but is not metabolized or trapped. It moves in and out of the cell, reaching an equilibrium that reflects the glucose transport capacity of the cell membrane. This makes 3-OMG an ideal tool for specifically studying glucose transporter activity without the confounding factor of subsequent metabolic steps.[6][7]

Signaling Pathway: Glycolysis Inhibition by 2-Deoxy-D-glucose

The primary mechanism by which 2-DG and its analogs exert their effects is through the competitive inhibition of glycolysis. The following diagram illustrates this process.

Glycolysis_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glucose Glucose GLUT Glucose Transporter Glucose->GLUT Transport 2-DG 2-Deoxy-D-glucose 2-DG->GLUT Transport Glucose_in Glucose GLUT->Glucose_in 2-DG_in 2-Deoxy-D-glucose GLUT->2-DG_in Hexokinase Hexokinase Glucose_in->Hexokinase 2-DG_in->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation 2-DG6P 2-Deoxy-D-glucose-6-Phosphate Hexokinase->2-DG6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis 2-DG6P->Hexokinase Competitive Inhibition 2-DG6P->Inhibition Inhibition->Glycolysis

Caption: Inhibition of glycolysis by 2-Deoxy-D-glucose.

Experimental Protocols

Cellular Uptake Assay for Glucose Analogs

This protocol describes a general method for measuring the uptake of glucose analogs in cultured cells. Specific details may need to be optimized for different cell lines and analogs.

Materials:

  • Cultured cells

  • Glucose-free culture medium

  • Glucose analog (e.g., 2-DG, 3-OMG, or radiolabeled versions)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer

  • Appropriate detection reagents (e.g., colorimetric assay kit for 2-DG, scintillation counter for radiolabeled analogs)

  • Plate reader or scintillation counter

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a desired density and allow them to adhere overnight.

  • Glucose Starvation: On the day of the experiment, wash the cells with PBS and incubate them in glucose-free medium for 1-2 hours to upregulate glucose transporters.

  • Initiate Uptake: Remove the glucose-free medium and add medium containing the glucose analog at the desired concentration.

  • Incubation: Incubate the cells for a specific time period (e.g., 15-60 minutes). This step should be optimized to ensure linear uptake.

  • Stop Uptake: To stop the uptake, quickly aspirate the medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate on ice to lyse the cells.

  • Detection:

    • For 2-DG: Use a commercially available colorimetric or fluorometric assay kit to measure the intracellular concentration of 2-DG-6P.

    • For radiolabeled analogs: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Normalization: Normalize the uptake values to the total protein concentration in each sample.

13C Metabolic Flux Analysis using this compound

This protocol provides a high-level overview of a metabolic flux analysis experiment using 2-DG-13C.

Materials:

  • Cultured cells

  • Culture medium containing a known concentration of this compound

  • Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system

  • Metabolite extraction solution (e.g., 80% methanol)

Procedure:

  • Cell Culture and Labeling: Culture cells in the presence of 2-DG-13C for a specified period to allow for cellular uptake and incorporation into metabolic pathways (in this case, accumulation of 2-DG-13C-6P).

  • Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a cold extraction solution.

  • Sample Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to determine the isotopic enrichment in 2-DG-6P and other relevant metabolites.

  • Data Analysis: Use specialized software to calculate metabolic fluxes based on the isotopic labeling patterns.[10][11][12] This analysis can reveal the relative activity of different metabolic pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cellular glucose analog uptake experiment.

Experimental_Workflow cluster_preparation Cell Preparation cluster_experiment Uptake Experiment cluster_analysis Data Acquisition and Analysis Seed_Cells Seed Cells in Multi-well Plate Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Glucose_Starvation Incubate in Glucose-Free Medium Adherence->Glucose_Starvation Add_Analog Add Glucose Analog Glucose_Starvation->Add_Analog Incubate Incubate for Defined Time Add_Analog->Incubate Stop_Uptake Wash with Ice-Cold PBS Incubate->Stop_Uptake Lyse_Cells Lyse Cells Stop_Uptake->Lyse_Cells Detect_Signal Measure Signal (Colorimetric/Radioactivity) Lyse_Cells->Detect_Signal Normalize_Data Normalize to Protein Content Detect_Signal->Normalize_Data Analyze_Results Analyze and Interpret Data Normalize_Data->Analyze_Results

References

Validating 2-Deoxy-D-glucose's Impact on Cancer Metabolism: A Comparative Analysis with Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of metabolic changes induced by the glycolytic inhibitor 2-Deoxy-D-glucose (2-DG) with those observed through genetic knockout of key glycolytic enzymes. By juxtaposing data from 2-DG-13C tracer studies and genetic ablation of Hexokinase 2 (HK2), this guide offers a deeper understanding of 2-DG's mechanism of action and the utility of genetic models in validating pharmacological findings.

2-Deoxy-D-glucose, a glucose analog, has long been investigated as a potential anti-cancer agent due to its ability to inhibit glycolysis, a metabolic pathway often upregulated in tumors.[1][2][3] The canonical mechanism involves 2-DG being taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and the subsequent inhibition of both hexokinase and glycolysis itself.[1] This guide explores the metabolic consequences of this inhibition and validates these findings by comparing them to the effects of genetically removing key enzymes in the glycolytic pathway.

Comparing Pharmacological Inhibition with Genetic Ablation

To confirm that the metabolic effects of 2-DG are indeed a direct consequence of glycolysis inhibition, a powerful approach is to compare its effects with those of genetically knocking out key enzymes in the pathway. Hexokinase 2 (HK2), the isoform predominantly expressed in many cancers, is the first enzymatic step in glycolysis and the direct target of 2-DG's inhibitory action after phosphorylation. Therefore, comparing the metabolic phenotype of cancer cells treated with 2-DG to those with a genetic knockout of HK2 provides a robust method for validating 2-DG's on-target effects.

Quantitative Comparison of Metabolic Effects

The following table summarizes the key metabolic changes observed in cancer cells upon treatment with 2-DG and with the genetic knockout of Hexokinase 2. The data is compiled from various studies to provide a comparative overview.

Metabolic ParameterEffect of 2-Deoxy-D-glucose (2-DG) TreatmentEffect of Hexokinase 2 (HK2) Knockout/KnockdownSupporting Evidence
Glycolytic Rate Significant reduction in glucose consumption and lactate production.Marked reduction in glycolytic function as measured by extracellular acidification rate (ECAR).[4][5]
Oxidative Phosphorylation Variable, with some studies showing a compensatory increase in oxygen consumption rate (OCR).Induces an increase in oxidative phosphorylation and ATP-linked respiration.[5][6]
TCA Cycle Flux Maintained or in some cases reduced, with potential shifts in substrate utilization.Tricarboxylic acid (TCA) cycle fluxes are largely maintained.[5]
Cell Viability/Proliferation Decreased cell viability and colony-forming ability.Inhibits tumorigenesis and increases cell death.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

2-DG Treatment and Metabolite Analysis

Cell Culture and 2-DG Treatment: Oral squamous cell carcinoma (OSCC) cell lines, SCC4 and SCC15, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For 2-DG treatment, cells are seeded and allowed to attach overnight. The following day, the media is replaced with fresh media containing the desired concentration of 2-DG (e.g., 5 mM) and incubated for the specified duration (e.g., 24 hours).

Glucose Consumption and Lactate Production Assay: After the treatment period, the culture medium is collected. The concentrations of glucose and lactate in the medium are determined using a glucose and lactate analyzer. The consumption and production rates are calculated by comparing the concentrations in the medium of treated cells to that of control cells and normalized to cell number.

Metabolite Extraction and Targeted Metabolomics: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and quenched with ice-cold methanol. The intracellular metabolites are extracted using a methanol/water/chloroform solvent system. The polar metabolite-containing aqueous layer is collected, dried, and reconstituted for analysis. Targeted metabolomics is performed using a liquid chromatography-mass spectrometry (LC-MS) system to quantify specific metabolites.

Genetic Knockout of Hexokinase 2 and Metabolic Analysis

Generation of HK2 Knockdown Cell Lines: Stable knockdown of Hexokinase 2 (HK2) in hepatocellular carcinoma (HCC) cell lines (e.g., Huh7 and HepG2) is achieved using short hairpin RNA (shRNA) constructs targeting the HK2 gene. Lentiviral particles containing the shRNA are used to infect the cells, and stable clones are selected using an appropriate antibiotic. The efficiency of HK2 knockdown is confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting.

Metabolic Flux Analysis using Seahorse Analyzer: The metabolic phenotype of HK2 knockdown and control cells is assessed using a Seahorse XF Analyzer. The Extracellular Acidification Rate (ECAR), an indicator of glycolysis, and the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, are measured in real-time. The assay involves sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-DG to determine key parameters of glycolysis and mitochondrial respiration.

13C-Labeled Glucose Tracing: To trace the fate of glucose carbons, cells are cultured in a medium containing [U-13C]-glucose. After a defined incubation period, intracellular metabolites are extracted as described above. The incorporation of 13C into various metabolites is analyzed by LC-MS to determine the relative flux through different metabolic pathways.

Visualizing Metabolic Perturbations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Glycolytic Pathway cluster_1 2-DG Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (HK) F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase (PGI) Pyruvate Pyruvate F6P->Pyruvate ... Lactate Lactate Pyruvate->Lactate 2-DG_in 2-Deoxy-D-glucose 2-DG-6-P 2-Deoxy-D-glucose-6-Phosphate 2-DG_in->2-DG-6-P Hexokinase (HK) 2-DG-6-P->G6P Inhibits HK 2-DG-6-P->F6P Blocks PGI

Mechanism of 2-Deoxy-D-glucose (2-DG) Inhibition of Glycolysis.

G cluster_0 2-DG-13C Experiment cluster_1 Genetic Knockout Experiment Culture_2DG Culture cells with 2-DG and 13C-Glucose Metabolite_Extraction_2DG Metabolite Extraction Culture_2DG->Metabolite_Extraction_2DG LC_MS_2DG LC-MS Analysis Metabolite_Extraction_2DG->LC_MS_2DG Flux_Analysis_2DG Metabolic Flux Analysis LC_MS_2DG->Flux_Analysis_2DG Comparison Comparison Flux_Analysis_2DG->Comparison Compare Results Create_KO Create HK2 Knockout Cell Line (e.g., CRISPR/shRNA) Culture_KO Culture KO cells with 13C-Glucose Create_KO->Culture_KO Metabolite_Extraction_KO Metabolite Extraction Culture_KO->Metabolite_Extraction_KO LC_MS_KO LC-MS Analysis Metabolite_Extraction_KO->LC_MS_KO Flux_Analysis_KO Metabolic Flux Analysis LC_MS_KO->Flux_Analysis_KO Flux_Analysis_KO->Comparison Compare Results

Experimental workflow for comparing 2-DG and genetic knockout effects.

G Glycolysis_Inhibition Glycolysis Inhibition Pharmacological Pharmacological (2-DG) Glycolysis_Inhibition->Pharmacological Genetic Genetic (HK2 Knockout) Glycolysis_Inhibition->Genetic Reduced_Glycolysis Reduced Glycolytic Flux Pharmacological->Reduced_Glycolysis Compensatory_OXPHOS Compensatory Oxidative Phosphorylation Pharmacological->Compensatory_OXPHOS Decreased_Proliferation Decreased Cell Proliferation Pharmacological->Decreased_Proliferation Genetic->Reduced_Glycolysis Genetic->Compensatory_OXPHOS Genetic->Decreased_Proliferation Confirmation Confirmation of On-Target Effect Reduced_Glycolysis->Confirmation Compensatory_OXPHOS->Confirmation Decreased_Proliferation->Confirmation

References

A Head-to-Head Comparison: 2-Deoxy-D-glucose-13C versus Radiolabeled Glucose in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of tracer is a critical decision in designing experiments to probe glucose metabolism. This guide provides an objective comparison of stable isotope-labeled 2-Deoxy-D-glucose-13C (2-DG-13C) and traditional radiolabeled glucose analogs, supported by experimental data and detailed protocols to inform your selection.

The study of glucose uptake and metabolism is fundamental to understanding a vast array of physiological and pathological processes, from cellular bioenergetics to the metabolic reprogramming inherent in cancer and diabetes. For decades, radiolabeled glucose and its analogs, such as [³H]-2-deoxy-D-glucose ([³H]-2-DG) and [¹⁴C]-2-deoxy-D-glucose ([¹⁴C]-2-DG), have been the gold standard for tracing glucose transport. However, the advent of stable isotope-labeling and advanced mass spectrometry techniques has positioned this compound (2-DG-13C) as a powerful and safer alternative. This guide will dissect the advantages of 2-DG-13C, presenting the data and methodologies necessary for an informed decision.

Key Advantages of this compound

The primary advantages of utilizing 2-DG-13C over its radiolabeled counterparts are multifaceted, encompassing safety, the depth of biological information attainable, and analytical specificity.

  • Enhanced Safety Profile: 2-DG-13C employs a stable, non-radioactive isotope of carbon. This fundamentally eliminates the risks associated with radioactivity, including exposure to personnel, and the need for specialized licensing, handling, and waste disposal protocols. This inherent safety simplifies experimental workflows and reduces the administrative burden of research.

  • Deeper Metabolic Insights with Flux Analysis: While radiolabeled 2-DG is primarily used to measure glucose uptake as an endpoint, 2-DG-13C, in conjunction with mass spectrometry or NMR, enables detailed metabolic flux analysis. This allows researchers to not only quantify uptake but also to trace the labeled carbon atoms as they are incorporated into various downstream metabolites, providing a dynamic view of metabolic pathways.

  • High Analytical Specificity and Rich Data: Mass spectrometry-based detection of 13C-labeled compounds offers high resolution and specificity, allowing for the precise identification and quantification of different isotopologues. This can provide a more detailed picture of metabolic reprogramming than the single data point of total radioactive accumulation.

  • Multiplexing Capabilities: Mass spectrometry allows for the simultaneous measurement of multiple 13C-labeled metabolites in a single sample, enabling a broader and more integrated view of cellular metabolism.

Quantitative Data Presentation

The following table summarizes key performance metrics for the different methodologies, providing a clear comparison for experimental planning.

FeatureThis compound with LC-MSRadiolabeled 2-Deoxy-D-glucose with LSC
Detection Principle Mass-to-charge ratioRadioactive decay (beta emission)
Instrumentation Liquid Chromatography-Mass Spectrometer (LC-MS)Liquid Scintillation Counter (LSC)
Safety Non-radioactive, no specialized handlingRadioactive, requires licensing and safety protocols
Detection Limit Femtomole to picomole range[1]As low as 8.7 dpm (disintegrations per minute)[2]
Dynamic Range 3-5 orders of magnitude[1]Typically 3-4 orders of magnitude
Data Output Mass isotopomer distribution, flux ratesCounts per minute (CPM) or disintegrations per minute (DPM)
Throughput Moderate to high, dependent on LC runtimeHigh, especially with microplate-based counters
Cost per Sample Higher initial instrument cost, lower consumable costLower initial instrument cost, ongoing cost for cocktails and waste disposal

Experimental Protocols

To provide a practical understanding of the application of these tracers, detailed methodologies for a standard glucose uptake assay are presented below.

Experimental Protocol 1: Glucose Uptake Assay using this compound and LC-MS

This protocol outlines a typical workflow for measuring glucose uptake in cultured cells using 2-DG-13C.

1. Cell Culture and Treatment: a. Plate cells in a multi-well format and culture until they reach the desired confluency. b. Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-Phosphate-HEPES buffer) to remove any residual glucose. c. Incubate the cells with the desired treatment compounds (e.g., insulin, inhibitors) in the glucose-free buffer.

2. 2-DG-13C Incubation: a. Add this compound to the buffer to a final concentration typically in the range of 0.1-1 mM. b. Incubate the cells for a defined period (e.g., 15-60 minutes) to allow for the uptake of the tracer.

3. Cell Lysis and Metabolite Extraction: a. Aspirate the buffer and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS) to stop the uptake. b. Lyse the cells and extract the metabolites using a cold solvent mixture, such as 80% methanol. c. Scrape the cells and collect the lysate. Centrifuge to pellet the cell debris.

4. Sample Preparation for LC-MS: a. Transfer the supernatant containing the metabolites to a new tube. b. Evaporate the solvent to dryness using a vacuum concentrator. c. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

5. LC-MS Analysis: a. Inject the reconstituted sample into an LC-MS system. b. Separate the metabolites using an appropriate liquid chromatography method (e.g., HILIC). c. Detect and quantify the 13C-labeled 2-deoxy-D-glucose-6-phosphate using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

6. Data Analysis: a. Determine the amount of 2-DG-13C-6-phosphate from the peak area, normalized to an internal standard and cell number or protein content. b. Compare the uptake between different treatment groups.

Experimental Protocol 2: Glucose Uptake Assay using [³H]-2-Deoxy-D-glucose and Liquid Scintillation Counting

This protocol describes the traditional method for measuring glucose uptake using a radiolabeled tracer.

1. Cell Culture and Treatment: a. Plate cells in a multi-well format and culture to the desired confluency. b. Wash the cells with a glucose-free buffer. c. Pre-incubate the cells with treatment compounds in the glucose-free buffer.

2. [³H]-2-DG Incubation: a. Prepare a working solution of [³H]-2-deoxy-D-glucose in the glucose-free buffer (typically 0.5-1.0 µCi/mL). b. Add the [³H]-2-DG solution to the cells and incubate for a defined time (e.g., 15-30 minutes).

3. Termination of Uptake and Cell Lysis: a. Stop the uptake by rapidly washing the cells with ice-cold PBS. b. Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).

4. Scintillation Counting: a. Transfer the cell lysate to a scintillation vial. b. Add a liquid scintillation cocktail to the vial. c. Measure the radioactivity (in CPM) using a liquid scintillation counter.

5. Data Analysis: a. Normalize the CPM values to the protein concentration of each sample. b. Calculate the fold change in glucose uptake relative to the control group.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

glycolysis_inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose Glucose GLUT Glucose Transporter (GLUT) Glucose->GLUT Uptake 2-DG 2-DG-13C / Radiolabeled 2-DG 2-DG->GLUT Competitive Uptake G6P Glucose-6-Phosphate GLUT->G6P Hexokinase 2-DG6P 2-DG-6-Phosphate GLUT->2-DG6P Hexokinase Glycolysis Further Glycolysis G6P->Glycolysis 2-DG6P->Glycolysis Inhibition

Caption: Mechanism of 2-Deoxy-D-glucose action and glycolysis inhibition.

experimental_workflow cluster_2DG13C 2-DG-13C Method cluster_radiolabeled Radiolabeled 2-DG Method start_13c Cell Culture & Treatment incubate_13c Incubate with 2-DG-13C start_13c->incubate_13c lyse_13c Cell Lysis & Metabolite Extraction incubate_13c->lyse_13c lcms LC-MS Analysis lyse_13c->lcms data_13c Metabolic Flux Analysis lcms->data_13c start_radio Cell Culture & Treatment incubate_radio Incubate with Radiolabeled 2-DG start_radio->incubate_radio lyse_radio Cell Lysis incubate_radio->lyse_radio lsc Liquid Scintillation Counting lyse_radio->lsc data_radio Quantify Uptake (DPM) lsc->data_radio

Caption: Comparative experimental workflows for 2-DG-13C and radiolabeled 2-DG.

Conclusion

The choice between this compound and radiolabeled glucose analogs is dependent on the specific research question, available instrumentation, and safety considerations. For studies requiring only the quantification of glucose uptake, the traditional radiolabeled method remains a viable and sensitive option. However, for researchers aiming to gain deeper insights into metabolic pathways, perform flux analysis, and work in a non-radioactive environment, 2-DG-13C offers significant advantages. The enhanced safety, coupled with the rich, multidimensional data obtainable through mass spectrometry, positions 2-DG-13C as a superior tool for modern metabolic research and drug development.

References

Validating Metabolic Models: A Comparative Guide to Using 2-Deoxy-D-glucose-¹³C Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic modeling has become an indispensable tool in understanding cellular physiology, identifying drug targets, and engineering biological systems. However, the predictive power of any model is only as good as its validation. While various ¹³C-labeled substrates are used for metabolic flux analysis (MFA) to constrain and validate these models, the glucose analog 2-Deoxy-D-glucose (2-DG) offers a unique approach to probe and challenge the robustness of metabolic network reconstructions. This guide provides a comparative overview of how 2-Deoxy-D-glucose-¹³C (¹³C-2-DG) data can be leveraged to validate metabolic models, particularly in the context of cancer metabolism and other diseases characterized by altered glucose utilization.

The Unique Value of 2-Deoxy-D-glucose in Model Validation

Unlike D-glucose, which is readily metabolized through glycolysis and downstream pathways, 2-DG acts as a competitive inhibitor of glucose metabolism.[1][2] It is transported into the cell via glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[3][4] However, 2-DG-6P cannot be further isomerized to fructose-6-phosphate and therefore is not a substrate for phosphoglucose isomerase, effectively trapping it within the cell and inhibiting glycolysis at its entry point.[3][4] This distinct mechanism provides a targeted perturbation to the metabolic network, allowing for a focused validation of specific model predictions.

The use of ¹³C-labeled 2-DG enables the tracing of its intracellular fate, providing quantitative data to rigorously test a model's ability to simulate this perturbed state. A validated metabolic model should accurately predict the consequences of 2-DG administration, including the reduction in glycolytic flux, the accumulation of 2-DG-6P, and the downstream effects on interconnected pathways such as the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle.

Comparative Analysis of Metabolic Tracers for Model Validation

The choice of isotopic tracer is critical in designing experiments for metabolic model validation. While traditional tracers like [U-¹³C]-glucose provide a global view of carbon metabolism, ¹³C-2-DG offers a more targeted approach to challenge the model's representation of glycolysis and its regulation.

TracerPrimary Metabolic FateKey Information for Model ValidationStrengthsLimitations
[U-¹³C]-Glucose Enters glycolysis and is distributed throughout central carbon metabolism.Provides a broad overview of carbon flow through glycolysis, the PPP, and the TCA cycle.Comprehensive labeling of central carbon metabolism.May not be sensitive enough to detect subtle changes in glycolytic regulation.
[1,2-¹³C₂]-Glucose Specifically labels carbons 1 and 2 of glucose.Allows for the deconvolution of fluxes through glycolysis and the oxidative PPP.[5]Excellent for quantifying the PPP-to-glycolysis flux ratio.Provides limited information about downstream pathways beyond pyruvate.
¹³C-2-Deoxy-D-glucose Transported into the cell and phosphorylated to ¹³C-2-DG-6P, inhibiting hexokinase and glycolysis.[3]Directly tests the model's ability to simulate the inhibition of hexokinase and the resulting metabolic reprogramming.Provides a targeted perturbation to assess the model's predictive accuracy for glycolytic inhibition.Does not provide information on carbon flow through downstream pathways as it is not further metabolized.

Experimental Protocols

A crucial aspect of generating high-quality data for model validation is the experimental protocol. Below are detailed methodologies for cell culture experiments using 2-Deoxy-D-glucose.

Protocol 1: General Treatment of Cell Cultures with 2-Deoxy-D-glucose

This protocol is adapted for the general treatment of adherent cell cultures to observe the metabolic effects of 2-DG.

Materials:

  • Adherent cancer cell line (e.g., human endometrial cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Deoxy-D-glucose (2-DG) stock solution (e.g., 1 M in sterile water)

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., trypan blue)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

  • 2-DG Treatment: Once the cells have reached the desired confluency, replace the culture medium with fresh medium containing the desired final concentration of 2-DG (e.g., 5 mM). A control group with no 2-DG should be run in parallel.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a suitable extraction solvent (e.g., 80% methanol) and incubate at -20°C for 15 minutes to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Analysis: The extracted metabolites can then be analyzed by techniques such as mass spectrometry or NMR spectroscopy.

Protocol 2: ¹³C-2-Deoxy-D-glucose Labeling Experiment for Metabolic Flux Analysis

This hypothetical protocol outlines the steps for a ¹³C-2-DG labeling experiment aimed at generating data for metabolic model validation.

Materials:

  • Same as Protocol 1

  • ¹³C-labeled 2-Deoxy-D-glucose (e.g., [U-¹³C₆]-2-Deoxy-D-glucose)

Procedure:

  • Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.

  • Tracer Introduction: Replace the standard culture medium with a medium containing ¹³C-2-DG at a concentration sufficient to observe labeling (e.g., 5 mM). The exact concentration may need to be optimized for the specific cell line and experimental goals.

  • Time-Course Sampling: Collect cell samples at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of ¹³C-2-DG uptake and ¹³C-2-DG-6P accumulation.

  • Metabolite Extraction: Follow step 5 from Protocol 1 for each time point.

  • Isotopologue Analysis: Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS/MS) or NMR spectroscopy to determine the isotopic enrichment in 2-DG, 2-DG-6P, and other relevant metabolites.[7][8]

Quantitative Data for Model Validation

A metabolic model's validity is assessed by its ability to reproduce experimental data. The following tables present examples of quantitative data that can be obtained from 2-DG experiments and used for model validation.

Table 1: Effect of 2-DG on Metabolite Levels in Human Oral Squamous Carcinoma Cells (SCC15)

This table shows the changes in intracellular metabolite concentrations after treatment with 2-DG, providing a basis for validating a model's prediction of the metabolic response to glycolytic inhibition. Data is derived from a study on SCC15 cells.[9]

MetaboliteFold Change (2-DG treated vs. Control)
Glucose0.8
Lactate0.4
Pyruvate0.6
ATPDecreased (qualitative)
Table 2: Hypothetical ¹³C-Labeling Data from a ¹³C-2-DG Experiment

This table illustrates the type of data that would be generated from a ¹³C-2-DG labeling experiment. A valid metabolic model should be able to simulate the time-dependent accumulation of ¹³C-labeled 2-DG-6P.

Time (hours)Intracellular ¹³C-2-DG (Normalized Abundance)Intracellular ¹³C-2-DG-6P (Normalized Abundance)
000
10.50.2
40.80.6
80.90.8
240.950.9

Visualizing Metabolic Perturbation and Experimental Design

Graphviz diagrams can be used to visualize the mechanism of action of 2-DG and the experimental workflow for model validation.

G cluster_0 Cell Membrane cluster_1 Cytosol Glucose_ext Extracellular Glucose GLUT GLUT Glucose_ext->GLUT 2DG_ext Extracellular 2-DG 2DG_ext->GLUT Glucose_int Intracellular Glucose GLUT->Glucose_int 2DG_int Intracellular 2-DG GLUT->2DG_int HK Hexokinase Glucose_int->HK 2DG_int->HK G6P Glucose-6-P HK->G6P 2DG6P 2-DG-6-P HK->2DG6P PGI Phosphoglucose Isomerase G6P->PGI Accumulation Accumulation & Inhibition 2DG6P->Accumulation Glycolysis Glycolysis PGI->Glycolysis Accumulation->HK Inhibits Accumulation->PGI Inhibits

Caption: Mechanism of 2-Deoxy-D-glucose action.

G cluster_workflow Experimental Workflow cluster_model Model Validation Start Start: Cell Culture Tracer Introduce ¹³C-2-DG Tracer Start->Tracer Incubate Time-Course Incubation Tracer->Incubate Quench Metabolic Quenching & Extraction Incubate->Quench Analysis LC-MS or NMR Analysis Quench->Analysis Data Generate Isotopologue Data Analysis->Data Compare Compare Simulation with Experimental Data Data->Compare Model Metabolic Model Simulation Model->Compare Validate Validate/Refine Model Compare->Validate

Caption: Workflow for metabolic model validation.

Conclusion

The validation of metabolic models is a critical step in ensuring their accuracy and predictive power. While traditional ¹³C-labeled glucose tracers provide valuable information about global carbon metabolism, ¹³C-2-Deoxy-D-glucose offers a unique and powerful tool for targeted model validation. By specifically perturbing the entry point of glycolysis, ¹³C-2-DG provides quantitative data that can rigorously test a model's ability to simulate metabolic inhibition and its downstream consequences. For researchers in drug development and metabolic engineering, incorporating ¹³C-2-DG into their experimental toolbox can lead to more robust and reliable metabolic models, ultimately accelerating the discovery and development of novel therapeutics.

References

A Comparative Guide to 2-Deoxy-D-glucose (2-DG) and its Carbon-13 Labeled Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Deoxy-D-glucose (2-DG) and its isotopically labeled counterpart, 2-Deoxy-D-glucose-13C. This document outlines their respective applications, mechanisms of action, and presents supporting experimental data.

Fundamentally, 2-Deoxy-D-glucose (2-DG) and this compound are structurally identical, with the exception of the carbon atoms in the 13C version being the heavier carbon-13 isotope.[1][2] This isotopic labeling makes this compound a valuable tool for metabolic tracing studies, allowing researchers to follow its path through various metabolic pathways.[1][2] It is widely assumed that the biological and physiological effects of this compound are identical to those of 2-DG. Therefore, this guide will focus on comparing the primary applications of these two compounds: 2-DG as a therapeutic and experimental agent, and this compound as a metabolic tracer.

Mechanism of Action

Both 2-DG and its 13C-labeled form act as a glucose mimic, competitively inhibiting glucose metabolism.[3][4] Once transported into the cell, they are phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) or its 13C equivalent.[5][6] Unlike glucose-6-phosphate, this phosphorylated form cannot be further metabolized in the glycolytic pathway, leading to its accumulation within the cell.[5][6] This accumulation has two primary consequences:

  • Inhibition of Glycolysis: The buildup of 2-DG-6-P inhibits the enzymes hexokinase and phosphoglucose isomerase, leading to a depletion of cellular ATP.[6][7]

  • Inhibition of N-linked Glycosylation: Due to its structural similarity to mannose, 2-DG can also interfere with the N-linked glycosylation of proteins, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[4][8]

These combined effects can induce cell cycle arrest, autophagy, and apoptosis, particularly in cells with high glucose uptake, such as cancer cells.[9][10]

Quantitative Data Presentation

The following tables summarize quantitative data from studies on the effects of 2-DG on cancer cell lines.

Table 1: Effect of 2-DG on Cell Viability

Cell Line2-DG ConcentrationExposure TimeViability InhibitionReference
Acute Lymphoblastic Leukemia (ALL)0.2 - 10 mM48 hIC50 ranging from 0.22 mM to 2.70 mM[11]
Oral Squamous Carcinoma (SCC15)2.5 mM48 h~40% reduction[12]
Human Neuroblastoma (SK-N-SH)5.5 mM48 hSignificant cytotoxicity[9]
Various Malignant Cell Lines5 mM4 days40 - 95% growth inhibition[1]

Table 2: Effect of 2-DG on Glycolysis

Cell Line2-DG ConcentrationEffect on Lactate ProductionReference
Oral Squamous Carcinoma (SCC15)Not specifiedDecreased[12]
Human Glioblastoma (LNT-229)Not specifiedReduced[13]

Experimental Protocols

Key Experiment 1: Cell Viability Assay using 2-DG

Objective: To determine the effect of 2-DG on the viability of a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10³ cells/well and allow them to adhere overnight.[12]

  • Treatment: Treat the cells with increasing concentrations of 2-DG (e.g., 0.2, 0.5, 1, 2.5, 5, 10 mM) for a specified period (e.g., 24, 48, 72 hours).[11][12]

  • MTT Assay: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[11][12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Key Experiment 2: Metabolic Flux Analysis using this compound

Objective: To trace the metabolic fate of glucose and quantify metabolic pathway fluxes.

Methodology:

  • Cell Culture: Culture cells in a medium containing a known concentration of 13C-labeled glucose or this compound.

  • Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the isotopic labeling patterns of downstream metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Flux Calculation: Use specialized software to calculate the relative or absolute fluxes through various metabolic pathways based on the measured isotopomer distributions.

Mandatory Visualization

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum Glucose Glucose GLUT Glucose Transporter Glucose->GLUT Uptake 2-DG / 2-DG-13C 2-DG / 2-DG-13C 2-DG / 2-DG-13C->GLUT Competitive Uptake N-linked Glycosylation N-linked Glycosylation 2-DG / 2-DG-13C->N-linked Glycosylation Inhibition of Mannose Metabolism Glucose-6-P Glucose-6-P GLUT->Glucose-6-P Phosphorylation (Hexokinase) 2-DG-6-P / 2-DG-13C-6-P 2-DG-6-P / 2-DG-13C-6-P GLUT->2-DG-6-P / 2-DG-13C-6-P Phosphorylation (Hexokinase) Hexokinase Hexokinase Glycolysis Glycolysis Glucose-6-P->Glycolysis PGI PGI Phosphoglucose Isomerase 2-DG-6-P / 2-DG-13C-6-P->PGI Inhibition ATP_depletion ATP Depletion Glycolysis->ATP_depletion Leads to ER_Stress ER Stress / UPR N-linked Glycosylation->ER_Stress Leads to

Caption: Signaling pathway of 2-DG and its 13C-labeled analog.

G cluster_0 2-DG Experiment cluster_1 This compound Experiment Cell_Culture_2DG Cell Culture Treatment_2DG Treat with 2-DG Cell_Culture_2DG->Treatment_2DG Assay_2DG Measure Biological Effect (e.g., Cell Viability, Apoptosis) Treatment_2DG->Assay_2DG Outcome_2DG Therapeutic/Mechanistic Insights Assay_2DG->Outcome_2DG Cell_Culture_13C Cell Culture Treatment_13C Incubate with 2-DG-13C Cell_Culture_13C->Treatment_13C Assay_13C Metabolite Extraction & LC-MS/MS Analysis Treatment_13C->Assay_13C Outcome_13C Metabolic Flux Analysis Assay_13C->Outcome_13C

Caption: Comparative experimental workflows for 2-DG and 2-DG-13C.

References

Safety Operating Guide

Safe Disposal of 2-Deoxy-D-glucose-13C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

This guide provides detailed procedural information for the proper disposal of 2-Deoxy-D-glucose-13C, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is tailored for researchers, scientists, and drug development professionals who handle this compound.

This compound is a stable, non-radioactive isotope-labeled compound.[1][][3] As such, it does not require special precautions for radioactivity. The disposal procedures are dictated by the chemical properties of 2-Deoxy-D-glucose, which is generally not considered a hazardous substance under OSHA 29 CFR 1910.1200.[4] However, it is classified as Water Hazard Class 1 (slightly hazardous for water), and prudent chemical management practices must be followed.[5]

Step-by-Step Disposal Protocol

The primary principle for disposing of any laboratory chemical is to adhere to all applicable local, state, and federal regulations.[4][6][7]

  • Waste Characterization and Segregation:

    • Identify the waste as non-radioactive, stable isotope-labeled 2-Deoxy-D-glucose.

    • Do not mix this waste with radioactive materials or other hazardous chemical waste streams unless specifically instructed by your institution's Environmental Health and Safety (EH&S) department.[]

    • Keep the material in a suitable, clearly labeled, and sealed container.[8][9]

  • Consult Institutional and Local Guidelines:

    • Before proceeding, consult your institution's specific chemical hygiene plan and waste disposal protocols.

    • Contact your EH&S department or a licensed professional waste disposal service for guidance.[9][10] They will provide information on the proper disposal route, whether it be incineration, landfill, or other methods.[4][8]

  • Preparing for Disposal:

    • Solid Waste: Collect unused or waste this compound powder in a designated waste container. Ensure the container is properly labeled with the full chemical name.

    • Solutions: Do not dispose of solutions containing this compound down the drain.[4][5][9] Collect all aqueous and solvent-based solutions in an appropriate, labeled waste container.

    • Contaminated Materials: Any materials (e.g., gloves, weigh boats, pipette tips) grossly contaminated with the compound should be collected in a designated solid chemical waste container.

  • Final Disposal:

    • Arrange for a pickup of the chemical waste through your institution's EH&S department or a certified waste management contractor.

    • Ensure all required paperwork and waste logs are completed accurately.

Summary of Disposal Directives

The following table summarizes the key operational guidelines and constraints for the disposal of this compound. As no specific quantitative regulatory limits were identified in safety data sheets, the information is presented qualitatively.

Guideline CategoryRecommendationConstraints & Considerations
Regulatory Compliance Adhere to all local, state, and federal waste disposal regulations.[4][6][7]Regulations can vary significantly by region; always verify the current rules for your location.[4]
Disposal Route Consult with your institution's EH&S department or a licensed waste disposal company to identify the approved disposal method.[8][9][10]Options may include incineration at a licensed facility or burial in a specialized chemical landfill.[4][8]
Drain Disposal Prohibited. Do not allow the product or its solutions to enter drains, sewers, or waterways.[4][5][8]The compound is considered slightly hazardous to water.[5] Preventing entry into aquatic systems is a key environmental precaution.[4][5]
Small Quantities Some guidelines suggest that very small quantities may be disposed of with household waste, but this must be confirmed with local authorities.[5]This is not a universal recommendation and should be approached with extreme caution. Professional disposal is the preferred method.
Container Disposal Dispose of empty or contaminated containers as you would the unused product.[9] Decontaminate containers if possible before disposal.[4]Ensure all labels are intact on waste containers until they are properly decontaminated or destroyed.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_radioactive Is the waste radioactive? start->is_radioactive stable_isotope No, it is a stable isotope (13C). Disposal is based on chemical properties. is_radioactive->stable_isotope No radioactive_protocol Yes. Follow institutional radioactive waste protocol. is_radioactive->radioactive_protocol Yes consult_ehs Consult Institutional EH&S & Local Regulations stable_isotope->consult_ehs is_drain_safe Is drain disposal permitted? consult_ehs->is_drain_safe no_drain No. Do not empty into drains or sewers. is_drain_safe->no_drain No collect_waste Collect waste in a suitable, labeled, and sealed container. no_drain->collect_waste arrange_pickup Arrange for pickup by a certified waste disposal service. collect_waste->arrange_pickup end End: Waste Properly Disposed arrange_pickup->end

Caption: Disposal Decision Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.